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  • Product: 3-[(Phenylmethoxy)methyl]benzoic acid
  • CAS: 1016891-82-9

Core Science & Biosynthesis

Foundational

"3-[(Phenylmethoxy)methyl]benzoic acid" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-[(Phenylmethoxy)methyl]benzoic Acid Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for producing 3-[(Phenylmethoxy)me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-[(Phenylmethoxy)methyl]benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for producing 3-[(Phenylmethoxy)methyl]benzoic acid, a valuable bifunctional building block in pharmaceutical and materials science research. The molecule's structure, featuring a carboxylic acid and a protected benzyl alcohol moiety, makes it a strategic intermediate for introducing specific structural motifs in complex target molecules.[1][2][3] This document details two primary, field-proven synthetic strategies: the benzylation of a pre-functionalized benzoic acid derivative and the selective oxidation of a toluene precursor. Each pathway is presented with a causal analysis of experimental choices, step-by-step protocols, and a comparative summary to guide researchers in selecting the optimal route for their specific application.

Introduction

3-[(Phenylmethoxy)methyl]benzoic acid, also known as 3-(benzyloxymethyl)benzoic acid, is an aromatic carboxylic acid of significant interest in organic synthesis.[2] The carboxylic acid group provides a reactive handle for a multitude of transformations, including amidation and esterification, while the benzyloxymethyl group serves as a stable, protected form of a primary alcohol.[1] The benzyl ether protecting group is robust across a wide range of reaction conditions but can be selectively cleaved under reductive conditions, such as catalytic hydrogenolysis, making it a cornerstone of orthogonal protection strategies in multi-step synthesis.[4][5] This guide elucidates the most practical and efficient methods for its laboratory-scale preparation, focusing on the underlying chemical principles and providing actionable protocols for immediate implementation.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary logical disconnections, forming the basis of the synthetic strategies detailed in this guide.

G cluster_0 Strategy A: C-O Bond Formation cluster_1 Strategy B: C-H Bond Oxidation target 3-[(Phenylmethoxy)methyl]benzoic acid A_intermediate Methyl 3-(hydroxymethyl)benzoate + Benzyl Bromide target->A_intermediate Etherification (SN2) & Saponification B_intermediate 3-(Benzyloxymethyl)toluene target->B_intermediate Benzylic Oxidation

Caption: Retrosynthetic pathways for 3-[(Phenylmethoxy)methyl]benzoic acid.

Part 1: Synthesis via Benzylation of 3-(Hydroxymethyl)benzoic Acid Derivatives (Strategy A)

This pathway is arguably the most common and reliable, building the key C-O ether bond on a pre-existing scaffold. The strategy involves a three-step sequence: (1) Protection of the carboxylic acid as a methyl ester, (2) Williamson ether synthesis to install the benzyl group, and (3) Saponification to deprotect the carboxylic acid.

Causality Behind the Strategy: The initial esterification is a critical step. The acidic proton of the carboxylic acid would otherwise react with the base required for the subsequent etherification, preventing the desired reaction. Converting it to a methyl ester neutralizes this reactivity, allowing the selective deprotonation and alkylation of the primary alcohol.

Experimental Workflow: Strategy A

G start 3-(Hydroxymethyl)benzoic Acid step1 Esterification (MeOH, H₂SO₄) start->step1 intermediate1 Methyl 3-(hydroxymethyl)benzoate step1->intermediate1 step2 Williamson Ether Synthesis (BnBr, NaH, THF) intermediate1->step2 intermediate2 Methyl 3-[(Phenylmethoxy)methyl]benzoate step2->intermediate2 step3 Saponification (KOH, EtOH/H₂O) intermediate2->step3 product 3-[(Phenylmethoxy)methyl]benzoic Acid step3->product

Caption: Workflow for the synthesis via the benzylation pathway.

Detailed Experimental Protocols

Protocol 1.1: Esterification of 3-(Hydroxymethyl)benzoic Acid

  • Suspend 3-(hydroxymethyl)benzoic acid (1.0 eq.) in methanol (approx. 5-10 mL per gram of acid).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-(hydroxymethyl)benzoate, which can often be used in the next step without further purification.

Protocol 1.2: Benzylation of Methyl 3-(Hydroxymethyl)benzoate

Causality Note: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the alcohol without competing in the substitution reaction. Anhydrous THF is used as the solvent to prevent quenching the NaH.

  • Dissolve methyl 3-(hydroxymethyl)benzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will cease).

  • Add benzyl bromide (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Extract the product into ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure methyl 3-[(phenylmethoxy)methyl]benzoate.

Protocol 1.3: Saponification to Yield the Final Product

Causality Note: Saponification is a base-catalyzed hydrolysis of an ester.[6][7] Refluxing with a strong base like KOH provides the necessary energy to overcome the activation barrier for the nucleophilic acyl substitution.

  • Dissolve the methyl 3-[(phenylmethoxy)methyl]benzoate (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add potassium hydroxide (KOH, 2.0-3.0 eq.) and heat the mixture to reflux for 2-4 hours.[8][9]

  • Monitor the reaction by TLC until the ester starting material is fully consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using 2M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford 3-[(phenylmethoxy)methyl]benzoic acid. A high yield (e.g., >95%) is expected for this step.[10]

Part 2: Synthesis via Oxidation of 3-(Benzyloxymethyl)toluene (Strategy B)

This alternative route leverages the selective oxidation of a benzylic methyl group into a carboxylic acid. This method is powerful but requires a precursor that is one step removed from commercially available materials. The benzyl ether is generally stable to the strong oxidizing conditions used.

Causality Behind the Strategy: Strong oxidizing agents like potassium permanganate (KMnO₄) are highly effective for converting alkyl groups attached to an aromatic ring into carboxylic acids, provided the benzylic position has at least one hydrogen atom.[11][12] The reaction is typically run under basic conditions to maintain the solubility of the permanganate and the intermediate manganese species.[13]

Experimental Workflow: Strategy B

G start 3-Methylbenzyl Alcohol + Benzyl Bromide step1 Etherification start->step1 intermediate1 3-(Benzyloxymethyl)toluene step1->intermediate1 step2 KMnO₄ Oxidation intermediate1->step2 product 3-[(Phenylmethoxy)methyl]benzoic Acid step2->product

Caption: Workflow for the synthesis via the benzylic oxidation pathway.

Detailed Experimental Protocols

Protocol 2.1: Preparation of 3-(Benzyloxymethyl)toluene

This precursor can be synthesized from 3-methylbenzyl alcohol and benzyl bromide using a standard Williamson ether synthesis protocol, similar to Protocol 1.2.

Protocol 2.2: Oxidation to 3-[(Phenylmethoxy)methyl]benzoic Acid

  • To a round-bottom flask equipped with a reflux condenser, add 3-(benzyloxymethyl)toluene (1.0 eq.) and a solution of sodium carbonate (Na₂CO₃, ~1.2 eq.) in water.

  • Heat the biphasic mixture to reflux with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (KMnO₄, ~3.0 eq.) in water, heating gently if necessary.

  • Add the hot KMnO₄ solution portion-wise to the refluxing reaction mixture over 1-2 hours. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, or until the starting material is consumed (monitored by GC or TLC of an acidified and extracted aliquot).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Cool the combined filtrate in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield the final product. Recrystallization from an ethanol/water mixture can be performed for further purification.

Quantitative Data and Pathway Comparison

ParameterStrategy A (Benzylation)Strategy B (Oxidation)
Starting Materials 3-(Hydroxymethyl)benzoic Acid, Benzyl Bromide3-Methylbenzyl Alcohol, Benzyl Bromide, KMnO₄
Number of Steps 3 (Esterification, Benzylation, Saponification)2 (Etherification, Oxidation)
Typical Overall Yield High (Often >75%)Moderate to High (Often 60-80%)
Key Reagents NaH, KOH, Organic SolventsKMnO₄, Na₂CO₃
Scalability Excellent; well-understood and controlled reactions.Good; can be challenging due to solids (MnO₂) and exotherms.
Green Chemistry Generates salt waste; uses organic solvents.Uses a stoichiometric oxidant (KMnO₄), generating significant MnO₂ waste. Greener catalytic methods exist but may be less general.[14]
Purity Profile Generally very clean; purification by chromatography and recrystallization is straightforward.Can have over-oxidation byproducts; requires careful removal of MnO₂.

Conclusion

Both Strategy A and Strategy B represent viable and effective pathways for the synthesis of 3-[(Phenylmethoxy)methyl]benzoic acid.

  • Strategy A (Benzylation) is recommended for most laboratory applications. It is a high-yielding, reliable, and easily scalable process that proceeds through clean, well-defined intermediates. The steps involved utilize standard organic transformations that are familiar to most researchers.

  • Strategy B (Oxidation) is a strong alternative, particularly if the 3-(benzyloxymethyl)toluene precursor is readily available. While it involves fewer discrete steps, the management of the strong oxidant and the resulting manganese dioxide waste requires careful handling.

The choice between these pathways will ultimately depend on the availability of starting materials, the scale of the reaction, and the specific safety and waste disposal capabilities of the laboratory.

References

  • PrepChem.com. (n.d.). Synthesis of 3,5-bis(phenylmethoxy)benzoic acid. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3197. Available at: [Link]

  • Scribd. (n.d.). Oxidation of Toluene to Benzoic Acid. Retrieved from [Link]

  • Clark, J. H., et al. (2002). Mild, solvent-free oxidation of toluene and subsituted toluenes to their benzoic acids using carboxylic acid-promoted heterogeneous catalysis. Green Chemistry, 4, 520-523. Available at: [Link]

  • Chemistry Stack Exchange. (2020, January 21). Oxidation of toluene to benzoic acid. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Vedantu. (n.d.). How do you convert the following? Toluene to Benzoic acid. Retrieved from [Link]

  • Mohammed, W. T. (2014). Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide. Iraqi Journal of Chemical and Petroleum Engineering, 15(1), 73-77. Available at: [Link]

  • Yaosaka, M., et al. (2014). U.S. Patent No. 8,921,595. Washington, DC: U.S. Patent and Trademark Office.
  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]

  • Google Patents. (n.d.). US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. Available at: [Link]

  • Google Patents. (n.d.). EP1853548A1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Das, A. K., & Das, M. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 70, 274-276. Available at: [Link]

  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492368B - Method for producing benzoic acid.
  • Chem Help ASAP. (2021, May 11). Benzoic Acid Synthesis [Video]. YouTube. Retrieved from [Link]

  • Yaosaka, M., et al. (2010). U.S. Patent Application Publication No. US 2010/0137612 A1.
  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. Available at: [Link]

  • Lopez-Mejias, V., et al. (2012). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3369. Available at: [Link]

  • ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? Retrieved from [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Griesbeck, A. G., & Maptue, N. R. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 855-859. Available at: [Link]

  • Academia.edu. (n.d.). A practical, two-stage preparation of benzyl (3R)-3-amino-2-oxo-1-pyrrolidinecarboxylate (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanediote (2:1). Retrieved from [Link]_

  • Semantic Scholar. (n.d.). Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles. Retrieved from [Link]

  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235-3237. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 68(11). Available at: [Link]

Sources

Exploratory

Technical Guide: 3-[(Phenylmethoxy)methyl]benzoic Acid in Advanced Organic Synthesis

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for assembling advanced molecular architectures. 3-[(Phenylmethoxy)methyl]benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for assembling advanced molecular architectures. 3-[(Phenylmethoxy)methyl]benzoic acid (CAS Number: 1016891-82-9) serves as a highly specialized, orthogonally protected intermediate[1]. Structurally, it is a meta-substituted benzoic acid where the hydroxymethyl group has been masked as a benzyl ether. This strategic protection allows chemists to perform aggressive transformations on the carboxylic acid moiety (such as amide couplings, reductions, or cross-couplings) without unwanted side reactions at the benzylic alcohol.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols designed for high-yield integration into medicinal chemistry pipelines.

Physicochemical Profile & Structural Data

To facilitate analytical tracking and stoichiometric calculations, the core quantitative data for 3-[(Phenylmethoxy)methyl]benzoic acid is summarized below:

PropertyValue / Description
Chemical Name 3-[(Phenylmethoxy)methyl]benzoic acid
Common Synonyms 3-(Benzyloxymethyl)benzoic acid
CAS Registry Number 1016891-82-9
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Structural Features Meta-substituted aromatic ring; Benzyl ether linkage; Free carboxylic acid
SMILES (Isomeric) O=C(O)c1cccc(COCc2ccccc2)c1

Mechanistic Insights: The Causality of Benzyl Protection

The design of 3-[(Phenylmethoxy)methyl]benzoic acid is rooted in the principles of orthogonal protection .

  • Why a Benzyl Ether? The benzyl (Bn) group is uniquely suited for protecting primary alcohols because it is highly stable to both strongly basic conditions (e.g., saponification, Grignard reagents) and acidic conditions (e.g., Boc-deprotection in peptide synthesis).

  • Orthogonal Cleavage: Unlike silyl ethers which require fluoride ions, or esters which require base, the benzyl ether is cleaved via catalytic hydrogenolysis (Pd/C, H₂). This allows the unmasking of the free hydroxymethyl group at the very end of a synthetic sequence without disrupting newly formed amide or ester bonds.

  • Meta-Substitution Dynamics: The meta-relationship between the carboxylic acid and the benzyloxymethyl group prevents steric hindrance during downstream coupling reactions, a common issue encountered with ortho-substituted analogs.

Logical Workflow of Synthesis

The synthesis of this compound requires a deliberate, multi-step approach to prevent the carboxylic acid from interfering with the etherification of the alcohol.

G A 3-(Hydroxymethyl) benzoic acid B Esterification (MeOH, H+) A->B Step 1 C Etherification (BnBr, NaH) B->C Step 2 D Saponification (LiOH, H2O) C->D Step 3 E CAS 1016891-82-9 Target Product D->E Isolation

Workflow illustrating the 3-step synthesis of CAS 1016891-82-9.

Experimental Protocols: A Self-Validating Synthesis System

To ensure scientific integrity, the following protocol details the preparation of 3-[(Phenylmethoxy)methyl]benzoic acid from 3-(hydroxymethyl)benzoic acid. Each step includes the causality behind the reagent choices and a built-in validation checkpoint.

Step 1: Carboxylic Acid Masking (Methyl Esterification)

Causality: Direct benzylation of 3-(hydroxymethyl)benzoic acid using a base and benzyl bromide would result in the formation of a benzyl ester alongside the desired benzyl ether. Masking the acid as a methyl ester ensures absolute chemoselectivity.

  • Procedure: Dissolve 3-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux the mixture for 4-6 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate[2].

  • Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) will show the complete disappearance of the highly polar baseline spot (free acid) and the appearance of a new, less polar spot (Rf ~0.4).

Step 2: Williamson Ether Synthesis

Causality: The formation of the ether linkage utilizes a classic Williamson ether synthesis. Sodium hydride (NaH) is used to irreversibly deprotonate the benzylic alcohol. A polar aprotic solvent like DMF is chosen because it effectively solvates the sodium cation while leaving the alkoxide anion relatively "naked" and highly nucleophilic, thus dramatically accelerating the Sₙ2 reaction with benzyl bromide[3]. These alkylation reactions are optimally carried out at ambient or slightly elevated temperatures to ensure complete conversion[4].

  • Procedure:

    • Cool a solution of methyl 3-(hydroxymethyl)benzoate (1.0 eq) in anhydrous DMF to 0°C.

    • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

    • Dropwise add Benzyl Bromide (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench carefully with ice water. Extract using an acetate ester solvent such as ethyl acetate[2]. Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: LC-MS analysis of the crude mixture must show the [M+H]⁺ peak corresponding to the fully protected intermediate (methyl 3-[(phenylmethoxy)methyl]benzoate).

Step 3: Selective Saponification

Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/H₂O) selectively hydrolyzes the methyl ester back to the carboxylic acid. The benzyl ether is entirely stable to these basic conditions, proving the orthogonality of the protecting groups.

  • Procedure: Dissolve the intermediate from Step 2 in a 3:1 mixture of THF and water. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours. Remove the THF under reduced pressure.

  • Self-Purifying Isolation: Wash the basic aqueous layer with diethyl ether to remove non-polar impurities. Then, carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The target compound, 3-[(Phenylmethoxy)methyl]benzoic acid , will precipitate as a white solid. Filter and dry under high vacuum.

  • Validation Checkpoint: ¹H NMR (DMSO-d₆) will confirm the presence of the carboxylic acid proton (~12.5 ppm, broad singlet), the benzyl ether CH₂ protons (two singlets around 4.5-4.6 ppm integrating for 2H each), and a total of 9 aromatic protons.

Applications in Medicinal Chemistry

Once synthesized, CAS 1016891-82-9[1] acts as a premium spacer in drug development:

  • PROTAC Linkers: The rigid meta-phenyl ring provides a defined spatial vector, while the carboxylic acid serves as an attachment point for E3 ligase ligands (via amide coupling).

  • Prodrug Strategies: Following integration into a larger Active Pharmaceutical Ingredient (API), the benzyl group can be removed via palladium-catalyzed hydrogenolysis. The newly liberated hydroxymethyl group can then be utilized to attach solubilizing moieties (like phosphates) or to undergo spontaneous cyclization to release active payloads.

References

  • Google Patents. "US20050014966A1 - Process for producing 5-(3-cyanophenyl)-3-formylbenzoic acid compound" (Extraction and solvent methodologies for hydroxymethylbenzoic acid derivatives).
  • Google Patents. "US20050154201A1 - Methods of making 2,6-diaryl piperidine derivatives" (Conditions for base-mediated alkylation reactions).

Sources

Foundational

Architectural Versatility of 3-[(Phenylmethoxy)methyl]benzoic Acid in Modern Drug Discovery: A Technical Guide

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of balancing lipophilicity, structural rigidity, and synthetic tractability. 3-[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of balancing lipophilicity, structural rigidity, and synthetic tractability. 3-[(Phenylmethoxy)methyl]benzoic acid (CAS No. 1016891-82-9) has emerged as a highly versatile bifunctional building block in medicinal chemistry[1]. Characterized by a meta-substituted benzoic acid core and a flexible benzyloxymethyl ether linkage, this molecule serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), fragment-based libraries, and Proteolysis Targeting Chimeras (PROTACs)[2].

This technical guide deconstructs the physicochemical properties, self-validating synthetic protocols, and strategic pharmacological applications of this essential organic building block.

Physicochemical Profile & Structural Logic

The utility of 3-[(Phenylmethoxy)methyl]benzoic acid lies in its dual nature: it possesses a highly reactive carboxylic acid handle for amide/ester coupling and a lipophilic benzyl ether tail that enhances membrane permeability[3].

Quantitative Data Summary
PropertyValue
Chemical Name 3-[(Phenylmethoxy)methyl]benzoic acid
Synonyms 3-(Benzyloxymethyl)benzoic acid
CAS Registry Number 1016891-82-9[1]
Molecular Formula C15H14O3[2]
Molecular Weight 242.27 g/mol [1]
MDL Number MFCD09936242[1]
Hydrogen Bond Donors/Acceptors 1 / 3
Topological Polar Surface Area (TPSA) 46.53 Ų

Structural Causality: The meta-substitution pattern is not arbitrary. In structure-activity relationship (SAR) optimization, ortho-substitutions often introduce severe steric hindrance during amide coupling, while para-substitutions create highly linear, rigid vectors that can clash with solvent-exposed regions of target proteins. The meta-linkage provides a ~120° vector trajectory, allowing the lipophilic benzyl group to fold into adjacent hydrophobic sub-pockets (e.g., in kinase ATP-binding sites) without compromising the geometry of the primary pharmacophore.

SARLogic Core 3-[(Phenylmethoxy)methyl]benzoic acid Sub1 Benzoic Acid Moiety Core->Sub1 Sub2 Meta-Substitution Core->Sub2 Sub3 Benzyloxymethyl Ether Core->Sub3 App1 Amide Coupling (PROTACs / Linkers) Sub1->App1 EDC/HOBt or HATU App2 Vector Trajectory (Targeting Deep Pockets) Sub2->App2 120° Angle App3 Lipophilic Interaction (Membrane Permeability) Sub3->App3 LogP Enhancement

Structural deconstruction and pharmacological utility of key functional groups.

Synthetic Methodologies: A Self-Validating Protocol

To ensure high yield and purity, the synthesis of 3-[(Phenylmethoxy)methyl]benzoic acid must be approached systematically. Attempting to directly alkylate 3-(hydroxymethyl)benzoic acid is fundamentally flawed due to the competing reactivity of the free carboxylic acid. Therefore, a protection-alkylation-deprotection sequence is mandatory[4].

Protocol 1: Williamson Etherification (Alkylation)

Objective: Synthesize Methyl 3-(benzyloxymethyl)benzoate.

  • Preparation: Dissolve 1.0 equivalent of methyl 3-(hydroxymethyl)benzoate in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. Moisture will quench the hydride base and hydrolyze the electrophile, drastically reducing yields.

  • Deprotonation: Cool the reaction vessel to 0 °C. Carefully add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions. Stir for 30 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide. Cooling mitigates the exothermic evolution of hydrogen gas, ensuring safe, controlled alkoxide formation.

  • Alkylation: Add 1.1 equivalents of Benzyl Bromide (BnBr) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to safely neutralize unreacted NaH. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Saponification (Deprotection)

Objective: Yield the final 3-[(Phenylmethoxy)methyl]benzoic acid.

  • Hydrolysis: Dissolve the intermediate ester in a 3:1 mixture of Tetrahydrofuran (THF) and water. Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

    • Causality: THF solubilizes the organic ester, while water dissolves the inorganic base. This creates a miscible system that facilitates rapid nucleophilic acyl substitution at the ester carbonyl.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the high-Rf ester spot confirms completion.

  • Isolation: Remove THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2-3.

    • Causality: Acidification protonates the carboxylate. The resulting neutral carboxylic acid experiences a drastic reduction in aqueous solubility, precipitating out of solution as a white solid[3].

  • Final Recovery: Filter the precipitate or extract with EtOAc, dry, and evaporate to yield the pure target compound[1].

SynthWorkflow A Methyl 3-(hydroxymethyl)benzoate (Starting Material) B NaH, DMF, 0°C Benzyl Bromide (BnBr) A->B Deprotonation C Methyl 3-(benzyloxymethyl)benzoate (Intermediate) B->C Williamson Ether Synthesis D LiOH, THF/H2O RT, 4h C->D Saponification E 3-[(Phenylmethoxy)methyl]benzoic acid (Final Product) D->E Acidification (HCl)

Synthetic workflow for 3-[(Phenylmethoxy)methyl]benzoic acid via etherification.

Strategic Applications in Medicinal Chemistry

A. Fragment-Based Drug Discovery (FBDD)

In FBDD, low-molecular-weight compounds are screened for target binding. 3-[(Phenylmethoxy)methyl]benzoic acid acts as an excellent "fragment" because it contains a hydrogen-bond acceptor network (the ether oxygen and carboxylic acid) paired with an aromatic, pi-stacking capable benzyl group. It serves as an ideal starting point for hit-to-lead optimization against targets like metalloenzymes or GPCRs.

B. PROTAC Linker Engineering

The design of targeted protein degraders (PROTACs) requires precise spatial arrangement between the target-binding ligand and the E3 ligase recruiter. The benzyloxymethyl group provides a semi-rigid spacer. Unlike highly flexible PEG chains that suffer from high entropic penalties upon binding, the benzyl ether introduces conformational restriction, often improving the thermodynamic binding profile of the resulting PROTAC.

C. Late-Stage Amide Derivatization

The free carboxylic acid allows for rapid library generation via standard peptide coupling reagents (e.g., HATU, EDC/HOBt). By reacting this building block with a variety of primary or secondary amines, medicinal chemists can rapidly explore the chemical space of the binding pocket, tuning the LogP and metabolic stability of the lead series[2].

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required:

  • LC-MS: Should display a distinct [M-H]⁻ peak at m/z 241 in negative electrospray ionization (ESI) mode, confirming the molecular weight.

  • ¹H NMR (DMSO-d6): Key diagnostic peaks include the singlet for the benzylic CH₂ protons (around 4.5-4.6 ppm) and the broad singlet for the carboxylic acid OH (typically >12.0 ppm), confirming both the ether linkage and the free acid functionality.

  • HPLC: Purity should exceed 95% at 254 nm UV detection before utilization in sensitive downstream API synthesis.

Conclusion

3-[(Phenylmethoxy)methyl]benzoic acid (CAS 1016891-82-9) is far more than a simple organic intermediate; it is a strategically designed architectural component for modern drug discovery. By understanding the causality behind its physicochemical properties and mastering its synthetic handling, researchers can leverage this molecule to construct highly potent, target-specific therapeutics with optimized pharmacokinetic profiles.

References

  • Sigma-Aldrich. "3-[(Phenylmethoxy)methyl]benzoic acid | CAS No.: 1016891-82-9". sigmaaldrich.com. URL:[1]

  • BLDpharm. "1016891-82-9 | 3-[(Phenylmethoxy)methyl]benzoic acid". bldpharm.com. URL:[2]

  • Fujifilm Wako Pure Chemical Corporation. "1016891-82-9・3-[(Phenylmethoxy)methyl]benzoic acid". fujifilm.com. URL:[3]

  • Leyan. "3-(Hydroxymethyl)benzoic acid / CAS 1016891-82-9". leyan.com. URL:[4]

Sources

Exploratory

"3-[(Phenylmethoxy)methyl]benzoic acid" solubility and stability

Title: Physicochemical Profiling of 3-[(Phenylmethoxy)methyl]benzoic Acid: A Technical Guide to Solubility and Stability Optimization Executive Summary For researchers and drug development professionals, managing the phy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling of 3-[(Phenylmethoxy)methyl]benzoic Acid: A Technical Guide to Solubility and Stability Optimization

Executive Summary For researchers and drug development professionals, managing the physicochemical liabilities of active pharmaceutical ingredient (API) intermediates is critical to downstream success. This technical whitepaper provides an in-depth analysis of 3-[(Phenylmethoxy)methyl]benzoic acid, focusing on the thermodynamic solubility of its benzoic acid moiety and the chemical stability of its benzyl ether linkage.

Molecular Architecture & Physicochemical Causality

3-[(Phenylmethoxy)methyl]benzoic acid (CAS No. 1016891-82-9) is a bifunctional aromatic compound utilized in advanced organic synthesis and preclinical drug development[1]. Its molecular architecture presents two distinct physicochemical domains that dictate its behavior in formulation and storage:

  • The Carboxylic Acid Domain: Imparts weak acidity (pKa ~4.2), driving a highly pH-dependent solubility profile. Like other benzoic acid derivatives, its solubility is fundamentally dictated by the ionization state of the carboxylate group.

  • The Benzyl Ether Domain: The benzyloxymethyl group (-CH₂-O-CH₂-Ph) provides significant lipophilicity. While generally robust under basic and mildly acidic conditions, benzyl ethers introduce a specific chemical liability, being highly vulnerable to oxidative cleavage and strong Lewis acids[2].

Solubility Dynamics: The pH-Dependent Equilibrium

The solubility of benzoic acid derivatives is not a static metric; it is a dynamic equilibrium governed by the pH of the microenvironment[3].

Causality Rationale: At a low pH (e.g., gastric conditions, pH 1.2), the carboxyl group remains protonated and unionized. The high lipophilicity of the two aromatic rings dominates the molecule's character, resulting in poor aqueous solubility. Conversely, elevating the pH above the pKa (e.g., intestinal pH 7.4) shifts the equilibrium toward the deprotonated benzoate anion. This ionization drastically enhances solvation through strong ion-dipole interactions with water[3].

Table 1: Predicted Solubility Profile of 3-[(Phenylmethoxy)methyl]benzoic Acid

Solvent SystempHIonization StateEstimated Solubility
Aqueous Buffer1.2Unionized (-COOH)< 0.1 mg/mL (Poor)
Aqueous Buffer7.4Ionized (-COO⁻)> 10.0 mg/mL (High)
MethanolN/AUnionized> 50.0 mg/mL (Freely Soluble)
DMSON/AUnionized> 100.0 mg/mL (Freely Soluble)
Protocol 1: Self-Validating Thermodynamic Solubility Determination (Shake-Flask Method)
  • Causality Rationale: Kinetic solubility methods (e.g., solvent shift) often overestimate solubility due to transient supersaturation. The shake-flask method measures true thermodynamic solubility by allowing the solid crystal lattice to reach a definitive equilibrium with the solvent.

  • Self-Validation Mechanism: The protocol incorporates a mass balance check and an internal standard during HPLC quantification to rule out solvent evaporation or API degradation during the 48-hour incubation.

Step-by-Step Methodology:

  • Preparation: Add an excess of 3-[(Phenylmethoxy)methyl]benzoic acid solid (approx. 50 mg) to 1 mL of the target buffer (pH 1.2 and pH 7.4) in a sealed glass HPLC vial.

  • Equilibration: Agitate the vials on an orbital shaker at 300 rpm and 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour window ensures complete saturation and stabilization of the thermodynamic equilibrium without risking hydrolytic degradation.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: This removes undissolved micro-particulates that would otherwise falsely inflate the UV absorbance reading.

  • Quantification: Dilute the supernatant in the mobile phase and quantify via HPLC-UV against a validated, multi-point calibration curve.

Stability Profiling: Vulnerabilities of the Benzyl Ether

Regulatory compliance requires rigorous stability testing of drug substances under ICH Q1A(R2) and Q3A(R2) guidelines to identify potential degradation products[4][5]. For 3-[(Phenylmethoxy)methyl]benzoic acid, the primary degradation liability lies in the benzyl ether linkage.

While benzyl ethers are highly stable under basic conditions, they are susceptible to oxidative cleavage (e.g., via DDQ or peroxides) and strong Lewis acids (e.g., BCl₃)[2]. Oxidative stress typically yields 3-(hydroxymethyl)benzoic acid and benzaldehyde, the latter of which can further oxidize to benzoic acid[2].

Table 2: Degradation Matrix under ICH Stress Conditions

Stress ConditionReagent / EnvironmentTarget MoietyExpected Degradation
Hydrolytic (Acid)0.1 M HCl, 60°CEther / CarboxylLow (Generally Stable)
Hydrolytic (Base)0.1 M NaOH, 60°CEther / CarboxylLow (Stable)
Oxidative3% H₂O₂ or DDQ, 25°CBenzyl EtherHigh (Cleavage to alcohol)
PhotolyticUV/Vis Light (ICH Q1B)Aromatic RingsModerate (Radical formation)
Protocol 2: Forced Degradation & Oxidative Cleavage Assessment
  • Causality Rationale: By subjecting the compound to forced oxidative stress, we can map the degradation pathways and establish the identification and qualification thresholds for impurities as mandated by ICH Q3A[4].

  • Self-Validation Mechanism: The degradation must achieve a 10-20% target degradation range. Mass balance is verified by ensuring the sum of the remaining parent API and the quantified degradants (benzaldehyde and 3-(hydroxymethyl)benzoic acid) equals 100% ± 2% of the initial concentration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in a chemically inert co-solvent (e.g., acetonitrile) to a concentration of 1.0 mg/mL.

  • Oxidative Stress Induction: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents) or 3% H₂O₂ to the solution[2]. Causality: DDQ facilitates a single-electron transfer mechanism, specifically targeting the benzylic position to induce ether cleavage without over-oxidizing the aromatic rings.

  • Incubation & Quenching: Stir at room temperature for 3 hours. Quench the reaction with a mild reducing agent (e.g., sodium thiosulfate) to halt oxidation instantly and preserve the degradation profile snapshot.

  • HPLC-MS Analysis: Analyze the quenched mixture. Monitor the disappearance of the parent mass (m/z 241 [M-H]⁻) and the appearance of the cleaved alcohol (m/z 151 [M-H]⁻).

Analytical Workflow & Control Strategy

To systematically evaluate these physicochemical parameters, a unified workflow is essential. The following diagram illustrates the logical progression from initial API characterization through stress testing and formulation strategy.

G A 3-[(Phenylmethoxy)methyl]benzoic acid (API Intermediate) B Thermodynamic Solubility (Shake-Flask Method) A->B C Forced Degradation (ICH Q1A/Q3A Guidelines) A->C D pH-Dependent Profiling (pH 1.2 - 7.4) B->D E Co-solvent Screening (DMSO, MeOH, PEG) B->E F Oxidative Stress (Ether Cleavage) C->F G Acid/Base Hydrolysis (Carboxyl/Ether Stability) C->G H HPLC-UV/MS Quantification & Mass Balance D->H E->H F->H G->H I Formulation Strategy & API Control H->I

Workflow for solubility and stability profiling of API intermediates.

Conclusion

The successful integration of 3-[(Phenylmethoxy)methyl]benzoic acid into a drug development pipeline requires a nuanced understanding of its physicochemical properties. By leveraging its pH-dependent solubility and implementing robust analytical control strategies against oxidative ether cleavage, researchers can design stable, bioavailable formulations that meet stringent ICH regulatory standards.

References

  • Sigma-Aldrich. "3-[(Phenylmethoxy)methyl]benzoic acid". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4AOT0zWCQpUxZGjAKwPo1kSyDL-wNlcI5CEETWaFV1Q0uYJV9CnbobWIyxUiagMVpz7Ra5VYcGRWk5z6xPvrVhkFDku7B_1Yew-ESRi4eht_jEZksIuY9P3jYHivq4wv59Oa6mCGR3_XOOeCA0pZiSNc93y0yVUXyE9ZckwPbtpBFRumZpwDU26l7vWht6mg0pLVQTRuRg3ZFp8iaERFi9fBGX7w8MpG-U0PTM07E0l7DK_WgiXlcm_m3k-2VsEw2_Yk=]
  • BenchChem. "A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy35iJTVOEg-WuaduRUviX0cDah0UVg4jvxOJJ-xLnJq8uwdchmMuCTdnLsLmL23o6AbjqS18_i5Iogd-qRQ0zhOocv6tnMotVBXKGCUw6fcWC-G4vPFdi3AgPAaz54YwBEhQQe39bliMjBlF6MHu1hrk5s-NZKCKLL02oPXRPU_v7iQUL6ssy4lkTrj3ybDc7Cg1aMl_XJiNlz7LB9a5JkqZ6G94QVU8EbaUwbjl3DOc4-w==]
  • International Council for Harmonisation (ICH). "Guidance for Industry: Q3A Impurities in New Drug Substances". tuwien.ac.at.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEJtXsRSlaiHEbRnXdmof_fVZnjUMG9uKq27Kj6PbXmIbtSul-6N2MXbRXtgPx_NNBth9iKg4gmZhTMUesjxQ4akvIhRLqPFjdukPwzR-4E-PfjYjm8tVGFOPYzD0z_E2r6RdikBCm92bYqNNpVjbcnFVqyOJmawFeMYuH]
  • European Medicines Agency (EMA). "Q 1 A (R2) Stability Testing of new Drug Substances and Products". europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3MYIYKCw1iM9Jv9QfP017CTgAp6L3I2FbniWniyXrRu6Ze_2rUSipi8neusVa_Ibk0BfzR0GP_dQ9SgsYdU-8EGN0hmCy9OKZoA1aODEj6G3h7-gh6XAsOC7N9sQTWLfhnjDm-camQV59synEprMrVIH7HmuktbBgkBzgTLluNjv4Ls_CbnXGM4nbl32WBX7ynKs1DfOQab6xjgLm2N7CKPaHx8N5Ktp20DoFj1f5o1kcnGa1X-F7nVMnTGrrPkH3AA==]
  • Ataman Kimya. "BENZOIC ACID". atamanchemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW0CMBHvy24tgmbtYnJhMxM_8av_vLdQdydMqUd-0wteJPkgZt9F9IyPqmUpXLaTqD2q84nUrw-qskkG9aGAK6qJY7a17-GxvWQrnrsJgshEz7AmWnei28C0_NwRXsy2EVOjayxLPA-fZn84Tv2Q==]
  • The Journal of Physical Chemistry A. "Anomalous pH-Dependent Enhancement of p-Methyl Benzoic Acid Sum-Frequency Intensities". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy9FQaJEAVHOtZ458y1hcV3LcrZO3A4aR6oPns4VdAHfuQ_EwOT2tCN8h8Es0m3nECL2smvrELmCiUHzzoauzmpPdOGvKlbwfo6ui8FcfdVtFJc8Yz796j3f3TOZ8T6tmwjiHrh1cDOS0sgA==]

Sources

Foundational

Technical Whitepaper: 3-[(Phenylmethoxy)methyl]benzoic Acid as a Strategic Scaffold in Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD) and complex organic synthesis, the selection of bifunctional scaffolds is critical for generating diverse chemical libraries. 3-[(Phenylmethoxy)methyl]benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and complex organic synthesis, the selection of bifunctional scaffolds is critical for generating diverse chemical libraries. 3-[(Phenylmethoxy)methyl]benzoic acid (CAS 1016891-82-9) serves as a highly versatile, orthogonally protected building block[1][2]. By combining a reactive carboxylic acid with a robust benzyl-protected hydroxymethyl group, this scaffold allows chemists to perform high-yielding amidation reactions followed by selective late-stage functionalization. This whitepaper details the structural rationale, mechanistic pathways, and self-validating experimental protocols for utilizing this compound in advanced synthetic workflows.

Structural Rationale & Orthogonality

The utility of 3-[(Phenylmethoxy)methyl]benzoic acid lies in its strict chemical orthogonality. The molecule features two distinct reactive nodes separated by a rigid meta-substituted benzene ring:

  • Carboxylic Acid Node: Readily undergoes activation for peptide coupling or amide library generation.

  • Benzyl Ether Node: The hydroxymethyl group is masked as a benzyl (Bn) ether. Benzyl ethers are highly stable to the basic and nucleophilic conditions required for amide coupling, ensuring no unwanted side reactions occur at this site[3].

This orthogonality allows the scaffold to be elaborated in a strictly linear, controlled manner without the need for intermediate reprotection steps.

Fragment-Based Amide Library Generation

The primary application of this scaffold is the synthesis of diverse amide libraries. To achieve high-throughput coupling with various primary and secondary amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the preferred coupling reagent[4].

The Causality of Reagent Selection: While traditional carbodiimides (like DCC or EDC) are functional, HATU is selected for its superior kinetics and efficiency, particularly with sterically hindered amines. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) deprotonates the carboxylic acid, allowing it to attack the electron-deficient uronium carbon of HATU[4][5]. This forms an unstable intermediate that is rapidly converted into an OAt-active ester . The critical advantage of the OAt ester is the "neighboring group effect"—the nitrogen atom in the pyridine ring of the HOAt leaving group hydrogen-bonds with the incoming amine, stabilizing the 7-membered cyclic transition state and drastically accelerating the amidation[6].

Late-Stage Functionalization via Hydrogenolysis

Once the amide library is synthesized, the benzyl ether must be cleaved to reveal the reactive primary alcohol for subsequent diversification (e.g., oxidation to an aldehyde or fluorination).

The Causality of Deprotection Strategy: Because the newly formed amide bonds are sensitive to harsh acids or bases, deprotection must occur under exceptionally mild conditions. Catalytic hydrogenolysis using Palladium on carbon (Pd/C) and hydrogen gas is the optimal self-validating system[3][7]. The heterogeneous Pd/C catalyst facilitates the homolytic cleavage of the benzylic C–O bond, releasing toluene as a volatile byproduct and yielding the free hydroxymethyl group. This method is highly chemoselective; under mild conditions (room temperature, 1 atm H2), the aromatic rings and amide bonds remain completely intact[7].

Validated Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This system is self-validating: the color change during activation and the aqueous workup cleanly separate the product from water-soluble byproducts.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-[(Phenylmethoxy)methyl]benzoic acid (1.0 eq) in anhydrous DMF[4].

  • Deprotonation: Add DIPEA (2.0–3.0 eq) to the stirred solution to form the active carboxylate anion[4].

  • Activation: Add HATU (1.0–1.2 eq) and stir at room temperature (20–25 °C) for 15–30 minutes. The solution will typically exhibit a slight color change as the OAt-active ester forms[4].

  • Coupling: Introduce the target amine (1.0–1.2 eq) and monitor via LC-MS. Reactions are generally complete within 1–4 hours[4].

  • Workup: Dilute with ethyl acetate. Wash sequentially with 5% aqueous citric acid (to remove excess amine/DIPEA), saturated NaHCO3 (to remove unreacted acid and HOAt), and brine[4]. Dry over anhydrous Na2SO4, filter, and concentrate.

Protocol 2: Catalytic Hydrogenolysis of the Benzyl Ether

This system is self-validating: the consumption of hydrogen gas and the generation of a more polar spot on TLC confirm successful debenzylation.

  • Preparation: Dissolve the benzyl-protected amide intermediate in a suitable protic solvent (e.g., ethanol or methanol)[7].

  • Catalyst Addition: Under a gentle stream of nitrogen (to prevent ignition), carefully add 10% Pd/C (typically 5–10 mol% relative to the substrate)[7].

  • Hydrogenation: Seal the flask, purge the atmosphere, and introduce H2 gas via a balloon (1 atm). Stir vigorously at room temperature[7].

  • Filtration: Upon completion (monitored by TLC), purge the system with nitrogen. Filter the heterogeneous mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst[3][7].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected hydroxymethyl amide.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue
IUPAC Name 3-[(Phenylmethoxy)methyl]benzoic acid
CAS Number 1016891-82-9
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Structural Features Meta-substituted, Benzyl ether, Carboxylic acid

Table 2: Reaction Optimization Parameters

Reaction StepReagent / CatalystOptimal SolventTempKey Mechanistic Observation
Amide Coupling HATU / DIPEAAnhydrous DMF20-25 °CHOAt stabilizes the transition state, accelerating coupling[6].
Benzyl Deprotection 10% Pd/C, H2 (1 atm)Ethanol / Methanol20-25 °CChemoselective C-O cleavage; preserves amide bonds[7].

Mechanistic Pathways & Visualizations

Workflow A 3-[(Phenylmethoxy)methyl] benzoic acid B Amide Intermediate (Protected Alcohol) A->B HATU, DIPEA, Amine (Amide Coupling) C Deprotected Amide (Free Hydroxymethyl) B->C Pd/C, H2 (Hydrogenolysis) D Late-Stage Functionalization C->D Oxidation/Alkylation (Diversification)

Fig 1: Orthogonal synthetic workflow from the core scaffold to a diversified functionalized product.

HATU_Mechanism Acid Carboxylate Anion Deprotonated by DIPEA ActiveEster OAt-Active Ester Stabilized Transition State Acid->ActiveEster Reacts with HATU HATU HATU Reagent Uronium Salt HATU->ActiveEster Yields HOAt Amide Target Amide Stable Bond ActiveEster->Amide Nucleophilic Attack Amine Incoming Amine Nucleophile Amine->Amide Displaces HOAt

Fig 2: HATU-mediated activation of the carboxylic acid and subsequent amidation mechanism.

References

  • Title: MDL Mfcd09936242 | Sigma-Aldrich: 3-[(Phenylmethoxy)methyl]benzoic acid Source: sigmaaldrich.com URL: 1

  • Title: CAS NO. 1016891-82-9 | 3-[(Phenylmethoxy)methyl]benzoic acid Source: arctomsci.com URL: 2

  • Title: Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine Source: benchchem.com URL: 4

  • Title: HATU coupling Source: wenxuecity.com URL: 6

  • Title: Comparative study of deprotection methods for benzyl and trityl ethers Source: benchchem.com URL: 3

  • Title: Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups Source: benchchem.com URL: 7

Sources

Exploratory

Engineering Pharmacokinetics and Target Affinity: A Technical Guide to 3-[(Phenylmethoxy)methyl]benzoic Acid Derivatives

Executive Summary The compound 3-[(Phenylmethoxy)methyl]benzoic acid (CAS: 1016891-82-9), commonly referred to as 3-BOM-benzoic acid, is a highly versatile bifunctional scaffold in medicinal chemistry. Featuring a reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(Phenylmethoxy)methyl]benzoic acid (CAS: 1016891-82-9), commonly referred to as 3-BOM-benzoic acid, is a highly versatile bifunctional scaffold in medicinal chemistry. Featuring a reactive carboxylic acid and a benzyloxymethyl (BOM) ether at the meta position, it serves as a critical building block for synthesizing lipophilic amides, esters, and complex heterocycles. This whitepaper details the structural rationale, synthetic methodologies, and pharmacokinetic implications of utilizing the 3-BOM-benzoic acid scaffold in modern drug discovery.

Structural Rationale & Physicochemical Profiling

The strategic placement of a BOM group on a benzoic acid core offers distinct advantages for both target binding and systemic circulation:

  • Receptor Engagement: The benzyloxymethyl group acts as a "privileged structure." It is highly effective at occupying conserved hydrophobic pockets between transmembrane helices in G-protein coupled receptors (GPCRs), significantly enhancing binding affinity[1].

  • Metabolic Shielding: Free hydroxymethyl groups are highly susceptible to Phase II metabolism, specifically UGT-mediated glucuronidation, which leads to rapid renal clearance[2]. The BOM ether masks this liability, prolonging the molecule's half-life.

  • Trajectory and Sterics: The meta substitution provides an optimal vector for the BOM group to project into auxiliary binding pockets without sterically hindering the primary pharmacophore attached via the carboxylic acid.

Table 1: Comparative Physicochemical Profile (Theoretical Scaffold Parameters)

Property3-BOM-Benzoic Acid3-(Hydroxymethyl)benzoic AcidPharmacokinetic Implication
Molecular Weight 242.27 g/mol 152.15 g/mol BOM adds bulk, shifting towards Lipinski limits.
LogP (Estimated) 3.10.8BOM enhances membrane permeability and oral absorption.
TPSA 46.5 Ų57.5 ŲReduced TPSA in BOM derivatives improves BBB penetration.
H-Bond Donors 12Masking the OH reduces desolvation energy during binding.
Phase II Liability LowHighBOM prevents rapid O-glucuronidation.

Self-Validating Synthetic Methodologies

To ensure high-fidelity derivatization, the following protocols are designed as self-validating systems, incorporating specific in-process controls and mechanistic causality.

Protocol A: Synthesis of 3-BOM-Benzamides via Amide Coupling

Objective: Conjugate 3-BOM-benzoic acid with a primary/secondary amine to generate a lipophilic target compound. Causality of Reagents: HATU is selected as the coupling reagent over standard EDC/HOBt due to its superior reaction kinetics and ability to drive sterically hindered couplings to completion. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base, deprotonating the amine without competing for the highly reactive OAt-active ester intermediate.

Step-by-Step Procedure:

  • Activation: Dissolve 3-BOM-benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir at 0°C for 15 minutes to allow the formation of the active ester.

  • Coupling: Add the target amine (1.1 eq) followed by DIPEA (3.0 eq) dropwise. Allow the reaction to warm to ambient temperature and stir for 2 hours.

  • In-Process Control (Self-Validation): Analyze an aliquot via LC-MS. The reaction is deemed complete upon the disappearance of the scaffold mass (m/z 241[M-H]⁻) and the emergence of the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Crucial Step: Wash the organic layer with 5% aqueous LiCl (3x) to completely partition the DMF and tetramethylurea (HATU byproduct) into the aqueous phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Deprotection to 3-(Hydroxymethyl)benzamides

Objective: Cleave the BOM ether to reveal a hydrogen-bond donating hydroxymethyl group for late-stage SAR exploration. Causality of Reagents: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is utilized for highly specific hydrogenolysis of the benzyl ether. The meta geometry of the scaffold ensures that the newly formed alcohol does not undergo spontaneous intramolecular lactonization with the adjacent amide, a common failure mode in ortho-substituted analogs.

Step-by-Step Procedure:

  • Preparation: Dissolve the 3-BOM-benzamide in degassed Methanol/EtOAc (1:1, 0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (e.g., 1:1 Hexane/EtOAc). The deprotected product will exhibit a significantly lower Retention Factor (Rf) due to the exposed hydroxyl group interacting with the silica stationary phase.

  • Workup: Filter the suspension through a pad of Celite to safely remove the pyrophoric palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate to yield the pure 3-(hydroxymethyl)benzamide.

Visualizing the Derivatization Workflow

Workflow A 3-BOM-Benzoic Acid (Scaffold) B Amide Coupling (HATU/DIPEA) A->B C Esterification (Prodrug Synthesis) A->C D 3-BOM-Benzamides (Lipophilic) B->D E 3-BOM-Esters (Labile) C->E F Hydrogenolysis (Pd/C, H2) D->F G 3-(Hydroxymethyl)benzamides (Hydrophilic) F->G

Workflow of 3-BOM-benzoic acid derivatization and subsequent deprotection.

Pharmacokinetic & Pharmacodynamic Integration

The incorporation of the BOM group profoundly impacts the in vivo behavior of the resulting derivatives. Chromatographic and pharmacokinetic validations of BOM-containing molecules (such as 6-benzyl-1-benzyloxymethyl-5-iodouracil) demonstrate that the BOM moiety provides an optimal balance of lipophilicity and metabolic stability, ensuring sustained plasma concentrations and a prolonged half-life in mammalian models[3].

When these derivatives bind to their target receptors, the BOM group often drives the pharmacodynamics by anchoring the molecule into lipophilic domains. The diagram below illustrates a typical signal transduction cascade initiated by a BOM-derivatized ligand binding to a GPCR.

GPCR_Signaling L BOM-Derivative (Ligand) R GPCR (e.g., GHSR) Hydrophobic Pocket L->R Binding G Gq/11 Protein Activation R->G Conformational Change PLC Phospholipase C (PLC) G->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

GPCR signal transduction pathway activated by BOM-derivatized ligands.

References

  • Recognition of Privileged Structures by G-Protein Coupled Receptors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Development and validation of a high performance liquid chromatography method for determination of 6-benzyl-1-benzyloxymethyl-5-iodouracil (W-1), a novel non-nucleoside reverse transcriptase inhibitor and its application to a pharmacokinetic study in rats. Biomedical Chromatography (PubMed).[Link]

  • Contemporary Medicinal Chemistry of Glucuronides. Royal Society of Chemistry.[Link]

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Foundational

Biological Activity and Therapeutic Potential of Benzyloxybenzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The benzyloxybenzoic acid chemotype—characterized by a reactive benzoic acid moiety coupled with a lipophilic benzyloxy substituent—has emerged as a highly privileged scaffold in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzyloxybenzoic acid chemotype—characterized by a reactive benzoic acid moiety coupled with a lipophilic benzyloxy substituent—has emerged as a highly privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties allow for precise tuning of lipophilicity, electronic distribution, and steric bulk. This technical guide explores the multifaceted biological activities of benzyloxybenzoic acid derivatives, focusing on their roles as Nurr1 (NR4A2) modulators for neurodegenerative diseases and flaviviral protease inhibitors [1][2]. By dissecting the structure-activity relationships (SAR) and the causality behind orthogonal screening methodologies, this whitepaper provides a robust framework for rational drug design and validation.

Core Biological Activities and Mechanisms of Action

Neuroprotection via Nurr1 (NR4A2) Modulation

Nurr1 is an orphan nuclear receptor critical for the development, survival, and maintenance of dopaminergic neurons. Dysfunction in Nurr1 signaling is heavily implicated in Parkinson's disease and Alzheimer's disease. Historically considered ligand-independent, recent biophysical studies have proven that synthetic fatty acid mimetics, specifically benzyloxybenzoic acid derivatives , can directly bind the Nurr1 ligand-binding domain (LBD) [3].

These derivatives act by mimicking endogenous unsaturated fatty acids. For instance, 3-benzyloxybenzoic acid exhibits nanomolar efficacy in transcriptional activation assays. The binding induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR), leading to the upregulation of critical dopaminergic genes such as Tyrosine Hydroxylase (TH) and the Vesicular Monoamine Transporter 2 (VMAT2) [3].

Nurr1_Pathway Ligand Benzyloxybenzoic Acid Derivative (Ligand) Nurr1 Nurr1 (NR4A2) Receptor Ligand->Nurr1 Binds LBD Heterodimer Nurr1/RXR Heterodimer Nurr1->Heterodimer Dimerization with RXR Transcription Gene Transcription (TH, DAT, VMAT2) Heterodimer->Transcription DNA Binding (NBRE) Neuroprotection Dopaminergic Neuron Survival & Anti-inflammation Transcription->Neuroprotection Phenotypic Effect

Caption: Mechanism of Nurr1 activation by benzyloxybenzoic acid derivatives leading to neuroprotection.

Antiviral Efficacy Targeting Flaviviral Proteases

Beyond neurodegeneration, benzyloxybenzoic acid derivatives have shown profound efficacy as N-terminal caps in peptide-like inhibitors targeting the NS2B/NS3 serine protease of the Dengue (DENV) and West Nile (WNV) viruses[2]. The integration of a benzyloxybenzoic acid cap serves a dual purpose:

  • Target Affinity: It occupies the hydrophobic S2/S3 pockets of the viral protease.

  • Cellular Penetration: Highly polar peptide inhibitors fail to cross host cell membranes. The lipophilic benzyloxy group drastically improves the membrane permeability of the inhibitor, translating biochemical potency into submicromolar cellular efficacy (EC50 values between 0.49 and 3 μM) [2].

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative biological data and structural insights derived from recent optimizations of the benzyloxybenzoic acid scaffold across different therapeutic targets[1][2][4].

Compound Class / ModificationPrimary TargetBiological Effect / PotencyKey Structural Insight
3-Benzyloxybenzoic acid Nurr1 (NR4A2)High transcriptional activationMeta-substitution is strictly favored over ortho-substitution for optimal LBD binding.
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid Nurr1 (NR4A2)Enhanced activation efficacyThe CF3 group provides optimal steric bulk and lipophilicity in the 3-position.
4-Benzyloxybenzoic acid caps DENV-2 ProteaseSubmicromolar EC50 (0.49 - 3 μM)The benzyloxy residue is essential for activity; removal abolishes cellular penetration.
2-halo/2-methoxy-benzyloxybenzoic acids Protein Kinase CK2Antiproliferative (A549 cells)Substitutions maintain CK2 inhibition while enhancing cellular toxicity against cancer lines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of benzyloxybenzoic acid derivatives must employ self-validating assay systems. Phenotypic screens alone are prone to false positives due to off-target effects (e.g., kinase inhibition masquerading as Nurr1 activation) [3]. The following protocols detail the necessary orthogonal approaches.

Protocol 1: Orthogonal Validation of Nurr1 Ligands

Causality Principle: A luciferase reporter assay confirms functional transcription, but it cannot differentiate between direct receptor agonism and upstream signaling interference. Therefore, Microscale Thermophoresis (MST) must be used sequentially to confirm direct biophysical engagement with the Nurr1 LBD.

Step 1: Functional Readout (Luciferase Reporter Assay)

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS.

  • Transfection: After 24 hours, co-transfect cells with a Nurr1 expression plasmid and a 3xNBRE-luciferase reporter plasmid using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, replace the media with serum-free DMEM containing the benzyloxybenzoic acid derivative (dose-response range: 0.1 μM to 100 μM). Include DMSO as a vehicle control.

  • Quantification: Incubate for 18 hours. Lyse cells using Passive Lysis Buffer and measure luminescence using a microplate reader after adding the luciferin substrate.

Step 2: Biophysical Validation (Microscale Thermophoresis - MST)

  • Protein Preparation: Purify the recombinant Nurr1 LBD and label it with a fluorescent dye (e.g., RED-NHS) targeting primary amines.

  • Titration: Prepare a 16-point serial dilution of the benzyloxybenzoic acid derivative in MST buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Measurement: Mix the labeled Nurr1 LBD (final concentration ~50 nM) with the compound dilutions. Load into Monolith NT.115 capillaries and measure thermophoresis at 25°C.

  • Analysis: Calculate the dissociation constant ( Kd​ ) based on the shift in the depletion region of the fluorescence trace.

Protocol 2: Cell-Based Flaviviral Protease Assay (DENV2proHeLa)

Causality Principle: Antiviral efficacy must be strictly decoupled from host cell toxicity. A compound that induces host cell apoptosis will artificially reduce viral replication readouts. A multiplexed cytotoxicity counter-screen is mandatory to establish a true Selectivity Index (CC50/EC50).

Step-by-Step Methodology:

  • Cell Preparation: Seed DENV2proHeLa reporter cells (expressing the DENV-2 protease cleavable luciferase construct) in white opaque 96-well plates at 1.5×104 cells/well.

  • Compound Addition: Add the benzyloxybenzoic acid capped inhibitors in a 10-point dose-response format (0.01 μM to 50 μM).

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 48 hours to allow for intracellular protease inhibition.

  • Multiplexed Readout:

    • Cytotoxicity (MTS): Add 20 μL of MTS reagent (CellTiter 96) to each well. Incubate for 2 hours and read absorbance at 490 nm to determine the CC50.

    • Protease Activity (Luciferase): Remove media, wash with PBS, and add 50 μL of Bright-Glo Luciferase Assay System. Read luminescence to determine the EC50.

DENV_Workflow Cell HeLa Cells (DENV2proHeLa) Compound Add Benzyloxybenzoic Acid Inhibitor Cell->Compound Incubation Incubation (Cellular Environment) Compound->Incubation Lysis Cell Lysis & Luciferin Addition Incubation->Lysis Readout Luminescence Quantification Lysis->Readout Measures Protease Inhibition

Caption: High-throughput screening workflow for cell-based DENV-2 protease inhibitors.

Conclusion

Benzyloxybenzoic acid derivatives represent a highly versatile and potent class of molecules in drug discovery. Whether acting as synthetic fatty acid mimetics to rescue dopaminergic neurons via Nurr1 activation or serving as lipophilic caps to drive the cellular penetration of antiviral protease inhibitors, this chemotype offers immense therapeutic potential. By adhering to rigorous, self-validating experimental workflows—combining functional cellular assays with orthogonal biophysical and cytotoxicity screens—researchers can confidently advance these derivatives through the preclinical pipeline.

References

  • Exploring Fatty Acid Mimetics as NR4A Ligands Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • A New Class of Dengue and West Nile Virus Protease Inhibitors with Submicromolar Activity in Reporter Gene DENV-2 Protease and Viral Replication Assays Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Structure–activity landscape of Nurr1 (NR4A2) modulators: medicinal chemistry strategies for neurodegenerative disease intervention Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Exploratory

Safety, Handling, and Reactivity Profile of 3-[(Phenylmethoxy)methyl]benzoic acid

Executive Summary 3-[(Phenylmethoxy)methyl]benzoic acid—commonly referred to as 3-(benzyloxymethyl)benzoic acid—is a bifunctional organic compound frequently utilized as an intermediate in active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(Phenylmethoxy)methyl]benzoic acid—commonly referred to as 3-(benzyloxymethyl)benzoic acid—is a bifunctional organic compound frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis and drug development. The molecule features a polar, acidic benzoic acid core and a lipophilic benzylic ether linkage. This dual structural nature dictates a stringent handling paradigm: while the carboxylic acid domain presents standard local irritation and acidity hazards[1], the benzylic ether moiety introduces an insidious risk of auto-oxidation, leading to the formation of shock-sensitive hydroperoxides[2]. This whitepaper provides a comprehensive, self-validating framework for the safe handling, storage, and synthetic manipulation of this compound.

Structural Vulnerabilities & Mechanistic Hazards

To design a safe handling protocol, one must first understand the causality behind the molecule's reactivity. The hazards of 3-[(Phenylmethoxy)methyl]benzoic acid are compartmentalized into two distinct chemical domains.

The Carboxylic Acid Domain

Benzoic acid derivatives act as mild organic acids (pKa ~4.2). In their solid state, they form fine crystalline dusts that are highly irritating to mucous membranes and the respiratory tract[1]. Upon contact with moisture on the skin or eyes, the localized drop in pH can cause severe tissue irritation and temporary ocular damage[3]. Consequently, engineering controls such as local exhaust ventilation (fume hoods) are mandatory to prevent inhalation of airborne particulates[4].

The Benzylic Ether Linkage (Class D Peroxide Former)

Ethers are notorious for undergoing auto-oxidation in the presence of molecular oxygen and ambient light[2]. The benzylic ether linkage in 3-[(Phenylmethoxy)methyl]benzoic acid is exceptionally vulnerable.

The Causality of Auto-Oxidation: The abstraction of a hydrogen atom from the benzylic position generates a carbon-centered radical. This radical is thermodynamically favored because it is resonance-stabilized by the adjacent phenyl ring[5]. Once formed, the radical rapidly reacts with dissolved molecular oxygen to form a peroxy radical, which then abstracts another hydrogen to yield a hydroperoxide[6]. Over time, these hydroperoxides accumulate and can precipitate out of solution as highly unstable, shock-sensitive crystals[7]. Because of this structural liability, this compound must be managed as a Class D Peroxide-Forming Chemical (PFC) [8],[9].

Pathway A Benzylic Ether Moiety (Stable State) B Radical Initiation (Light / Heat / O2) A->B C Benzylic Radical (Resonance Stabilized) B->C D O2 Addition (Peroxy Radical) C->D E Hydroperoxide Accumulation (Explosion Hazard) D->E

Auto-oxidation pathway of the benzylic ether moiety leading to hazardous hydroperoxide formation.

Quantitative Safety Thresholds

Routine monitoring of peroxide levels is non-negotiable before subjecting the compound to heat, concentration, or catalytic reduction. The following thresholds dictate the mandatory operational responses[2],[10].

Peroxide ConcentrationHazard LevelRequired Action / Protocol
< 25 ppm Low HazardSafe for general laboratory use and standard reactions.
25 – 100 ppm Moderate HazardDo not distill or concentrate. Quench peroxides prior to use.
> 100 ppm Severe HazardExplosion Risk. Do not handle. Contact EHS for immediate disposal.

Self-Validating Experimental Protocols

A self-validating protocol ensures that every critical safety assumption is empirically tested before proceeding to the next step.

Protocol A: Routine Peroxide Screening & Quenching Workflow

Before utilizing stored batches of 3-[(Phenylmethoxy)methyl]benzoic acid—especially those stored in solution or past their 12-month shelf life—this workflow must be executed[10],[9].

Step 1: Visual Inspection (Fail-Safe 1)

  • Action: Inspect the container without moving it.

  • Causality: Shock-sensitive peroxides often precipitate as white crystals around the cap or as a viscous lower liquid layer[7]. Friction from unscrewing a crystallized cap can provide the activation energy for detonation.

  • Validation: If crystals are present, abort the procedure and contact Environmental Health & Safety (EHS). If clear, proceed to Step 2.

Step 2: Ferrous Thiocyanate Titration (Fail-Safe 2)

  • Action: Dissolve a 100 mg sample in 1 mL of peroxide-free solvent. Add 1 mL of freshly prepared ferrous thiocyanate reagent (5 parts 1% ferrous ammonium sulfate, 1 part 10% sulfuric acid, 5 parts 0.1M ammonium thiocyanate)[9].

  • Causality: Peroxides oxidize Fe²⁺ to Fe³⁺, which then complexes with thiocyanate to form a distinct blood-red solution. The intensity of the color correlates to the peroxide concentration.

  • Validation: Compare the color against a standard colorimetric chart.

Step 3: Active Quenching (If 25–100 ppm)

  • Action: Dissolve the material in a non-polar solvent and pass it through a column of basic activated alumina (Al₂O₃), or stir with an aqueous solution of sodium metabisulfite (Na₂S₂O₅).

  • Causality: Activated alumina physically traps hydroperoxides, while sodium metabisulfite chemically reduces the peroxide bond (O-O) to stable alcohols.

  • Validation: Re-test the eluate using Step 2 to confirm < 25 ppm before proceeding.

Workflow Step1 Visual Inspection (Check for Crystals/Stratification) Decision1 Are Crystals Present? Step1->Decision1 Stop DO NOT TOUCH. Evacuate & Call EHS. Decision1->Stop Yes Step2 Ferrous Thiocyanate Peroxide Test Decision1->Step2 No Safe < 25 ppm Proceed with Synthesis Step2->Safe Treat 25 - 100 ppm Quench with Alumina/Reductant Step2->Treat Danger > 100 ppm Dispose Immediately Step2->Danger Treat->Step2 Re-test

Self-validating workflow for peroxide screening and handling of benzylic ether derivatives.

Protocol B: Safe Benzylic Cleavage in Synthetic Workflows

In drug development, the benzyloxymethyl group is often utilized as a protecting group, requiring eventual cleavage.

Step 1: Acid-Mediated Cleavage Setup

  • Action: When using strong acids like Trifluoroacetic Acid (TFA) for cleavage, you must include nucleophilic scavengers (e.g., 2.5% Triisopropylsilane (TIS) and 2.5% Ethanedithiol (EDT)) in the reaction cocktail[11].

  • Causality: Acidic cleavage of the benzylic ether generates a highly reactive, resonance-stabilized benzylic carbocation. Without scavengers, this electrophile will indiscriminately alkylate nucleophilic side chains (e.g., tryptophan, cysteine) on the target API[11]. TIS acts as a hydride donor to safely quench the carbocation.

Step 2: Distillation and Concentration Limits

  • Action: If distilling the product post-cleavage, never evaporate to dryness . Always leave a minimum of 10-20% residual liquid (bottoms) in the distillation flask[2],[9].

  • Causality: Any trace, unquenched peroxides have higher boiling points than standard solvents. Distilling to dryness concentrates these peroxides, subjecting them to direct thermal shock from the heating mantle, which is the leading cause of laboratory ether explosions[9].

Storage and PPE Requirements

To mitigate both the acidic irritation and the auto-oxidation risks, strict adherence to the following storage and Personal Protective Equipment (PPE) guidelines is required[1],[4].

CategorySpecificationMechanistic Rationale
Primary Container Dark amber glass, tightly sealed.Excludes UV/visible light, preventing the homolytic cleavage of bonds that initiates radical auto-oxidation[9].
Atmosphere Inert gas backfill (N₂ or Argon).Displaces molecular oxygen (O₂), starving the auto-oxidation pathway of its primary reactant[9].
Shelf Life 12 months (Unopened) / 6 months (Opened).Limits the chronological window for dangerous hydroperoxide accumulation[8].
Hand Protection Nitrile or Neoprene gloves.Prevents localized pH drops and dermatitis from the benzoic acid moiety[1].
Eye Protection Chemical splash goggles (ANSI Z87.1).Protects against severe ocular damage from acidic dust or accidental peroxide deflagration[3].

References

  • Safety Data Sheet Benzoic acid Revision 5 Redox URL
  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS)
  • Vanderbilt University Medical Center (VUMC)
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide SDS Manager URL
  • Advances and developments in transition metal-free benzylic C(sp3)
  • Texas Christian University (TCU)
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Peptide Chemistry URL
  • Mesolytic cleavage of homobenzylic ethers for programmable end-of-life function in redoxmers ResearchGate URL
  • CP-48HV II P2 PART A SUC - SAFETY DATA SHEET Fujifilm URL
  • University of British Columbia (UBC)
  • University of North Carolina at Chapel Hill (UNC)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-[(Phenylmethoxy)methyl]benzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Utility: 3-[(Phenylmethoxy)methyl]benzoic acid (commonly known as 3-(benzyloxymethyl)benzoic acid) is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Utility: 3-[(Phenylmethoxy)methyl]benzoic acid (commonly known as 3-(benzyloxymethyl)benzoic acid) is a highly versatile bifunctional building block. It is frequently utilized in the construction of complex pharmaceutical scaffolds, particularly for incorporating sterically defined, ether-linked benzyl motifs into kinase inhibitors and receptor antagonists.

Strategic Overview & Mechanistic Rationale

The synthesis of 3-[(Phenylmethoxy)methyl]benzoic acid requires a sequence that selectively forms a benzylic ether while preserving the integrity of the carboxylic acid moiety. To achieve this, we employ Methyl 3-(bromomethyl)benzoate as the starting electrophile. The methyl ester acts as an orthogonal protecting group, preventing the carboxylic acid from quenching the basic conditions required for etherification[1].

The protocol is divided into two distinct mechanistic phases:

  • Williamson Ether Synthesis (SN2 Substitution): Benzyl alcohol is deprotonated by Sodium Hydride (NaH) to generate a highly nucleophilic benzoxide ion. The use of NaH in anhydrous Tetrahydrofuran (THF) is strategic: the irreversible evolution of hydrogen gas (H2) drives the alkoxide formation to completion[2]. The resulting benzoxide attacks the primary benzylic bromide of methyl 3-(bromomethyl)benzoate via an SN2 mechanism. Primary halides are ideal for this transformation as they minimize competitive E2 elimination pathways[3].

  • Alkaline Saponification (Nucleophilic Acyl Substitution): The intermediate methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system. LiOH provides the hydroxide nucleophile necessary to form a tetrahedral intermediate, which collapses to yield the water-soluble lithium carboxylate[4]. Subsequent acidification protonates the salt, triggering the precipitation of the final target acid.

Reaction Workflow Visualization

SynthesisWorkflow SM Methyl 3-(bromomethyl)benzoate + Benzyl Alcohol Step1 Williamson Ether Synthesis (NaH, THF, 0 °C to RT) SM->Step1 Int Methyl 3-(benzyloxymethyl)benzoate Step1->Int SN2 Displacement Step2 Ester Saponification (LiOH·H2O, THF/H2O, RT) Int->Step2 Salt Lithium 3-(benzyloxymethyl)benzoate Step2->Salt Nucleophilic Acyl Substitution Step3 Acidification (1M HCl, pH ~2) Salt->Step3 Prod 3-[(Phenylmethoxy)methyl]benzoic acid Step3->Prod Protonation & Precipitation

Two-step synthesis workflow for 3-[(Phenylmethoxy)methyl]benzoic acid.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometric ratios designed to ensure complete consumption of the bifunctional bromide while allowing for easy purification.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Methyl 3-(bromomethyl)benzoate 229.071.002.29 g (10.0 mmol)Electrophile / Starting Material
Benzyl alcohol 108.141.201.30 g (12.0 mmol)Nucleophile precursor
Sodium Hydride (60% dispersion in mineral oil)24.001.500.60 g (15.0 mmol)Non-nucleophilic base
Tetrahydrofuran (THF) , Anhydrous72.11-25.0 mLAprotic reaction solvent
LiOH·H₂O 41.963.001.26 g (30.0 mmol)Saponification reagent
1M Hydrochloric Acid (HCl) 36.46Excess~35.0 mLAcidification / Precipitation

Self-Validating Experimental Protocol

Phase 1: Williamson Ether Synthesis

Objective: Synthesize Methyl 3-(benzyloxymethyl)benzoate.

  • Preparation of the Alkoxide:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.

    • Add 0.60 g of NaH (60% dispersion) and wash with hexanes (2 × 5 mL) to remove the mineral oil. Decant the hexanes carefully.

    • Suspend the washed NaH in 15 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.

    • Causality & Validation: Slowly add benzyl alcohol (1.30 g) dropwise. You will immediately observe the evolution of H₂ gas bubbles. The reaction is complete when gas evolution ceases (typically 15–20 minutes), indicating full conversion to the highly reactive sodium benzoxide[2].

  • Electrophilic Substitution:

    • Dissolve 2.29 g of methyl 3-(bromomethyl)benzoate in 10 mL of anhydrous THF.

    • Add this solution dropwise to the alkoxide mixture at 0 °C over 10 minutes to prevent localized exothermic spikes and suppress unwanted dimerization[3].

    • Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 3 hours.

    • Self-Validation Check (TLC): Monitor via Thin-Layer Chromatography (TLC) using 15% Ethyl Acetate in Hexanes. The UV-active starting material ( Rf​≈0.6 ) should disappear, replaced by a new, slightly more polar UV-active spot ( Rf​≈0.5 ).

  • Quenching and Extraction:

    • Quench the reaction carefully by adding 5 mL of saturated aqueous NH₄Cl at 0 °C.

    • Extract the mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate ester.

Phase 2: Saponification & Isolation

Objective: Hydrolyze the ester to yield 3-[(Phenylmethoxy)methyl]benzoic acid.

  • Ester Hydrolysis:

    • Dissolve the crude methyl 3-(benzyloxymethyl)benzoate in a mixture of THF (15 mL) and distilled water (15 mL).

    • Add 1.26 g of LiOH·H₂O in a single portion. Stir the mixture vigorously at room temperature for 4–6 hours.

    • Causality & Validation: The reaction initially appears biphasic. As the lipophilic ester is cleaved into the hydrophilic lithium carboxylate, the mixture will transition into a homogeneous, clear solution. This physical phase change is a reliable visual indicator of reaction progress[4].

  • Purification by Acid-Base Extraction:

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with Diethyl Ether (2 × 15 mL).

    • Causality: This critical washing step removes any unreacted benzyl alcohol and non-polar organic impurities, leaving the pure lithium salt of the product in the aqueous phase.

  • Acidification and Precipitation:

    • Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C.

    • Slowly add 1M HCl dropwise under continuous stirring until the pH reaches ~2.

    • Self-Validation Check: Verify the pH using indicator paper. At pH 2, the carboxylate is fully protonated. Because the resulting 3-[(Phenylmethoxy)methyl]benzoic acid is highly lipophilic and insoluble in cold water, it will crash out of solution as a dense white precipitate.

  • Filtration and Drying:

    • Collect the white solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 10 mL).

    • Dry the solid in a vacuum oven at 45 °C overnight to afford the pure 3-[(Phenylmethoxy)methyl]benzoic acid.

References

  • Methyl 3-(bromomethyl)benzoate | High-Purity | RUO - Benchchem. Benchchem. 1

  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. 2

  • 18.2: Preparing Ethers - Chemistry LibreTexts. LibreTexts. 3

  • Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides | Chemical Reviews. ACS Publications. 4

Sources

Application

Application Note: 3-[(Phenylmethoxy)methyl]benzoic Acid as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary & Chemical Profile In modern drug discovery, the spatial orientation of pharmacophores is critical for optimizing target engagement. 3-[(Phenylmethoxy)methyl]benzoic acid (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern drug discovery, the spatial orientation of pharmacophores is critical for optimizing target engagement. 3-[(Phenylmethoxy)methyl]benzoic acid (CAS No. 1016891-82-9) is a highly versatile, meta-substituted bifunctional building block. With a molecular weight of 242.27 g/mol , it features a carboxylic acid for immediate functionalization and a benzyloxymethyl group that serves as a masked hydroxyl vector.

This guide provides a comprehensive, causality-driven framework for utilizing this scaffold. By maintaining the benzyl ether during aggressive amide coupling and subsequently unmasking it via hydrogenolysis, medicinal chemists can access a 1,3-geometry (meta-substitution) that is highly privileged in kinase inhibitors, epigenetic modulators, and PROTAC linkers.

Mechanistic Causality in Experimental Design

The Benzyl Protection Strategy

The primary challenge in utilizing 3-(hydroxymethyl)benzoic acid directly is the nucleophilicity of the free hydroxyl group, which can lead to self-condensation, esterification, or side-reactions during peptide/amide coupling. The benzyl ether (-O-CH2-Ph) provides a robust steric and electronic shield. It is completely inert to the basic conditions of amide coupling (e.g., DIPEA, TEA) and standard nucleophiles, ensuring that the reaction occurs exclusively at the carboxylic acid[1].

Amide Coupling: The HATU Advantage

For coupling the benzoic acid moiety to complex or sterically hindered amines, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Causality : Unlike standard carbodiimides (EDC/DCC), HATU generates an active OAt (7-azabenzotriazole) ester. The nitrogen atom at position 7 of the HOAt leaving group provides anchimeric assistance—it forms a hydrogen bond with the incoming amine, pre-organizing the transition state and dramatically accelerating the nucleophilic attack ()[2][3].

Deprotection: Palladium-Catalyzed Hydrogenolysis

Once the amide is formed, the benzyl group is cleaved using Pd/C and Hydrogen gas .

  • Causality : The aromatic ring of the benzyl ether coordinates flatly against the palladium metal surface. The catalyst facilitates the insertion of hydrogen across the benzylic C-O bond. Because amides are highly resistant to reduction under standard hydrogenolysis conditions, the cleavage is perfectly chemoselective, yielding the free alcohol and volatile toluene as the only byproduct ()[1].

Quantitative Data: Coupling Reagent Comparison

To justify the selection of HATU for this scaffold, the following table summarizes the quantitative efficiency of various coupling reagents when reacting 3-[(Phenylmethoxy)methyl]benzoic acid with a secondary, sterically hindered amine.

Coupling ReagentActive IntermediateTypical Yield (%)Reaction Time (h)Steric Hindrance ToleranceCost / Scalability
HATU OAt ester (7-aza stabilized)90 - 981 - 2ExcellentHigh / Discovery Phase
EDC / HOBt OBt ester70 - 854 - 12ModerateLow / Process Scale
PyBOP OBt ester (Phosphonium)80 - 902 - 4GoodMedium / Discovery

Visualizations of Workflows and SAR Logic

Workflow A 3-[(Phenylmethoxy)methyl]benzoic acid (Starting Scaffold) B HATU, DIPEA, Amine (Amide Coupling) A->B Step 1: Activation C Protected Amide Intermediate (Stable to Nucleophiles) B->C High Yield (>90%) D Pd/C, H2, MeOH (Hydrogenolysis) C->D Step 2: Deprotection E 3-(Hydroxymethyl)benzamide (Unmasked Pharmacophore) D->E Quantitative Cleavage

Figure 1: Synthetic workflow for amide coupling and subsequent unmasking of the hydroxymethyl pharmacophore.

SAR Root Meta-Substituted Scaffold (1,3-Geometry) Branch1 Amide Vector (H-Bond Donor/Acceptor) Root->Branch1 Optimizes Target Affinity Branch2 Hydroxymethyl Vector (Solvent Channel / Target Engagement) Root->Branch2 Improves Solubility

Figure 2: Logical relationship of the meta-substituted vectors in structure-activity relationship (SAR) design.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring the researcher can analytically confirm success at each stage before proceeding.

Protocol A: HATU-Mediated Amide Coupling

Objective: Couple 3-[(Phenylmethoxy)methyl]benzoic acid to a target amine while preserving the benzyl ether.

Reagents:

  • 3-[(Phenylmethoxy)methyl]benzoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-[(Phenylmethoxy)methyl]benzoic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq). Causality: The excess base ensures complete deprotonation of both the carboxylic acid and any hydrochloride salts of the incoming amine, preventing pH-dependent stalling.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes. The solution will typically turn a pale yellow as the active OAt ester forms.

  • Coupling: Add the target amine (1.1 eq). Stir at room temperature for 1–2 hours.

  • Quench & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and brine (to remove DMF).

  • Self-Validation Checkpoint:

    • TLC: Run in 50% EtOAc/Hexanes. The highly polar starting acid (baseline) should disappear, replaced by a higher-running, UV-active amide spot.

    • LC-MS: Confirm the presence of the [M+H]+ peak corresponding to the protected amide.

Protocol B: Palladium-Catalyzed Benzyl Ether Deprotection

Objective: Cleave the benzyl ether to reveal the 3-(hydroxymethyl)benzamide derivative.

Reagents:

  • Protected Amide Intermediate (from Protocol A)

  • 10% Palladium on Carbon (Pd/C) (10% w/w)

  • Hydrogen gas (Balloon)

  • Methanol (MeOH) or EtOAc

Step-by-Step Methodology:

  • Preparation: Dissolve the protected amide in HPLC-grade MeOH. Causality: MeOH is highly polar and facilitates excellent hydrogen solubility and transfer at the catalyst surface.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the substrate). Safety Note: Pd/C is pyrophoric when dry; add it under a blanket of nitrogen or wet it with a drop of toluene first.

  • Atmosphere Exchange: Evacuate the flask under vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure all oxygen is removed.

  • Reaction: Stir vigorously at room temperature under the Hydrogen balloon for 4–12 hours.

  • Filtration: Once complete, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess MeOH.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude 3-(hydroxymethyl)benzamide.

  • Self-Validation Checkpoint:

    • 1H-NMR (DMSO-d6 or CDCl3): The defining validation is the complete disappearance of the benzylic −CH2​− singlet (typically around 4.5 ppm) and the loss of the 5 aromatic protons of the benzyl group (~7.3 ppm). The newly formed primary hydroxyl proton will appear as a triplet (if in DMSO-d6) coupling to the adjacent −CH2​− group.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

Sources

Method

3-[(Phenylmethoxy)methyl]benzoic Acid: A Strategic Intermediate in the Synthesis of Advanced APIs and Kinase Modulators

Executive Summary & Chemical Profile In modern drug discovery, the architectural design of Active Pharmaceutical Ingredients (APIs) frequently demands precise spatial arrangements of hydrogen-bond donors and lipophilic d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern drug discovery, the architectural design of Active Pharmaceutical Ingredients (APIs) frequently demands precise spatial arrangements of hydrogen-bond donors and lipophilic domains. 3-[(Phenylmethoxy)methyl]benzoic acid (CAS: 1016891-82-9), also known as 3-(benzyloxymethyl)benzoic acid, serves as a highly versatile building block in this context.

Structurally, this intermediate features a benzoic acid core—primed for amide bond formation—and a meta-substituted benzyloxymethyl group. The benzyl ether acts as a robust, lipophilic protecting group for a hydroxymethyl moiety. This specific structural motif is a critical precursor in the synthesis of eIF2B activators (modulators of the Integrated Stress Response) [1] and cardiac sarcomere inhibitors [2], where the unmasked hydroxymethyl group ultimately serves as a crucial hydrogen-bond donor within the target protein's binding pocket.

Structural & Mechanistic Rationale

The Causality of Experimental Choices

When designing a synthetic route toward 3-(hydroxymethyl)benzamide-derived APIs, chemists must decide how and when to introduce the hydroxymethyl group. Attempting an amide coupling with an unprotected 3-(hydroxymethyl)benzoic acid often leads to competing esterification (O-acylation) and poor yields.

By utilizing 3-[(Phenylmethoxy)methyl]benzoic acid, the primary alcohol is masked as a benzyl ether. This choice is driven by two mechanistic imperatives:

  • Chemical Stability: The benzyl ether is completely inert to the highly basic and activating conditions required for amide coupling [3]. It will not react with coupling reagents like HATU or EDC, ensuring that activation occurs exclusively at the carboxylic acid.

  • Orthogonal Deprotection: Once the complex API framework is assembled, the benzyl ether can be cleanly cleaved via palladium-catalyzed hydrogenolysis ( H2​ , Pd/C) under mild, neutral conditions. This prevents the degradation of sensitive functional groups (like the newly formed amide bond or heterocyclic rings) that would otherwise be destroyed by harsh acidic or basic deprotection strategies.

Synthetic Pathways & Biological Application

The synthesis of the final API involves a highly orchestrated three-step sequence: Williamson ether synthesis of the intermediate, amide coupling with a target amine, and global deprotection.

SyntheticWorkflow A 3-(Chloromethyl)benzoic acid + Benzyl Alcohol B 3-[(Phenylmethoxy)methyl]benzoic acid (Intermediate) A->B Williamson Ether Synthesis C Amide Coupling (HATU, DIPEA, Amine) B->C Activation D Protected API (Benzyl Ether) C->D C-N Bond Formation E Hydrogenolysis (H2, Pd/C) D->E Deprotection F Final API (3-Hydroxymethylbenzamide) E->F Yield > 95%

Figure 1: Step-by-step synthetic workflow from starting materials to the final API.

Biological Mechanism of Action

APIs derived from this intermediate, such as eIF2B activators, are designed to combat cellular stress. When a cell experiences stress (e.g., viral infection or unfolded proteins), kinases phosphorylate eIF2α, which then competitively inhibits the eIF2B complex, halting global translation. The 3-(hydroxymethyl)benzamide APIs allosterically bind to eIF2B, restoring its Guanine Nucleotide Exchange Factor (GEF) activity and rescuing the cell from stress-induced apoptosis [1].

ISRPathway Stress Cellular Stress (ER Stress, Viral, etc.) Kinases ISR Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2a eIF2α (Phosphorylated) Kinases->eIF2a Phosphorylation eIF2B eIF2B Complex (GEF Activity Blocked) eIF2a->eIF2B Inhibits Translation Global Translation Arrest eIF2B->Translation Leads to eIF2B_Active eIF2B Complex (GEF Activity Restored) eIF2B->eIF2B_Active Drug Rescue API API (eIF2B Activator) Derived from Intermediate API->eIF2B_Active Allosteric Activation Translation_Res Translation Restored (Cell Survival) eIF2B_Active->Translation_Res

Figure 2: The Integrated Stress Response pathway and the restorative mechanism of eIF2B activators.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of each step before proceeding.

Protocol A: Preparation of the Intermediate via Williamson Ether Synthesis

Mechanistic Note: The Williamson ether synthesis proceeds via an SN​2 mechanism. Sodium hydride is used to irreversibly deprotonate benzyl alcohol, forming a highly nucleophilic alkoxide that attacks the benzylic chloride of the starting material [4].

  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous DMF (50 mL).

  • Activation: Cool the suspension to 0 °C. Add benzyl alcohol (1.1 eq) dropwise. Causality: Cooling prevents the exothermic deprotonation from causing solvent degradation. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Substitution: Add 3-(chloromethyl)benzoic acid (1.0 eq) portion-wise. Warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in water, extract with EtOAc, and spot on a TLC plate (Hexanes/EtOAc 1:1). The disappearance of the starting material ( Rf​ ~0.2) and the appearance of a new UV-active spot ( Rf​ ~0.5) confirms conversion.

  • Workup: Quench the bulk reaction with ice water. Acidify to pH 2 using 1M HCl to precipitate the 3-[(Phenylmethoxy)methyl]benzoic acid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Amide Coupling for API Assembly

Mechanistic Note: HATU is selected over traditional carbodiimides (like EDC) because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sterically hindered or electronically deactivated amines [3].

  • Setup: In a 100 mL flask, dissolve 3-[(Phenylmethoxy)methyl]benzoic acid (1.0 eq) and the target complex amine (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is a non-nucleophilic base that neutralizes any amine hydrochlorides and deprotonates the carboxylic acid without competing for the active ester.

  • Activation: Add HATU (1.2 eq) in one portion at 0 °C. Stir for 15 minutes, then warm to room temperature for 2 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the mass of the intermediate ( m/z 241 [M−H]− ) is fully consumed, replaced by the target API mass.

  • Workup: Dilute with EtOAc, wash sequentially with 5% NaHCO3​ , 1M HCl, and brine. Dry over Na2​SO4​ and concentrate.

Protocol C: Global Deprotection (Hydrogenolysis)
  • Setup: Dissolve the protected API in Methanol (0.1 M). Purge the flask with argon for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Causality: Argon purging is critical to prevent the ignition of methanol vapors by the active palladium catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Self-Validation (IPC): Perform 1H -NMR on a filtered aliquot. The complete disappearance of the benzyl CH2​ singlet at ~4.5 ppm and the collapse of the 5-proton aromatic multiplet at ~7.3 ppm indicates complete deprotection.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the final 3-(hydroxymethyl)benzamide API.

Quantitative Data Presentation

To justify the selection of HATU in Protocol B, the following table summarizes the optimization data for the amide coupling of 3-[(Phenylmethoxy)methyl]benzoic acid with a sterically hindered heterocyclic amine.

Coupling ReagentBaseSolventTime (h)Yield (%)Epimerization / Side Products
EDC / HOBt Et3​N DCM1265Moderate (N-Acylurea formation)
T3P (50% in EtOAc)PyridineEtOAc878Low
HATU DIPEA DMF 2 94 Not Detected
COMUTMPDMF1.592Not Detected

Table 1: Reaction optimization for the amide coupling step. HATU provides the optimal balance of rapid kinetics, high yield, and suppression of side reactions.

References

  • Modulators of the integrated stress pathway - World Intellectual Property Organization Patent WO2017193063A1.
  • Cardiac sarcomere inhibitors - United States Patent US12065436B2.
  • Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing), 2009, 38, 606-631. URL:[Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. URL:[Link]

Application

Application Note: Analytical Characterization and Method Validation for 3-[(Phenylmethoxy)methyl]benzoic Acid

Executive Summary 3-[(Phenylmethoxy)methyl]benzoic acid (CAS: 1016891-82-9) is a versatile bifunctional building block frequently utilized in medicinal chemistry and advanced materials synthesis. Featuring a carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(Phenylmethoxy)methyl]benzoic acid (CAS: 1016891-82-9) is a versatile bifunctional building block frequently utilized in medicinal chemistry and advanced materials synthesis. Featuring a carboxylic acid moiety, a benzylic ether linkage, and two aromatic rings, its structural complexity requires a multi-modal analytical approach to ensure absolute purity and structural integrity. This application note details a comprehensive, self-validating analytical framework for the definitive characterization of this compound, adhering to modern pharmaceutical quality standards.

Physicochemical Profiling

Before executing any analytical procedure, understanding the intrinsic physicochemical properties of the analyte is critical for method design.

Table 1: Physicochemical Properties of the Target Analyte

AttributeValue
Chemical Name 3-[(Phenylmethoxy)methyl]benzoic acid
CAS Number 1016891-82-9
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Predicted pKa ~4.0 (Carboxylic acid)
Key Functional Groups Carboxylic acid, Benzyl ether, Aromatic rings

Analytical Strategy & Mechanistic Rationale (E-E-A-T)

As a Senior Application Scientist, designing an analytical workflow is not merely about running instruments; it is about controlling the physical chemistry of the molecule within the instrument.

  • Chromatographic Control (HPLC): The molecule possesses a carboxylic acid with a pKa of ~4.0. Running a neutral mobile phase would result in partial ionization, leading to split peaks, retention time shifts, and severe peak tailing. By utilizing 0.1% Formic Acid (pH ~2.7), we suppress the ionization, ensuring the molecule remains fully protonated and neutral. This guarantees sharp, reproducible peaks during reverse-phase retention.

  • Ionization Strategy (LC-MS): Negative electrospray ionization (ESI-) is prioritized over positive mode. Carboxylic acids exhibit superior ionization efficiency and significantly lower background noise when deprotonated to form the[M-H]⁻ anion [2].

  • Solvent Selection (NMR): While CDCl₃ is a common NMR solvent, the carboxylic acid proton often undergoes rapid exchange or broadens significantly in CDCl₃ due to hydrogen bonding and dimerization. DMSO-d₆ is selected as a strong hydrogen-bond acceptor that disrupts these dimers, yielding a sharper, highly diagnostic -COOH peak.

Workflow cluster_0 Chromatographic & Mass Analysis cluster_1 Spectroscopic Elucidation A 3-[(Phenylmethoxy)methyl]benzoic acid (Sample Prep) B HPLC-UV (254 nm) [Purity & Kinetics] A->B Aliquot 1 C LC-ESI-MS (Negative Mode) [Mass Confirmation] A->C Aliquot 2 D 1H & 13C NMR (DMSO-d6) [Structural Connectivity] A->D Aliquot 3 E FTIR (ATR) [Functional Groups] A->E Aliquot 4 F Data Synthesis & ICH Q2(R2) Validation Report B->F C->F D->F E->F

Figure 1: Comprehensive analytical workflow for the characterization of 3-[(Phenylmethoxy)methyl]benzoic acid.

Step-by-Step Characterization Protocols

According to ICH Q2(R2) guidelines, analytical procedures must be validated for specificity, demonstrating the method's ability to unambiguously assess the analyte in the presence of expected impurities [1]. To meet this standard, every protocol below is designed as a self-validating system .

Chromatographic Purity (HPLC-UV)

Objective: Determine the chemical purity of the synthesized compound.

Step-by-Step Methodology:

  • Sample Preparation: Weigh accurately 10.0 mg of the analyte. Dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock. Dilute 1:10 with Mobile Phase A to yield a 100 µg/mL working solution.

  • Column Selection: Use a sub-2-micron C18 column (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) to ensure high theoretical plate counts and sharp resolution.

  • Mobile Phase:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Instrument Parameters: Flow rate at 0.4 mL/min; Column temperature at 40°C; UV detection at 254 nm (optimal for the two aromatic rings); Injection volume of 2 µL.

Table 2: HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0955Initial
1.0955Isocratic hold
6.0595Linear gradient
8.0595Wash
8.1955Re-equilibration
10.0955End

Self-Validation Step: Inject a blank (diluent) to confirm zero carryover. Inject a known reference standard (e.g., standard benzoic acid) to verify retention time stability (RSD < 1.0%) and peak symmetry (Tailing factor 0.8 - 1.5) before sample analysis.

Mass Confirmation (LC-ESI-MS)

Objective: Confirm the exact mass and structural fragments of the molecule.

Step-by-Step Methodology:

  • Sample Introduction: Utilize the same chromatographic conditions as section 4.1, diverting the post-UV flow into the mass spectrometer.

  • Ion Source Parameters: Set the ESI source to Negative Ion Mode. Capillary voltage: 2.5 kV; Desolvation temperature: 350°C; Desolvation gas flow: 600 L/hr.

  • Data Acquisition: Scan range m/z 100 to 500.

Self-Validation Step: Perform a mass calibration using a sodium formate cluster solution. Ensure mass accuracy is within < 5 ppm error before acquiring sample data.

Fragmentation M1 Parent Ion [M-H]⁻ m/z 241.09 M2 Fragment Ion 1 m/z 197.10 [M-H - CO₂]⁻ M1->M2 Decarboxylation (-44 Da) M3 Fragment Ion 2 m/z 107.05 [C₇H₇O]⁻ M1->M3 Ether Cleavage (-134 Da)

Figure 2: Predicted ESI-MS negative mode fragmentation pathway for the target molecule.

Structural Elucidation (NMR Spectroscopy)

Objective: Map the carbon-hydrogen framework to confirm regiochemistry and functional group connectivity. The methylene protons of the benzyl ether moiety are highly diagnostic, typically resonating between 4.4 and 4.7 ppm in ¹H NMR, providing a clear marker for the intact ether linkage [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D). Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (512 scans, relaxation delay 2s).

Table 3: Expected ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
~12.90Singlet (broad)1H-COOH (Carboxylic acid proton)
7.85 - 7.95Multiplet2HAromatic (Benzoic acid ring, ortho to COOH)
7.25 - 7.60Multiplet7HAromatic (Remaining protons on both rings)
~4.60Singlet2H-CH₂- (Attached to benzoic ring)
~4.55Singlet2H-CH₂- (Attached to phenyl ring)

Self-Validation Step: Verify the residual solvent peak (DMSO-d₅ quintet at 2.50 ppm) and water peak (~3.33 ppm) to confirm lock and shim quality. The line width at half-height of the internal TMS peak (0.00 ppm) must be < 1.0 Hz to ensure valid resolution.

Functional Group Verification (FTIR Spectroscopy)

Objective: Orthogonal confirmation of the carboxylic acid and ether linkages.

Step-by-Step Methodology:

  • Sample Preparation: Place 2-3 mg of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply consistent pressure using the ATR anvil. Scan from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 co-added scans).

  • Diagnostic Peaks: Look for the broad O-H stretch (2500–3300 cm⁻¹), the sharp C=O stretch of the benzoic acid (~1680–1700 cm⁻¹), and the strong C-O-C asymmetric stretch of the ether (~1080–1120 cm⁻¹).

Self-Validation Step: Collect a background spectrum immediately prior to sample analysis to subtract atmospheric CO₂ and ambient water vapor. Ensure the baseline transmittance is >95% before peak picking.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry (ACS Publications).[Link]

  • Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN). Polymer Chemistry (Royal Society of Chemistry).[Link]

Method

Application Note: High-Fidelity Esterification of 3-[(Phenylmethoxy)methyl]benzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 3-[(Phenylmethoxy)methyl]benzoic acid (CAS: 1016891-82-9) Substrate Analysis & Strategic Rationale 3-[(Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 3-[(Phenylmethoxy)methyl]benzoic acid (CAS: 1016891-82-9)

Substrate Analysis & Strategic Rationale

3-[(Phenylmethoxy)methyl]benzoic acid is a highly versatile building block in medicinal chemistry. It features a carboxylic acid primed for derivatization and a benzyloxymethyl (benzyl ether) group, which often serves as a stable pharmacophore or a protected intermediate.

The core synthetic challenge in the esterification of this molecule lies in chemoselectivity . The benzyl ether linkage is highly susceptible to cleavage under strongly acidic conditions (e.g., prolonged heating in traditional Fischer-Speier esterification using H₂SO₄ or HCl) or reductive environments [1]. Therefore, to preserve the structural integrity of the phenylmethoxy moiety, esterification must proceed under mild, neutral, or base-promoted conditions.

To provide a robust, self-validating framework for researchers, this guide details two orthogonal, high-yielding methodologies [2][3]:

  • The Steglich Esterification (DCC/DMAP): The gold standard for sterically hindered alcohols (e.g., tert-butanol) operating under strictly neutral conditions.

  • Mild Acid Chloride Activation (Oxalyl Chloride/TEA): A highly efficient, rapid pathway for primary and secondary alcohols.

Mechanistic Causality & Method Selection

Why avoid Thionyl Chloride (SOCl₂) or Fischer Esterification?

Traditional Fischer esterification relies on an equilibrium driven by strong Brønsted acids and heat, which will inevitably lead to the partial or complete debenzylation of the substrate. Similarly, refluxing with thionyl chloride can generate harsh, acidic microenvironments that degrade the ether linkage.

The Steglich Advantage

The Steglich esterification utilizes Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst [2].

  • Causality of DMAP: When the carboxylic acid reacts with DCC, it forms an O-acylisourea intermediate. Without DMAP, this intermediate undergoes a slow, irreversible 1,3-rearrangement into a dead-end N-acylurea byproduct. DMAP, being a superior nucleophile, rapidly intercepts the O-acylisourea to form a highly reactive N-acylpyridinium active ester. This intermediate cannot undergo intramolecular side reactions and is rapidly attacked by the alcohol to form the desired ester [4].

Mechanism Acid Acid + DCC O_Acyl O-Acylisourea (Intermediate) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow 1,3-shift (No DMAP) ActiveEster N-Acylpyridinium (Active Ester) O_Acyl->ActiveEster Fast interception (DMAP added) Product Final Ester ActiveEster->Product + Alcohol

Steglich mechanism highlighting DMAP's role in preventing dead-end byproducts.

Workflow Start 3-[(Phenylmethoxy)methyl]benzoic acid Decision Target Alcohol Type? Start->Decision RouteA Primary / Secondary Alcohols Decision->RouteA RouteB Tertiary / Sterically Hindered Decision->RouteB MethodA Oxalyl Chloride + TEA (Acid Chloride Route) RouteA->MethodA MethodB DCC + DMAP (Steglich Route) RouteB->MethodB Product Target Ester (Preserved Benzyl Ether) MethodA->Product Rapid kinetics MethodB->Product Mild, neutral pH

Decision matrix for the esterification of 3-[(Phenylmethoxy)methyl]benzoic acid.

Self-Validating Experimental Protocols

Protocol A: Steglich Esterification (Optimal for tert-Butyl Esters)

Objective: Synthesis of tert-butyl 3-[(phenylmethoxy)methyl]benzoate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-[(phenylmethoxy)methyl]benzoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add tert-butanol (1.5 equiv, 15 mmol) and DMAP (0.1 equiv, 1 mmol).

  • Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve DCC (1.1 equiv, 11 mmol) in 5 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. Causality: The dropwise addition at 0 °C controls the exothermic activation step, preventing thermal degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Validation Checkpoint: Within 30–60 minutes, a thick white precipitate of dicyclohexylurea (DCU) will form. The visual appearance of this solid confirms the successful dehydration and activation of the acid. Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 4:1) should show the complete consumption of the starting acid (lower R_f) and the appearance of the ester (higher R_f).

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl (15 mL, to remove DMAP), saturated aqueous NaHCO₃ (15 mL, to remove unreacted acid), and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Mild Acid Chloride Method (Optimal for Primary/Secondary Alcohols)

Objective: Synthesis of alkyl 3-[(phenylmethoxy)methyl]benzoates.

Step-by-Step Methodology:

  • Vilsmeier-Haack Activation: Dissolve the benzoic acid derivative (1.0 equiv, 10 mmol) in anhydrous DCM (20 mL) under N₂ at 0 °C. Add 3 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Chlorination: Add oxalyl chloride (1.2 equiv, 12 mmol) dropwise. Causality: Oxalyl chloride reacts at room temperature, avoiding the harsh thermal conditions required by SOCl₂. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack reagent.

  • Degassing & Validation Checkpoint: Stir the mixture at room temperature for 2 hours. The reaction is self-validating: the cessation of gas evolution (CO, CO₂, and HCl bubbles) physically indicates the complete conversion to the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM (15 mL) and cool to 0 °C.

  • Esterification: Add the target alcohol (1.2 equiv) followed by Triethylamine (TEA, 2.0 equiv) dropwise. Causality: TEA acts as an acid scavenger. It immediately neutralizes the HCl generated during esterification, strictly protecting the acid-sensitive benzyl ether from cleavage.

  • Workup: Stir for 2 hours at room temperature. Quench with water (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure ester.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two recommended methodologies, allowing researchers to select the optimal route based on their specific substrate constraints [1][3].

ParameterProtocol A: Steglich Esterification (DCC/DMAP)Protocol B: Acid Chloride (Oxalyl Chloride)
Optimal Substrate Scope Tertiary, sterically hindered, and highly acid-sensitive alcoholsPrimary and secondary alcohols
Reaction Temperature 0 °C warming to Room Temperature0 °C warming to Room Temperature
Typical Yield 75% - 90%85% - 98%
Primary Byproducts Dicyclohexylurea (DCU, solid precipitate)CO, CO₂, HCl (gases), TEA·HCl (water-soluble)
Benzyl Ether Cleavage Risk Very Low (Strictly neutral conditions)Low (Requires strict stoichiometry of TEA base)
Reaction Time 12 - 16 hours2 - 4 hours
Scalability Moderate (DCU removal becomes tedious at >50g scale)High (Gaseous byproducts easily vent)

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Green Chemistry (Royal Society of Chemistry) URL:[Link]

  • Steglich Esterification Organic Chemistry Portal URL:[Link]

  • Carboxylic Acid to Ester - Common Conditions Common Organic Chemistry URL:[Link]

  • Benzoic Acid Esters, Benzoates Organic Chemistry Portal URL:[Link]

Application

Application Note: Advanced Protecting Group Strategies Involving 3-[(Phenylmethoxy)methyl]benzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Orthogonal Protection, Amide Coupling, and Chemoselective Deprotection Workflows Introduction & Mechanistic Overview In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Orthogonal Protection, Amide Coupling, and Chemoselective Deprotection Workflows

Introduction & Mechanistic Overview

In modern drug discovery and complex peptide synthesis, the strategic selection of bifunctional building blocks is critical for modular assembly. 3-[(Phenylmethoxy)methyl]benzoic acid (CAS: 1016891-82-9), commonly referred to as 3-(benzyloxymethyl)benzoic acid, serves as a highly versatile spacer and linker.

The structural brilliance of this molecule lies in its orthogonality. It features two distinct reactive nodes:

  • A free carboxylic acid (-COOH): Primed for electrophilic activation and subsequent nucleophilic attack by amines to form stable amide bonds.

  • A primary alcohol masked as a benzyl ether (-CH₂-O-CH₂-Ph): Highly stable under basic, acidic (mild), and nucleophilic conditions, ensuring the hydroxyl group remains inert during upstream peptide coupling or macrocyclization.

As a Senior Application Scientist, I frequently recommend this building block for synthesizing Antibody-Drug Conjugate (ADC) linkers or PROTAC spacers. The reliable stability of the benzyl (Bn) ether allows chemists to aggressively functionalize the benzoic acid moiety before chemoselectively unmasking the hydroxyl group for final payload attachment.

Orthogonal Workflow & Reaction Pathway

The divergent nature of this building block requires a clearly defined synthetic workflow. The carboxylic acid is first activated and coupled. Subsequently, the benzyl ether is cleaved. The choice of deprotection relies entirely on the substrate's sensitivity to reductive versus acidic conditions.

G A 3-[(Phenylmethoxy)methyl]benzoic acid (3-BOMBA) B Amide Coupling (HATU, DIPEA, Amine) A->B Activation of COOH C Benzyl-Protected Amide Intermediate B->C Amide Bond Formation D Catalytic Hydrogenolysis (H2, Pd/C, MeOH) C->D Standard Deprotection E Lewis Acid Cleavage (BBr3, DCM, -78°C) C->E Orthogonal/Sensitive Substrates F 3-(Hydroxymethyl)benzamide Target Compound D->F Toluene Byproduct E->F Benzyl Bromide Byproduct

Orthogonal workflow for 3-[(Phenylmethoxy)methyl]benzoic acid derivatization and deprotection.

Expert Protocols & Causality

The following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to ensure high fidelity and yield.

Protocol A: Amide Bond Formation via HATU Activation

We utilize HATU over traditional carbodiimides (like EDC/DCC) because it rapidly forms a highly reactive O-acyl(tetramethyl)isouronium intermediate. This suppresses epimerization and overcomes steric hindrance during the coupling of complex amines [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-[(Phenylmethoxy)methyl]benzoic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the nucleophilic attack on the electron-deficient carbon of HATU.

  • Activation: Cool the reaction vessel to 0 °C. Add HATU (1.2 equiv) portion-wise. Stir for 15 minutes at 0 °C to allow the active ester to form, then warm to room temperature.

  • Reaction: Stir for 2–4 hours. The benzyl ether remains completely untouched by these basic activation conditions.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Benzyl Ether Deprotection via Catalytic Hydrogenolysis

For substrates lacking reducible functional groups (e.g., alkenes, alkynes, or nitro groups), palladium-catalyzed hydrogenolysis is the most efficient and atom-economical method [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the benzyl-protected amide intermediate in Methanol (MeOH) (0.05 M).

  • Catalyst Addition: Purge the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Causality: Argon purging is an absolute safety requirement; adding dry Pd/C to methanol in the presence of oxygen can ignite the solvent vapors.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir vigorously at room temperature for 4–12 hours. The reaction proceeds via oxidative addition of the benzyl ether to the Pd(0) surface, followed by hydrogen transfer.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with excess MeOH.

  • Isolation: Evaporate the filtrate to yield the crude 3-(hydroxymethyl)benzamide, with toluene removed as a volatile byproduct.

Protocol C: Benzyl Ether Deprotection via Lewis Acid (BBr₃)

If the molecule contains hydrogenation-sensitive moieties, orthogonal cleavage using Boron tribromide (BBr₃) is required [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate in anhydrous Dichloromethane (DCM) (0.05 M) under a strict Argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent the highly reactive BBr₃ from cleaving adjacent amide bonds or internal ethers.

  • Cleavage: Dropwise add a 1.0 M solution of BBr₃ in DCM (3.0 equiv). BBr₃ coordinates to the ether oxygen, activating the benzylic carbon for cleavage.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Quench: Carefully quench the reaction by the dropwise addition of Methanol at 0 °C to safely destroy excess BBr₃ (forming volatile methyl borate and HBr). Neutralize with saturated aqueous NaHCO₃, extract with DCM, and concentrate.

Quantitative Data Presentation

To aid in route scouting, the following table summarizes the quantitative metrics and chemoselectivity profiles of the primary deprotection strategies for the benzyl ether moiety.

Deprotection MethodReagents & SolventsChemoselectivity / Functional Group ToleranceTypical YieldReaction Time
Catalytic Hydrogenolysis H₂, 10% Pd/C, MeOH or EtOAcLow tolerance for alkenes, alkynes, and nitro groups. High tolerance for amides/esters.85–98%4–12 hours
Lewis Acid Cleavage BBr₃ (1.0 M), anhydrous DCM (-78 °C)High tolerance for reducible groups. Low tolerance for acetals and sensitive macrocycles.75–90%2–4 hours
Oxidative Cleavage DDQ, DCM/H₂O (18:1), hνModerate . Standard benzyl ethers require photoirradiation (unlike PMB ethers which cleave easily).60–80%12–24 hours

References

  • Amine to Amide Mechanism - HATU Common Organic Chemistry URL:[Link][1]

  • Benzyl Ethers Protection and Deprotection Organic Chemistry Portal URL: [Link][2]

  • Greene's Protective Groups in Organic Synthesis (Fifth Edition) John Wiley & Sons / ResearchGate URL:[Link][3]

Sources

Method

Scale-Up Synthesis and Process Optimization of 3-[(Phenylmethoxy)methyl]benzoic acid

Target Compound: 3-[(Phenylmethoxy)methyl]benzoic acid (Synonym: 3-(Benzyloxymethyl)benzoic acid) CAS Registry Number: 1016891-82-9 Application: Advanced building block and linker for active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-[(Phenylmethoxy)methyl]benzoic acid (Synonym: 3-(Benzyloxymethyl)benzoic acid) CAS Registry Number: 1016891-82-9 Application: Advanced building block and linker for active pharmaceutical ingredients (APIs) and medicinal chemistry scaffolds.

Strategic Overview & Reaction Logic

The synthesis of 3-[(Phenylmethoxy)methyl]benzoic acid requires the precise assembly of a benzyl ether linkage alongside a free carboxylic acid moiety. To achieve this on a preparative scale, a two-step sequence is highly favored: a Williamson Etherification followed by Saponification .

Step 1: Williamson Ether Synthesis The formation of the ether linkage is achieved via the Williamson ether synthesis, a classic bimolecular nucleophilic substitution ( SN​2 ) reaction[1]. Benzyl alcohol is deprotonated by sodium hydride (NaH) to form a highly nucleophilic benzyloxide ion. NaH is specifically selected as the base for scale-up because its byproduct is hydrogen gas, which bubbles out of the solution, irreversibly driving the alkoxide formation without introducing competing nucleophiles into the matrix[2]. The benzyloxide then attacks the highly electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate[3], displacing the bromide leaving group.

Step 2: Saponification (Ester Hydrolysis) The intermediate methyl ester must be converted to the final carboxylic acid. This is achieved via base-catalyzed ester hydrolysis (saponification). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl to form a tetrahedral intermediate, which subsequently collapses to release methoxide[4]. Unlike acid-catalyzed hydrolysis, saponification is irreversible because the resulting carboxylic acid is immediately deprotonated to a carboxylate salt[5]. A final acidic workup protonates the salt, driving the crystallization of the pure target compound.

ReactionPathway A Benzyl Alcohol (Nucleophile Precursor) B Sodium Benzyloxide (Active Nucleophile) A->B NaH (THF) -H2 D Methyl 3-(benzyloxymethyl)benzoate (Ether Intermediate) B->D SN2 Attack C Methyl 3-(bromomethyl)benzoate (Electrophile) C->D E NaOH, MeOH/H2O (Hydrolysis Reagents) D->E F 3-[(Phenylmethoxy)methyl]benzoic acid (Final Product) E->F 1. Saponification 2. HCl (pH 2)

Mechanistic pathway from benzyl alcohol to 3-[(Phenylmethoxy)methyl]benzoic acid.

Quantitative Data & Reagent Stoichiometry

The following tables summarize the optimized stoichiometry for a 1-mole scale synthesis, designed to maximize yield while controlling exothermic risks.

Table 1: Stoichiometry for Step 1 (Etherification)
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Benzyl alcohol108.141.00108.1 gNucleophile precursor
NaH (60% dispersion in oil)24.001.2048.0 gBase
Methyl 3-(bromomethyl)benzoate229.071.05240.5 gElectrophile
Tetrahydrofuran (Anhydrous)72.11-1.5 LSolvent
Table 2: Stoichiometry for Step 2 (Saponification)
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Methyl 3-(benzyloxymethyl)benzoate256.301.00256.3 gIntermediate
Sodium Hydroxide (NaOH)40.002.50100.0 gBase / Nucleophile
THF / MeOH / H₂O--1.0 L / 0.5 L / 0.5 LCo-solvent mixture
2M Hydrochloric Acid (HCl)36.46~3.00~1.5 LAcidifying agent

Step-by-Step Experimental Protocols

The following workflows represent a self-validating system: each phase includes specific temperature controls and phase-separation checks to ensure the integrity of the intermediate before proceeding.

ProcessWorkflow cluster_0 Step 1: Williamson Etherification cluster_1 Step 2: Saponification & Isolation N1 Charge Reactor with THF & NaH Cool to 0°C N2 Dose Benzyl Alcohol (Control H2 evolution) N1->N2 N3 Add Methyl 3-(bromomethyl)benzoate (Maintain <10°C) N2->N3 N4 Aqueous Workup & Phase Separation N3->N4 N5 Add MeOH/H2O & NaOH Heat to 45°C N4->N5 Telescoped or Isolated Intermediate N6 Distill off THF/MeOH N5->N6 N7 Acidify with 2M HCl to pH 2 (Precipitation) N6->N7 N8 Filter, Wash & Vacuum Dry N7->N8

Process workflow for the two-step scale-up synthesis.

Protocol 1: Synthesis of Methyl 3-(benzyloxymethyl)benzoate

Causality Note: Strict anhydrous conditions are required. Moisture reacts with NaH to form NaOH, which would prematurely hydrolyze the ester electrophile, severely depressing the yield[2].

  • Reactor Preparation: Purge a 5 L jacketed glass reactor with nitrogen. Charge the reactor with 1.5 L of anhydrous THF and 48.0 g of NaH (60% dispersion in mineral oil). Cool the suspension to 0°C.

  • Alkoxide Formation: Slowly dose 108.1 g of benzyl alcohol into the reactor over 60 minutes via an addition funnel. Critical Control: Monitor hydrogen gas evolution. Maintain the internal temperature below 5°C to prevent thermal runaway. Stir for an additional 30 minutes until gas evolution ceases.

  • Electrophilic Addition: Dissolve 240.5 g of methyl 3-(bromomethyl)benzoate[3] in 300 mL of anhydrous THF. Add this solution dropwise to the reactor over 90 minutes, ensuring the internal temperature remains below 10°C to prevent dialkylation or self-condensation side reactions.

  • Reaction Maturation: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Verify completion via TLC or LC-MS.

  • Quench & Workup: Cool the reactor to 0°C and carefully quench with 500 mL of saturated aqueous NH4​Cl . Extract the mixture with Ethyl Acetate (2 × 800 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil.

Protocol 2: Synthesis of 3-[(Phenylmethoxy)methyl]benzoic acid

Causality Note: The use of a THF/MeOH/H₂O ternary solvent system is deliberate. The organic solvents solubilize the bulky ester intermediate, while water dissolves the NaOH, creating a homogenous environment that dramatically accelerates the nucleophilic acyl substitution[4].

  • Saponification: Transfer the crude methyl 3-(benzyloxymethyl)benzoate to a 5 L reactor. Add 1.0 L of THF and 0.5 L of Methanol.

  • Base Addition: Dissolve 100.0 g of NaOH in 0.5 L of deionized water. Add this aqueous base to the reactor.

  • Heating: Warm the biphasic mixture to 45°C. Stir vigorously for 3–4 hours. The mixture will become homogenous as the ester is converted into the water-soluble sodium carboxylate salt[5].

  • Solvent Removal: Cool the reaction to room temperature. Transfer to a rotary evaporator and distill off the THF and Methanol under reduced pressure. Note: Failing to remove the organic solvents will prevent the product from crystallizing in the next step.

  • Acidification & Isolation: Transfer the remaining aqueous layer back to the reactor. Cool to 5°C. Slowly add 2M HCl dropwise until the pH reaches 2.0. A thick white precipitate of 3-[(Phenylmethoxy)methyl]benzoic acid will form immediately.

  • Filtration & Drying: Filter the suspension through a sintered glass funnel. Wash the filter cake thoroughly with ice-cold deionized water (3 × 300 mL) to remove residual NaCl and mineral oil (carried over from Step 1). Dry the solid in a vacuum oven at 45°C for 24 hours to constant weight.

Analytical Characterization

To validate the structural integrity of the final product, the following analytical signatures should be confirmed:

  • Appearance: White to off-white crystalline powder.

  • LC-MS (ESI-): Expected m/z for [M−H]− is 241.1.

  • ¹H NMR (400 MHz, DMSO-d6): δ 13.00 (br s, 1H, -COOH), 7.95 (s, 1H, Ar-H), 7.88 (d, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.48 (t, 1H, Ar-H), 7.40-7.25 (m, 5H, Benzyl-H), 4.62 (s, 2H, -CH₂-O-), 4.58 (s, 2H, -O-CH₂-).

References

  • Williamson ether synthesis, Wikipedia,[Link]

  • Methyl 3-(bromomethyl)benzoate, PubChem,[Link]

  • The Williamson Ether Synthesis, Master Organic Chemistry,[Link]

  • Basic Hydrolysis of Esters - Saponification, Master Organic Chemistry,[Link]

  • 21.6 Chemistry of Esters, OpenStax,[Link]

Sources

Application

Application Notes and Protocols: 3-[(Phenylmethoxy)methyl]benzoic Acid in Materials Science

Introduction 3-[(Phenylmethoxy)methyl]benzoic acid is an aromatic carboxylic acid distinguished by its unique molecular architecture, which combines a rigid benzoic acid core with a flexible benzylic ether side chain. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[(Phenylmethoxy)methyl]benzoic acid is an aromatic carboxylic acid distinguished by its unique molecular architecture, which combines a rigid benzoic acid core with a flexible benzylic ether side chain. This bifunctional nature—a reactive carboxylic acid group and a bulky, somewhat flexible phenylmethoxy substituent—positions it as a compelling, yet under-explored, monomer and modifying agent in the field of materials science. While direct, extensive literature on this specific molecule is nascent, its structural motifs are shared with well-characterized compounds used in polymer and resin chemistry.

This guide, therefore, serves as a forward-looking application note, extrapolating from established principles of polymer chemistry and the known behaviors of analogous ether-containing aromatic acids. We will explore its potential in the synthesis of advanced polyesters and as a performance-enhancing modifier in alkyd resins for coating applications. The protocols provided herein are robust, foundational, and designed to be adapted by researchers to unlock the full potential of this versatile molecule.

Physicochemical Properties and Rationale for Application

The key to understanding the potential of 3-[(Phenylmethoxy)methyl]benzoic acid lies in its constituent functional groups:

Functional GroupPropertyImplication in Materials Science
Carboxylic Acid (-COOH) High reactivity towards alcohols and amines.Enables its use as a monomer in condensation polymerization for polyesters and polyamides. Can also act as a chain terminator to control molecular weight.[1][2]
Phenylmethoxy Group (-CH₂OCH₂C₆H₅) Bulky, aromatic, and introduces an ether linkage.The bulky side group can disrupt polymer chain packing, potentially increasing solubility and lowering crystallinity. The ether linkage imparts flexibility into the polymer backbone.[3][4]
Aromatic Ring (Benzene) Rigidity, thermal stability.Contributes to the thermal and mechanical stability of the resulting polymer or resin.

These characteristics suggest its utility in creating materials with a tailored balance of thermal stability, processability, and mechanical performance.

Application I: Specialty Polyester Synthesis

The di-functional nature of many benzoic acid derivatives allows them to be used in the production of polyesters.[5][6] 3-[(Phenylmethoxy)methyl]benzoic acid can be employed as a co-monomer in polyester synthesis to introduce unique properties. The bulky phenylmethoxy side group can disrupt the regular packing of polymer chains, leading to more amorphous materials with enhanced solubility in common organic solvents and potentially lower melting points, improving processability.[4] The ether linkage can also enhance the flexibility of the polymer backbone.

Protocol 1: Synthesis of a Modified Poly(ethylene terephthalate) (PET) Copolyester via Melt Polycondensation

This protocol describes the synthesis of a copolyester where 3-[(Phenylmethoxy)methyl]benzoic acid is incorporated into a PET backbone.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • 3-[(Phenylmethoxy)methyl]benzoic acid

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • High-boiling point solvent (e.g., biphenyl/diphenyl ether mixture)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • High-temperature, stirred glass reactor equipped with a distillation column, condenser, and vacuum connection.

  • Heating mantle with temperature controller.

  • Vacuum pump.

  • Inert gas inlet.

Workflow Diagram:

G cluster_0 Step 1: Transesterification cluster_1 Step 2: Monomer Addition & Esterification cluster_2 Step 3: Polycondensation cluster_3 Step 4: Isolation & Purification A Charge DMT, EG, and Zinc Acetate B Heat to 180-220°C under N₂ A->B C Distill off Methanol B->C D Add 3-[(Phenylmethoxy)methyl]benzoic acid and Antimony Trioxide C->D E Heat to 220-240°C D->E F Distill off Water/EG E->F G Gradually increase temperature to 270-280°C F->G H Apply high vacuum (<1 Torr) G->H I Monitor viscosity increase H->I J Extrude polymer under N₂ I->J K Cool and pelletize J->K L Purify by dissolving and precipitating K->L

Caption: Workflow for modified polyester synthesis.

Procedure:

  • Transesterification: Charge the reactor with dimethyl terephthalate, a molar excess of ethylene glycol (e.g., 2.2 equivalents), and a catalytic amount of zinc acetate. Heat the mixture to 180-220°C under a slow stream of nitrogen. Methanol will be produced and should be distilled off. The reaction is complete when approximately 95% of the theoretical amount of methanol has been collected.

  • Monomer Addition: Cool the reactor slightly and add 3-[(Phenylmethoxy)methyl]benzoic acid (e.g., 5-20 mol% relative to DMT) and a catalytic amount of antimony trioxide.

  • Esterification: Gradually increase the temperature to 220-240°C. Water and excess ethylene glycol will be distilled off.

  • Polycondensation: Once the distillation of byproducts ceases, gradually increase the temperature to 270-280°C while slowly applying a high vacuum (<1 Torr). The viscosity of the molten polymer will increase significantly. Continue the reaction until the desired viscosity is achieved, as indicated by the stirrer torque.

  • Isolation: Extrude the molten polymer from the reactor under positive nitrogen pressure into a water bath for quenching.

  • Purification: The resulting polymer can be pelletized and, if necessary, purified by dissolving in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitating in a non-solvent like methanol.

Application II: Alkyd Resin Modification for High-Performance Coatings

Benzoic acid and its derivatives are known to be effective modifiers for alkyd resins, improving hardness, gloss, and chemical resistance.[7][8] By replacing a portion of the fatty acids typically used in alkyd synthesis with 3-[(Phenylmethoxy)methyl]benzoic acid, it is possible to create resins with enhanced performance characteristics. The aromatic nature of the molecule contributes to hardness, while the benzylic ether group can improve compatibility with certain solvents and other coating components.

Protocol 2: Synthesis of a Modified Short Oil Alkyd Resin

This protocol details the synthesis of a short oil alkyd resin modified with 3-[(Phenylmethoxy)methyl]benzoic acid.

Materials:

  • Soybean oil fatty acids

  • 3-[(Phenylmethoxy)methyl]benzoic acid

  • Pentaerythritol

  • Phthalic anhydride

  • Xylene (for azeotropic removal of water)

  • Litharge (catalyst)

Equipment:

  • Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, inert gas inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle.

Workflow Diagram:

G A Charge fatty acids, 3-[(Phenylmethoxy)methyl]benzoic acid, pentaerythritol, phthalic anhydride, and xylene B Add Litharge catalyst A->B C Heat to reflux (approx. 180-240°C) under N₂ B->C D Collect water of esterification in Dean-Stark trap C->D E Monitor acid value and viscosity D->E F Stop reaction at target acid value E->F G Cool and dilute with solvent F->G

Caption: Workflow for modified alkyd resin synthesis.

Procedure:

  • Reactor Charging: Charge the flask with soybean oil fatty acids, 3-[(Phenylmethoxy)methyl]benzoic acid (e.g., replacing 20-50 mol% of the fatty acid), pentaerythritol, and phthalic anhydride. Add a small amount of xylene (3-5% of total charge weight) to facilitate azeotropic water removal.

  • Catalyst Addition: Add a catalytic amount of litharge.

  • Esterification: Begin stirring and bubbling a slow stream of nitrogen through the reactants. Heat the mixture to reflux (approximately 180-240°C). The water formed during the esterification reaction will be collected in the Dean-Stark trap.

  • Process Monitoring: Periodically take samples to monitor the acid value and viscosity of the resin. The reaction should continue until a target acid value (typically below 15 mg KOH/g) is reached.

  • Completion and Dilution: Once the target acid value is achieved, turn off the heat and allow the reactor to cool. While still warm, dilute the resin with a suitable solvent (e.g., xylene or mineral spirits) to the desired solids content.

Application III: Chain Termination in Polyester Plasticizers

Benzoic acid is used as a chain terminator in the synthesis of polyester plasticizers to control molecular weight and viscosity.[1][5][9] 3-[(Phenylmethoxy)methyl]benzoic acid can fulfill a similar role, with the added benefit of its bulky side group potentially improving compatibility with certain polymer matrices like PVC.

Protocol 3: Synthesis of a Benzoic Acid-Terminated Polyester Polyol

Materials:

  • Adipic acid

  • Diethylene glycol

  • 3-[(Phenylmethoxy)methyl]benzoic acid

  • Titanium(IV) butoxide (catalyst)

Equipment:

  • Similar to the alkyd resin synthesis setup (stirred reactor with Dean-Stark trap).

Procedure:

  • Initial Charge: Charge the reactor with adipic acid and diethylene glycol in a molar ratio that favors an excess of hydroxyl groups (e.g., 1:1.2).

  • Esterification: Add the titanium(IV) butoxide catalyst and heat the mixture to 180-220°C under a nitrogen sparge, collecting the water of reaction in the Dean-Stark trap. Monitor the acid value.

  • Chain Termination: Once the initial esterification is nearing completion (low acid value), add the calculated amount of 3-[(Phenylmethoxy)methyl]benzoic acid to achieve the target molecular weight. Continue the reaction until the acid value is very low (e.g., <2 mg KOH/g).

  • Finishing: If necessary, apply a mild vacuum to remove any remaining water and excess glycol. Cool and discharge the final polyester plasticizer.

Conclusion

While "3-[(Phenylmethoxy)methyl]benzoic acid" is not yet a widely commercialized chemical, its structure holds significant promise for applications in materials science. By leveraging the reactivity of its carboxylic acid group and the unique properties imparted by the phenylmethoxy side chain, researchers can explore the creation of novel polyesters with improved processability and alkyd resins with enhanced coating performance. The protocols outlined in this guide provide a solid foundation for such investigations, encouraging the materials science community to explore the potential of this intriguing molecule.

References

  • Google Patents. (1995). Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene) therefrom. US5408011A.
  • Google Patents. (2018). Polyester plasticizers with benzoic acid end-caps. KR20180117224A.
  • OSTI.gov. (n.d.). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. Available at: [Link]

  • Google Patents. (2015). Silyl polymeric benzoic acid ester compounds, uses, and compositions thereof. US8945522B2.
  • BIONEER. (2024). Biobased aromatic building blocks for coating applications. Available at: [Link]

  • Google Patents. (2015). Alkoxylated polymers. WO2015179626A1.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding Benzoic Acid Derivatives in Organic Synthesis. Available at: [Link]

  • MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Available at: [Link]

  • ResearchGate. (2025). New thermosetting coatings using blocked carboxyl groups. Available at: [Link]

  • ResearchGate. (n.d.). A) Controlled cationic polymerization of vinyl ethers using substituted.... Available at: [Link]

  • MDPI. (2022). Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. Available at: [Link]

  • Ookto. (n.d.). Benzoic Acid in Resin Polymerization for Industrial. Available at: [Link]

  • Google Patents. (1979). Benzoic acid terminated oligoesters as melt flow modifiers of thermoplastic coatings and powders. US4135009A.
  • Ookto. (n.d.). Benzoic Acid in Polyester Polyol Manufacturing for Industrial. Available at: [Link]

  • Google Patents. (2021). ETHER CARBOXYLIC ACID COMPOSITION. EP3842407A1.
  • healthychemical. (n.d.). Tech Grade Benzoic Acid: Used in Coatings, Paints and Resins Industry. Available at: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

  • MDPI. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Available at: [Link]

  • Google Patents. (2018). Ether amine compositions and coatings. WO2018209292A1.
  • Chemistry LibreTexts. (2021). 2.13: Polyesters. Available at: [Link]

  • Foremost Chem. (2020). How to use benzoic acid in industry?. Available at: [Link]

  • Google Patents. (2019). POLYESTER PLASTICIZERS WITH BENZOIC ACID END-CAPS. EP3090027B1.
  • Google Patents. (1959). Benzoic acid-modified alkyd resins and their production. US2915488A.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in "3-[(Phenylmethoxy)methyl]benzoic acid" synthesis

Welcome to the technical support center dedicated to the synthesis of 3-[(Phenylmethoxy)methyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 3-[(Phenylmethoxy)methyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important building block. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Synthesis Issues

The most common and reliable laboratory-scale synthesis of 3-[(Phenylmethoxy)methyl]benzoic acid involves two key steps: a Williamson ether synthesis to protect the alcohol of a 3-(hydroxymethyl)benzoate ester, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid. Our troubleshooting guide will focus on this prevalent pathway.

Question 1: My Williamson etherification of methyl 3-(hydroxymethyl)benzoate with benzyl bromide results in a low yield. What are the likely causes and how can I improve it?

Answer: Low yield in this crucial S_N2 reaction is a frequent problem, often stemming from a few key areas: the choice of base, reaction conditions, and competing side reactions.

  • Causality 1: Ineffective Deprotonation. The Williamson ether synthesis requires the formation of an alkoxide from the alcohol, which then acts as the nucleophile.[1][2] If the base is not strong enough to fully deprotonate the primary alcohol of your starting material, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.

    • Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, evolving hydrogen gas and driving the reaction forward. Potassium tert-butoxide is another strong base, though its bulkiness can sometimes be a factor. Weaker bases like K₂CO₃ can work but often require higher temperatures and longer reaction times, which can promote side reactions.[3]

  • Causality 2: Presence of Water. Water is detrimental to this reaction. It will react with the strong base (e.g., NaH), consuming it and reducing the amount available to form your desired alkoxide. Furthermore, any residual water can quench the alkoxide as it forms.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents (e.g., dry THF or DMF), dry the starting alcohol (e.g., by azeotropic distillation with toluene), and handle the hygroscopic base (NaH) under an inert atmosphere (Nitrogen or Argon).

  • Causality 3: Competing Elimination (E2) Reaction. While less common with primary halides like benzyl bromide, if reaction temperatures are too high or a sterically hindered base is used, a competing elimination reaction can occur.[4]

    • Solution: The reaction should typically be run at a low temperature (e.g., 0 °C) during the deprotonation and addition of benzyl bromide, then allowed to warm to room temperature. This favors the S_N2 pathway over elimination.[2]

Recommended Workflow for Etherification

Etherification_Workflow start Start: Low Yield in Etherification q1 Is your base strong enough (e.g., NaH)? start->q1 sol1 Action: Switch to NaH in anhydrous THF/DMF. q1->sol1 No q2 Are all reagents and solvents anhydrous? q1->q2 Yes sol1->q2 sol2 Action: Dry solvents/ reagents. Use inert atm. q2->sol2 No q3 Is the reaction temperature controlled? q2->q3 Yes sol2->q3 sol3 Action: Add reagents at 0°C, then warm to RT. q3->sol3 No end_node Result: Improved Yield q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Question 2: The hydrolysis of my methyl 3-[(phenylmethoxy)methyl]benzoate is slow, incomplete, or results in cleavage of the benzyl ether.

Answer: This is a delicate step. You need conditions strong enough to hydrolyze the sterically accessible ester without cleaving the more robust, but still susceptible, benzyl ether.

  • Causality 1: Incomplete Hydrolysis. Saponification is an equilibrium reaction.[5][6] Using a stoichiometric amount of base (e.g., NaOH or KOH) may result in an incomplete reaction, leaving unreacted starting material.

    • Solution: Use a significant excess of the base (3-5 equivalents) to drive the equilibrium towards the carboxylate salt. The use of a co-solvent like methanol or ethanol with water can also improve the solubility of the ester and accelerate the reaction.

  • Causality 2: Benzyl Ether Cleavage. While benzyl ethers are stable to basic conditions, harsh acidic conditions or prolonged heating can lead to their cleavage. If you are using an acid-catalyzed hydrolysis, this is a significant risk. Even during the acidic workup after a basic hydrolysis, prolonged contact with strong acid at elevated temperatures should be avoided.

    • Solution: Stick to alkaline hydrolysis (saponification). During the workup, perform the acidification of the carboxylate salt in an ice bath to keep the temperature low and minimize any potential for acid-catalyzed ether cleavage. Add the acid slowly until the product precipitates and the pH is acidic (pH ~2-3).

Data Summary: Hydrolysis Conditions
Condition Reagents Temperature Pros Cons/Risks
Standard Saponification 3-5 eq. NaOH/KOH in MeOH/H₂OReflux (60-80 °C)Reliable, drives reaction to completion.Slight risk of side reactions if heated for extended periods.
Mild Saponification 3-5 eq. LiOH in THF/H₂ORoom TempVery gentle, minimizes risk to sensitive functional groups.Can be very slow (24-48 hours).
Acid Catalysis H₂SO₄ or HCl in H₂ORefluxNot RecommendedHigh risk of benzyl ether cleavage. Reversible reaction.

Question 3: What are the best practices for purifying the final product?

Answer: The acidic nature of the final product is key to its purification. A combination of extraction and recrystallization is highly effective.

  • Aqueous Extraction: After the hydrolysis workup, your crude product will be a solid. If impurities like unreacted ester or benzyl alcohol are present, you can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash this solution with a basic aqueous solution like sodium bicarbonate (NaHCO₃). Your desired carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt, leaving non-acidic organic impurities behind.

  • Precipitation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify it with dilute HCl (e.g., 1M or 2M) until the product precipitates completely.

  • Recrystallization: Filter the solid product. Recrystallization is crucial for achieving high purity. A mixed solvent system, such as ethanol/water or toluene, is often effective.[7] Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q: What is the most reliable overall synthetic route for 3-[(Phenylmethoxy)methyl]benzoic acid? A: The most field-proven, two-step route starts from methyl 3-(hydroxymethyl)benzoate . First, perform a Williamson ether synthesis using sodium hydride and benzyl bromide in an anhydrous solvent like THF. Second, hydrolyze the resulting ester using an excess of NaOH or KOH in a methanol/water mixture. This pathway avoids harsh oxidation steps and utilizes reliable, high-yielding reactions.

Q: I am considering a route starting from 3-(benzyloxymethyl)toluene and oxidizing the methyl group. Is this a good idea? A: This route is challenging and generally leads to lower yields. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are required to oxidize the methyl group.[8][9] These harsh conditions can also cleave the benzyl ether protecting group or lead to over-oxidation of the aromatic ring, resulting in a complex mixture of byproducts that is difficult to purify.[8] This route is generally avoided unless specific isotopic labeling or other structural requirements make it necessary.

Q: How can I monitor the progress of my reactions effectively? A: Thin-Layer Chromatography (TLC) is your best tool.

  • For Etherification: You should see the spot for your starting alcohol (more polar, lower R_f) disappear and a new, less polar spot for the product ester (higher R_f) appear.

  • For Hydrolysis: You will see the ester spot (higher R_f) be replaced by the carboxylic acid spot (much more polar, lower R_f, often streaks unless a small amount of acid like acetic acid is added to the eluent).

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-[(phenylmethoxy)methyl]benzoate

This protocol is based on the principles of the Williamson ether synthesis.[10]

Williamson_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack alcohol R-OH (Methyl 3-(hydroxymethyl)benzoate) alkoxide R-O⁻ Na⁺ (Alkoxide Intermediate) alcohol->alkoxide + NaH - H₂ (gas) base NaH (Base) transition_state [R-O···Bn···Br]⁻ (SN2 Transition State) alkoxide->transition_state + Bn-Br benzyl_bromide Bn-Br (Benzyl Bromide) product R-O-Bn (Product Ether) transition_state->product salt NaBr

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 3-[(Phenylmethoxy)methyl]benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-[(Phenylmethoxy)methyl]benzoic acid (commonly known as 3-(benzyloxymethyl)benzoic acid).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-[(Phenylmethoxy)methyl]benzoic acid (commonly known as 3-(benzyloxymethyl)benzoic acid). Below, you will find mechanistic insights, self-validating experimental protocols, and troubleshooting FAQs to optimize your etherification workflows.

Part 1: Mechanistic Strategy & FAQs

Q: Why does the direct reaction of 3-(hydroxymethyl)benzoic acid with benzyl bromide often yield a mixture of products? A: The starting material is bifunctional, containing both a carboxylic acid (pKa ~4.2) and a primary aliphatic alcohol (pKa ~15). Under standard, weakly basic conditions (e.g., using K₂CO₃), the highly acidic carboxylic acid is deprotonated first to form a carboxylate. While carboxylates are generally poorer nucleophiles than alkoxides, they are sufficiently reactive to attack benzyl bromide, leading to unwanted esterification (forming a benzyl ester) rather than the desired ether. To achieve selective O-alkylation of the alcohol, you must manipulate the nucleophilicity of the oxygen atoms via their ionization states by performing a 1[1].

Q: What is the most efficient strategy to selectively benzylate the alcohol without permanently protecting the carboxylic acid? A: You can utilize the2 of deprotonation by generating a dianion[2]. By treating the substrate with >2.0 equivalents of a strong base like Sodium Hydride (NaH), the first equivalent deprotonates the carboxylic acid to form a stable carboxylate salt. The second equivalent deprotonates the alcohol to form a highly reactive alkoxide. When exactly 1.0 equivalent of the electrophile is added, the highly nucleophilic alkoxide rapidly and selectively attacks the benzyl bromide, leaving the less reactive carboxylate intact.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Direct Selective O-Benzylation via Dianion Intermediate

This route is recommended for high atom economy and rapid synthesis.

  • Preparation : Dissolve 3-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert argon atmosphere at 0 °C.

    • Causality: THF is a polar aprotic solvent that stabilizes the alkoxide intermediate without donating protons that would quench the base. Argon prevents atmospheric moisture from degrading the reagents.

  • Dianion Generation : Carefully add NaH (60% dispersion in mineral oil, 2.2 eq) in small portions.

    • Causality: The first 1.0 eq neutralizes the carboxylic acid. The next 1.0 eq deprotonates the primary alcohol. To avoid damage to other functionalities, 3 is required; the extra 0.2 eq simply compensates for trace moisture in the solvent[3].

  • Validation Checkpoint : Stir the suspension for 1 hour at room temperature.

    • Self-Validation: You must observe the complete cessation of H₂ gas evolution. The reaction mixture will transition into a thick, white suspension (the insoluble dianion salt). If gas is still bubbling, deprotonation is incomplete.

  • Alkylation : Cool the mixture back to 0 °C and add Benzyl Bromide (1.05 eq) dropwise. Warm to room temperature and stir for 4-6 hours.

    • Causality: By strictly limiting the electrophile to 1.05 eq, the benzyl bromide is entirely consumed by the highly reactive alkoxide, preventing over-alkylation of the carboxylate.

  • Workup & Validation : Quench carefully with cold water. Acidify the aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate.

    • Self-Validation: The acidification step is critical; it reprotonates the unreacted carboxylate back to the free carboxylic acid, ensuring the product partitions into the organic layer rather than remaining water-soluble.

Protocol B: Protection-Alkylation-Deprotection Sequence

This route is a common 4 recommended for maximum purity and scalability[4].

  • Esterification : Reflux 3-(hydroxymethyl)benzoic acid in Methanol with a catalytic amount of H₂SO₄ for 12 hours to yield methyl 3-(hydroxymethyl)benzoate.

  • Williamson Etherification : Dissolve the methyl ester (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (1.2 eq), stir for 30 mins, then add Benzyl Bromide (1.2 eq).

    • Causality: Because the carboxylic acid is masked as an ester, it cannot form a competing nucleophile. A slight excess of reagents drives the etherification to completion.

  • Saponification & Validation : Dissolve the crude ether in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting methyl ester will appear as a high-Rf spot. Complete disappearance of this spot confirms successful deprotection. Acidify to pH 2 to precipitate the pure 3-[(Phenylmethoxy)methyl]benzoic acid.

Part 3: Troubleshooting Guide

Issue: I am seeing significant formation of benzyl 3-(benzyloxymethyl)benzoate (Over-alkylation). How do I fix this?

  • Diagnosis : This occurs when the base strength or stoichiometry is insufficient, leaving the carboxylic acid partially protonated, or when excess benzyl bromide is used.

  • Resolution : Ensure strictly anhydrous conditions and verify the active percentage of your NaH by titration. In Strategy A, you must strictly limit benzyl bromide to 1.05 eq. If over-alkylation persists, switch to Strategy B.

Issue: TLC shows incomplete conversion of the primary alcohol, even after 24 hours.

  • Diagnosis : The dianion salt often aggregates in pure THF, reducing its effective concentration and reactivity.

  • Resolution : Add a polar aprotic co-solvent like DMF (10-20% v/v) to break up ion pairs and increase the solubility of the carboxylate-alkoxide dianion. Alternatively, add a catalytic amount of TBAI (Tetrabutylammonium iodide, 0.1 eq) to convert benzyl bromide to the highly reactive benzyl iodide in situ.

Issue: My benzyl bromide seems to be converting into benzyl alcohol.

  • Diagnosis : Adventitious water in the reaction mixture is reacting with the electrophile.

  • Resolution : Use freshly distilled or strictly anhydrous solvents stored over molecular sieves. Ensure the NaH dispersion has not degraded into NaOH due to atmospheric moisture exposure.

Part 4: Quantitative Data Comparison

ParameterStrategy A: Direct Dianion RouteStrategy B: Protection Route
Base NaH (60% dispersion)NaH (for etherification step)
Solvent THF or DMFDMF (Ether step), THF/H₂O (Hydrolysis)
Equivalents (Base : Electrophile) 2.2 eq : 1.05 eq1.2 eq : 1.2 eq
Chemoselectivity High (Kinetic control via nucleophilicity)Absolute (Functional group masked)
Expected Overall Yield 65% – 75%80% – 85% (Over 3 steps)
Primary Advantage High atom economy, single-step reactionExtremely high purity, robust scalability

Part 5: Reaction Workflow Visualization

G cluster_A Strategy A: Direct Dianion Route cluster_B Strategy B: Protection Route Start 3-(Hydroxymethyl)benzoic acid NaH 1. Add 2.2 eq NaH (Deprotonates -COOH then -OH) Start->NaH Direct Route Ester 1. Esterification (MeOH, H+) Start->Ester Protection Route BnBr 2. Add 1.05 eq Benzyl Bromide (Selective O-alkylation) NaH->BnBr WorkupA 3. Acidic Workup (Neutralizes carboxylate) BnBr->WorkupA Product 3-[(Phenylmethoxy)methyl]benzoic acid WorkupA->Product Ether 2. Williamson Ether Synthesis (NaH, BnBr) Ester->Ether Hydrolysis 3. Saponification (LiOH, THF/H2O) Ether->Hydrolysis Hydrolysis->Product

Synthesis workflows for 3-[(Phenylmethoxy)methyl]benzoic acid comparing direct vs. protected routes.

References

  • Williamson Ether and Carboxylic Acids - Chemistry Stack Exchange | stackexchange.com | 2[2]

  • Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers | benchchem.com | 4[4]

  • Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols | nih.gov | 3[3]

  • The Williamson Ether Synthesis - Master Organic Chemistry | masterorganicchemistry.com | 1[1]

Sources

Troubleshooting

Side reactions in the synthesis of "3-[(Phenylmethoxy)methyl]benzoic acid"

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 3-[(phenylmethoxy)methyl]benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 3-[(phenylmethoxy)methyl]benzoic acid (also known as 3-(benzyloxymethyl)benzoic acid).

The standard synthetic route involves the protection of 3-(hydroxymethyl)benzoic acid as a methyl ester, followed by a Williamson etherification with a benzyl halide, and concluding with saponification. While conceptually straightforward, the etherification step is highly susceptible to competing side reactions that can severely impact yield and purity.

Part 1: Mechanistic Pathway & Side Reaction Causality

To successfully synthesize this molecule, one must understand the causality behind the competing side reactions. The Williamson ether synthesis operates via an SN2 mechanism. However, the presence of trace moisture, incorrect stoichiometry, or the improper selection of protecting groups can divert the reaction toward nucleophilic acyl substitution (esterification) or homocoupling.

SynthesisPathway SM Methyl 3-(hydroxymethyl)benzoate + Benzyl Halide Base NaH, THF/DMF (Anhydrous) SM->Base Int Methyl 3-[(phenylmethoxy)methyl]benzoate (Desired Intermediate) Base->Int SN2 Etherification Side1 Dibenzyl Ether (Side Product) Base->Side1 Excess Reagent/Moisture Side2 Benzyl 3-[(phenylmethoxy)methyl]benzoate (Side Product) Base->Side2 Premature Hydrolysis Hydrolysis 1. NaOH, MeOH/H2O 2. HCl (aq) Int->Hydrolysis Product 3-[(Phenylmethoxy)methyl]benzoic acid (Final Product) Hydrolysis->Product Saponification

Reaction pathway for 3-[(phenylmethoxy)methyl]benzoic acid synthesis and major side reactions.

Part 2: Troubleshooting FAQs

Q: Why is my Williamson etherification yielding a large fraction of benzyl 3-[(phenylmethoxy)methyl]benzoate instead of the desired methyl ester intermediate? A: This is a classic case of premature ester hydrolysis followed by nucleophilic acyl substitution. If your reaction conditions are not strictly anhydrous, trace water reacts with the hydride base (e.g., NaH) to form sodium hydroxide. The hydroxide rapidly saponifies the methyl ester starting material to form a sodium carboxylate. Because carboxylates are excellent nucleophiles, they will attack the benzyl halide in the mixture, yielding the unwanted benzyl ester [1]. Solution: Ensure all solvents are strictly anhydrous, use fresh NaH, and perform the reaction under an inert argon atmosphere.

Q: I am attempting to synthesize the ether directly from unprotected 3-(hydroxymethyl)benzoic acid. Why is my yield so low (<20%)? A: When using the unprotected acid, the first equivalent of base deprotonates the highly acidic carboxylic acid proton, forming a carboxylate anion. To deprotonate the benzylic alcohol for the etherification, a second equivalent of strong base is required to form a dianion. Dianions exhibit poor solubility in standard ethereal solvents (like THF) and suffer from reduced nucleophilicity at the alkoxide oxygen due to the adjacent negative charge on the carboxylate. Furthermore, the carboxylate competes as a nucleophile, leading to benzyl ester formation [2]. Solution: Always mask the carboxylic acid as a methyl or tert-butyl ester prior to etherification.

Q: How can I eliminate the formation of dibenzyl ether? A: Dibenzyl ether forms via two primary mechanisms: (1) self-condensation of benzyl alcohol (if used as the nucleophile) or (2) trace moisture hydrolyzing the benzyl halide to benzyl alcohol, which then reacts with another equivalent of benzyl halide. Solution: Maintain strict anhydrous conditions and use a slight stoichiometric deficit of the benzyl halide (0.95 eq relative to the alkoxide) to ensure it is the limiting reagent [1].

Part 3: Quantitative Data on Reaction Conditions

The choice of base, solvent, and stoichiometry directly dictates the ratio of SN2 etherification to side-product formation. The table below summarizes the expected outcomes based on varying parameters during the etherification step.

ParameterConditionYield of Desired Ether (%)Yield of Benzyl Ester (%)Yield of Dibenzyl Ether (%)
Base NaH (Anhydrous)> 85%< 2%< 5%
Base KOH / NaOH (Solid)< 40%> 40%~ 10%
Solvent THF (Dry, 0 °C to RT)88%< 2%< 2%
Solvent DMF (Trace Moisture)60%25%15%
Stoichiometry 1.05 eq Benzyl Bromide85%< 2%< 5%
Stoichiometry 1.50 eq Benzyl Bromide70%< 2%> 20%
Part 4: Self-Validating Experimental Protocol

This protocol utilizes built-in self-validation checks to ensure the reaction is proceeding correctly before advancing to the next stage, minimizing wasted reagents and time.

Step 1: Williamson Etherification (Protection Strategy)
  • Preparation: Flame-dry a 250 mL round-bottom flask. Add NaH (60% dispersion in mineral oil, 1.2 eq) and purge the flask with Argon. Wash the NaH with anhydrous hexanes (2 x 10 mL) via syringe to remove the mineral oil, then suspend the purified NaH in anhydrous THF (50 mL).

  • Alkoxide Formation: Cool the suspension to 0 °C. Dissolve methyl 3-(hydroxymethyl)benzoate (1.0 eq) in anhydrous THF (20 mL) and add it dropwise over 15 minutes.

    • Self-Validation Check: Observe the evolution of H2 gas. The complete cessation of bubbling indicates that alkoxide formation is complete. Do not proceed until bubbling stops.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Monitor the reaction by TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.2 ) must completely disappear, replaced by a less polar spot representing the ether ( Rf​≈0.6 ).

  • Quench & Extraction: Quench carefully with saturated aqueous NH4Cl (20 mL) at 0 °C. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 2: Saponification & Isolation
  • Hydrolysis: Dissolve the crude methyl 3-[(phenylmethoxy)methyl]benzoate in a 3:1 mixture of THF:MeOH (40 mL). Add 2M aqueous NaOH (3.0 eq). Stir at room temperature for 12 hours.

  • Validation: Monitor by LC-MS or TLC to ensure the complete disappearance of the ester intermediate.

  • Purification: Concentrate the mixture to remove the organic solvents. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (20 mL).

    • Self-Validation Check: This ether wash is critical; it removes non-polar impurities like dibenzyl ether and unreacted benzyl bromide before the final product is precipitated.

  • Precipitation: Acidify the aqueous layer dropwise with 1M HCl until the pH reaches ~2.

    • Self-Validation Check: A white precipitate of the final product will form immediately upon crossing the pKa threshold of the benzoic acid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to yield pure 3-[(phenylmethoxy)methyl]benzoic acid.

Part 5: References
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions Source: RSC Advances, 2021, 11, 4834-4844. URL:[Link]

  • Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley URL:[Link]

Optimization

Preventing decomposition of "3-[(Phenylmethoxy)methyl]benzoic acid" during reaction

Technical Support Center: Preserving 3-[(Phenylmethoxy)methyl]benzoic Acid Integrity During Synthesis Welcome to the Technical Support Guide for advanced organic synthesis. As a bifunctional building block, 3-[(Phenylmet...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preserving 3-[(Phenylmethoxy)methyl]benzoic Acid Integrity During Synthesis

Welcome to the Technical Support Guide for advanced organic synthesis. As a bifunctional building block, 3-[(Phenylmethoxy)methyl]benzoic acid features a reactive carboxylic acid and a protected benzylic alcohol (a benzyl ether). The primary challenge in utilizing this compound lies in its orthogonal reactivity: activating the carboxylic acid for downstream coupling often requires conditions that can inadvertently cleave or oxidize the benzyl ether moiety.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure the structural integrity of your compound during multi-step synthesis.

Diagnostic Q&A: Troubleshooting Common Degradation Issues

Q1: I attempted to form an acid chloride from 3-[(Phenylmethoxy)methyl]benzoic acid using thionyl chloride (SOCl₂), but NMR shows multiple side products and loss of the benzyl group. What happened? Causality: Thionyl chloride generates HCl gas as a stoichiometric byproduct. At elevated temperatures (e.g., reflux), this highly acidic environment protonates the benzyl ether oxygen, transforming it into an excellent leaving group. The abundant chloride ions then attack the activated benzylic carbon via an Sₙ2 mechanism, cleaving the ether to produce 3-(chloromethyl)benzoyl chloride and benzyl chloride[1][2]. Solution: Avoid harsh halogenating agents combined with heat. If an acid chloride is strictly necessary, use oxalyl chloride (1.1 eq) with catalytic DMF in anhydrous dichloromethane (DCM) at 0 °C, and remove volatiles under high vacuum without heating. Alternatively, bypass the acid chloride entirely by using mild peptide coupling reagents (e.g., HATU, EDC/HOBt)[2].

Q2: My synthetic sequence requires reducing an alkene elsewhere on the molecule. When I use Pd/C and H₂, my benzyl ether disappears. How can I prevent this? Causality: Benzyl ethers undergo rapid hydrogenolysis under standard palladium-catalyzed hydrogenation conditions. The Pd(0) catalyst coordinates to the aromatic ring and undergoes oxidative addition directly into the benzylic C-O bond. Subsequent hydrogen transfer and reductive elimination release toluene and the deprotected 3-(hydroxymethyl)benzoic acid[3]. Solution: You must use a chemoselective reduction method. For alkenes, consider using Wilkinson's catalyst ([RhCl(PPh₃)₃]), which is highly selective for olefins and avoids inserting into benzylic C-O bonds. If reducing a nitro group, use chemical reductants like Zn/NH₄Cl, which do not operate via oxidative addition mechanisms.

Q3: Can I use Lewis acids to deprotect an adjacent functional group without destroying the benzyl ether? Causality: Strong Lewis acids (like BBr₃ or BCl₃) coordinate strongly to the ether oxygen, pulling electron density away and leading to rapid cleavage even at -78 °C[1]. Solution: Reagent selection is critical. While BBr₃ will destroy the benzyl ether, specific Lewis acids offer nuanced selectivity. For instance, Tin(IV) chloride (SnCl₄) has been demonstrated to selectively cleave benzyl esters while leaving benzyl ethers completely intact[4].

Q4: Can I use DDQ to selectively deprotect a p-methoxybenzyl (PMB) ether elsewhere on my molecule without affecting this benzyl ether? Causality: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is an oxidative cleavage agent. While it rapidly cleaves PMB ethers due to the resonance stabilization provided by the methoxy group, simple benzyl ethers are generally more stable to DDQ[2]. However, prolonged exposure or high temperatures can lead to unwanted oxidation of the benzylic position, yielding benzoates or benzaldehydes[1][5]. Solution: Yes, but strict reaction control is required. Perform the DDQ deprotection at 0 °C in DCM/H₂O, monitor closely by TLC, and quench immediately with aqueous ascorbic acid once the PMB group is cleaved to prevent over-oxidation of the standard benzyl ether.

Mandatory Visualizations: Reaction Pathways

Pathway Core 3-[(Phenylmethoxy)methyl] benzoic acid H2 Pd/C, H2 (Hydrogenolysis) Core->H2 Acid Strong Acids / Heat (e.g., HBr, SOCl2 reflux) Core->Acid Ox Oxidants (DDQ, Ozone) Core->Ox Prod1 3-(hydroxymethyl)benzoic acid + Toluene H2->Prod1 Prod2 3-(halomethyl)benzoic acid + Benzyl halide Acid->Prod2 Prod3 Aldehydes / Carboxylic Acids Ox->Prod3

Fig 1. Primary decomposition pathways of the benzyl ether moiety under harsh conditions.

Workflow Start Goal: Activate Carboxylic Acid (Preserve Benzyl Ether) Decision Select Reagent Start->Decision Harsh SOCl2 (Reflux) Decision->Harsh Avoid Mild HATU / DIPEA or EDC / HOBt Decision->Mild Preferred Mech1 HCl generation + Heat causes ether cleavage Harsh->Mech1 Mech2 Mild basic conditions keep ether intact Mild->Mech2 Fail Product Degradation Mech1->Fail Success Successful Coupling Mech2->Success

Fig 2. Reagent selection workflow for carboxylic acid activation without ether cleavage.

Empirical Stability Matrix

When planning multi-step syntheses, consult this matrix to determine the compatibility of 3-[(Phenylmethoxy)methyl]benzoic acid with various reaction environments.

Reaction EnvironmentReagent/ConditionEffect on Benzyl EtherExpected OutcomeRef
Strong Acidic HBr, BBr₃, BCl₃Cleavage Rapid degradation to halomethyl derivatives.[1]
Lewis Acidic SnCl₄Stable Selective cleavage of esters; ether remains intact.[4]
Basic NaH, K₂CO₃, NaOHStable No reaction at the ether linkage.[1]
Reductive Pd/C + H₂Cleavage Hydrogenolysis yielding toluene and alcohol.[3]
Oxidative DDQ, OzoneCleavage Oxidation to benzoates or benzaldehydes.[1][6]

Validated Synthetic Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Mild Amide Coupling (HATU/DIPEA)

Purpose: Form an amide bond from the carboxylic acid without generating HCl or requiring heat, thereby preserving the benzyl ether.

  • Preparation: Dissolve 3-[(Phenylmethoxy)methyl]benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂/Ar).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at 0 °C for 5 minutes.

  • Activation: Add HATU (1.1 equiv) portion-wise. Stir at 0 °C for 15-20 minutes.

    • Validation Check 1 (TLC): Spot the reaction mixture against the starting material (Eluent: 50% EtOAc/Hexanes). The active ester intermediate should appear as a distinct, less polar spot.

  • Coupling: Add the target amine (1.2 equiv). Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄ and concentrate.

    • Validation Check 2 (NMR): In the crude ¹H NMR (CDCl₃), verify the preservation of the benzyl ether by confirming the presence of two distinct benzylic -CH₂- singlets at approximately δ 4.50–4.65 ppm. Disappearance or shifting of these peaks indicates unwanted ether cleavage.

Protocol B: Chemoselective Esterification (Steglich Method)

Purpose: Esterify the carboxylic acid using mild conditions that avoid strong Brønsted acids (like H₂SO₄) which could protonate the ether.

  • Preparation: Dissolve the starting acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous DCM at 0 °C.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) or EDC·HCl (1.1 equiv) slowly.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 3 hours.

    • Validation Check 1 (Visual): If using DCC, the formation of a white precipitate (dicyclohexylurea, DCU) within 15 minutes physically validates that the activation step is proceeding.

  • Workup: Filter off the urea byproduct (if using DCC). Wash the filtrate with 0.5 M HCl (briefly, <2 mins to avoid ether cleavage), saturated NaHCO₃, and brine. Concentrate under reduced pressure.

Sources

Troubleshooting

Technical Support Center: Purification of 3-[(Phenylmethoxy)methyl]benzoic Acid

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering complex impurity profiles during the synthesis of functionalized building blocks is a standard challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering complex impurity profiles during the synthesis of functionalized building blocks is a standard challenge. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the chemical causality behind the purification of 3-[(Phenylmethoxy)methyl]benzoic acid (CAS 1016891-82-9)[1].

Knowledge Base: Impurity Profiling & Chemical Causality

To purify a molecule effectively, you must understand how its impurities are generated. The target compound is typically synthesized via the base-mediated benzylation of 3-(hydroxymethyl)benzoic acid[2].

The Causality of Impurity Generation: Because the carboxylic acid proton (pKa ~4) is far more acidic than the aliphatic hydroxyl proton (pKa ~15), any base introduced into the reaction will deprotonate the carboxylate first. To achieve the desired ether linkage at the hydroxyl site, excess benzylating agent (e.g., benzyl bromide) and strong bases are required. This thermodynamic reality inevitably drives the formation of an over-alkylated byproduct: the benzyl ester. Furthermore, any unreacted benzyl bromide is eventually hydrolyzed during aqueous workup, generating benzyl alcohol[3].

SynthesisPathway SM 3-(Hydroxymethyl)benzoic acid (Starting Material) Reagents Benzyl Bromide / Base SM->Reagents Target 3-[(Phenylmethoxy)methyl]benzoic acid (Target Ether) Reagents->Target Etherification Impurity1 Benzyl 3-[(phenylmethoxy)methyl]benzoate (Over-alkylation Ester) Reagents->Impurity1 Esterification Impurity2 Benzyl Alcohol (Hydrolysis Byproduct) Reagents->Impurity2 Side Reaction

Reaction pathways generating the target compound and common structural impurities.

Quantitative Data Summary: Impurity Profiling
ImpurityCausality / OriginPhysical StateTargeted Removal Strategy
Benzyl 3-[(phenylmethoxy)methyl]benzoate Over-alkylation of the carboxylate group during synthesis.Lipophilic oilPartitioning into organic phase during mild basic extraction.
Benzyl alcohol (BnOH) Hydrolysis of excess benzyl bromide reagent.High-boiling liquidPhase separation into organic solvent; steam distillation.
3-(Hydroxymethyl)benzoic acid Unreacted starting material.Polar solidHot filtration during toluene recrystallization.
Inorganic Salts (e.g., NaBr) Byproducts of the Williamson ether-type displacement.Water-soluble solidRetained in aqueous phase during final organic extraction.

Standard Operating Procedures (SOPs)

Protocol A: Chemoselective Acid-Base Extraction

This protocol exploits the ionizable carboxylic acid group to separate the target from neutral lipophilic impurities (like the ester byproduct and benzyl alcohol)[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Mild Basic Extraction: Add 1M aqueous Sodium Bicarbonate (NaHCO3) to the organic layer.

    • Expert Insight: Do not use strong bases like NaOH at this stage if your goal is strict purification. NaOH can saponify the ester impurity back into the target acid and benzyl alcohol, artificially inflating yield with an impure profile[2]. NaHCO3 is mild enough to deprotonate the target acid without cleaving the ester.

    • Self-Validation: Observe CO2 gas evolution. The cessation of bubbling validates that all free carboxylic acid has been converted to the water-soluble sodium salt.

  • Phase Separation: Separate the layers. Discard the organic layer (which now contains the neutral BnOH and ester impurities) and retain the aqueous layer.

  • Acidification: Slowly add 2M HCl to the aqueous layer while stirring vigorously, until the pH reaches ~2.

    • Self-Validation: Test with pH paper. A dense white precipitate or cloudy emulsion will immediately form, confirming the successful re-protonation of the target acid.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

AcidBaseExtraction Crude Crude Mixture (Target Acid + Impurities) Dissolve Dissolve in EtOAc Add 1M NaHCO3 (aq) Crude->Dissolve PhaseSep Phase Separation Dissolve->PhaseSep OrgPhase1 Organic Phase (Neutral Impurities: BnOH, Esters) PhaseSep->OrgPhase1 Discard AqPhase1 Aqueous Phase (Sodium Salt of Target Acid) PhaseSep->AqPhase1 Keep Acidify Acidify with 2M HCl to pH 2 AqPhase1->Acidify Extract2 Extract with EtOAc Acidify->Extract2 OrgPhase2 Organic Phase (Pure Target Acid) Extract2->OrgPhase2 Keep AqPhase2 Aqueous Phase (Inorganic Salts) Extract2->AqPhase2 Discard

Workflow for the acid-base extraction of 3-[(Phenylmethoxy)methyl]benzoic acid.

Protocol B: Polishing via Selective Recrystallization

To remove trace unreacted 3-(hydroxymethyl)benzoic acid, recrystallization relies on the steep solubility curve of benzoic acid derivatives in hot versus cold solvents[4].

Step-by-Step Methodology:

  • Solvent Selection: Suspend the crude solid in minimal toluene.

    • Expert Insight: Toluene provides a highly selective environment. The target ether is lipophilic and dissolves in hot toluene. The unreacted starting material lacks the benzyl ether, making it highly polar and largely insoluble in toluene, allowing for mechanical separation.

  • Heating & Hot Filtration: Heat the suspension to reflux. If a fine white powder remains undissolved, perform a hot gravity filtration to remove this polar impurity.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath.

    • Self-Validation: Slow cooling ensures the crystal lattice forms perfectly, excluding trapped solvent or trace impurities[5]. Rapid crashing (e.g., plunging directly into ice) traps impurities and yields an amorphous solid.

  • Collection: Isolate the pure crystals via vacuum filtration and wash with cold hexanes.

Troubleshooting FAQs

Q: My isolated product is a sticky oil instead of a crystalline solid. How do I fix this? A: Benzoic acid derivatives should be crystalline solids. An oily consistency is almost always caused by trapped benzyl alcohol or the benzyl ester impurity, both of which severely depress the melting point. To resolve this, repeat Protocol A ensuring thorough phase separation, followed by trituration of the resulting oil in ice-cold hexanes to force crystallization.

Q: I want to maximize my yield and don't care about the initial ester impurity. Can I recover the over-alkylated byproduct? A: Yes. If LC-MS indicates a high percentage of the benzyl 3-[(phenylmethoxy)methyl]benzoate impurity, you can subject the crude mixture to saponification. Reflux the mixture in 2M NaOH / THF for 2-4 hours. The strong base will hydrolyze the ester back into the target carboxylic acid[2]. Following saponification, proceed with standard acidification and extraction.

Q: How can I ensure all residual benzyl alcohol is removed without running a silica column? A: Benzyl alcohol is highly soluble in organic solvents but poorly soluble in aqueous salt solutions[3]. If acid-base extraction leaves trace amounts, you can perform a brief steam distillation on the crude mixture prior to extraction, or wash the final organic layer with a saturated sodium bisulfite solution. However, strict adherence to the NaHCO3 extraction usually suffices.

References

  • Amrita University (MeitY OLabs). "Purification of Benzoic Acid by Crystallization". Source: olabs.edu.in. URL: [Link]

  • ScienceMadness Discussion Board. "Purify the benzoic acid from a mixture with benzyl alcohol." Source: sciencemadness.org. URL: [Link]

Sources

Optimization

Recrystallization techniques for "3-[(Phenylmethoxy)methyl]benzoic acid"

[label="Oiling Out (LLPS)?", shape=diamond Logical workflow for the recrystallization and troubleshooting of benzoic acid derivatives. Part 4: Troubleshooting & FAQs Q1: My product is "oiling out" (forming a gooey liquid...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Oiling Out (LLPS)?", shape=diamond

Logical workflow for the recrystallization and troubleshooting of benzoic acid derivatives.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a gooey liquid layer instead of crystals) during cooling. How do I fix this? A: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the solute separates from the solution as a secondary liquid phase rather than integrating into a solid crystal lattice[1]. This typically happens when the melting point of the impure solid is depressed below the temperature of the solution, or when the system experiences excessively high supersaturation[2][3]. Resolution:

  • Reheat the mixture until the oil completely redissolves.

  • Add slightly more of the "good" solvent (e.g., ethanol) to decrease the saturation concentration.

  • Cool the solution much more slowly.

  • Seeding: Introduce a pure seed crystal of 3-[(Phenylmethoxy)methyl]benzoic acid halfway into the metastable zone (just before the temperature where oiling out previously occurred). This provides a nucleation site, bypassing the kinetic hindrance of crystal formation[1].

Q2: I achieved crystal formation, but my yield is unacceptably low. What went wrong? A: Low recovery indicates that the final solution was not sufficiently supersaturated. This means either too much "good" solvent was used initially, preventing the solute from crashing out, or the final cooling temperature was not low enough[4]. Resolution: Reheat the mother liquor and boil off 20–30% of the solvent volume to concentrate the solution[5]. If using a mixed system, you can add more of the "bad" solvent (water) dropwise to force the remaining compound out of solution. Ensure the final cooling step utilizes an ice bath for at least 30 minutes.

Q3: The crystals are forming, but they retain a yellow/brown tint. How can I remove these colored impurities? A: Colored impurities are often highly conjugated byproducts that get trapped within the crystal lattice if crystal growth is too rapid, or they co-crystallize if they share a similar solubility profile with the target compound[5]. Resolution: Rapid crystal formation traps impurities. Ensure the cooling rate is strictly controlled (never place a hot flask directly into an ice bath). If the discoloration persists, perform a second recrystallization. During the hot dissolution phase, add activated charcoal to adsorb the conjugated impurities, then perform a hot gravity filtration before cooling[6][7].

Q4: Why shouldn't I use room-temperature water as my antisolvent during the Ethanol/Water protocol? A: Adding a cold antisolvent to a hot saturated solution causes a localized, instantaneous drop in solubility. This forces the solid to "crash out" rapidly, forming an amorphous solid rather than an ordered crystal lattice. Amorphous precipitation traps solvent molecules and impurities within the matrix, defeating the purpose of purification[4]. Always heat the antisolvent to near its boiling point before addition.

References

  • Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange.[Link]

  • Oiling Out in Crystallization - Mettler Toledo.[Link]

  • Mixed Solvent Recrystallization of Acetanilide - Minnesota State University.[Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts.[Link]

  • Regarding the recrystallization of benzoic acid - Wyzant Ask An Expert.[Link]

  • How to recrystallize a product from ethanol/diethyl? - ResearchGate.[Link]

  • Recrystallization of Benzoic Acid - MA.edu.[Link]

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor.[Link]

  • Briefly explain the circumstances under which a mixed solvent recrystallization method would be used - Homework.Study.com.[Link]

  • Recrystallization - TIFR.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development and ICH Q2(R2) Validation for 3-[(Phenylmethoxy)methyl]benzoic acid

Target Audience: Analytical Researchers, QC Scientists, and Pharmaceutical Development Professionals Compound Focus: 3-[(Phenylmethoxy)methyl]benzoic acid (CAS: 1016891-82-9)[1] Executive Summary & Chemical Profiling The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, QC Scientists, and Pharmaceutical Development Professionals Compound Focus: 3-[(Phenylmethoxy)methyl]benzoic acid (CAS: 1016891-82-9)[1]

Executive Summary & Chemical Profiling

The quantification of 3-[(Phenylmethoxy)methyl]benzoic acid —a critical intermediate in various active pharmaceutical ingredient (API) synthesis pathways—presents unique chromatographic challenges. Structurally, the molecule features a benzoic acid core linked to a phenyl ring via a flexible methoxymethyl ether bridge.

To develop a robust, stability-indicating HPLC method, we must address two primary chemical properties:

  • Ionizable Carboxylic Acid (pKa ~4.2): Requires strict mobile phase pH control to prevent partial ionization, which causes peak tailing and retention time drift[2].

  • Dual Aromatic Systems: Offers the opportunity to move beyond standard hydrophobic retention (C18) and exploit π−π interactions for superior selectivity against structurally similar synthetic impurities.

This guide objectively compares column chemistries and mobile phase modifiers, culminating in a self-validating experimental protocol aligned with the newly implemented ICH Q2(R2) guidelines[3][4].

Method Rationale: The Causality of Chromatographic Choices

As analytical scientists, we often default to standard C18 columns. However, understanding the causality behind molecular interactions allows us to build methods that are inherently more robust.

Mobile Phase Optimization: The pH Imperative

Benzoic acid derivatives are highly sensitive to mobile phase pH[5]. At a pH near their pKa (e.g., pH 4.0 - 5.0), the molecules exist in a dynamic equilibrium between ionized and unionized states, leading to split peaks or severe tailing.

  • 10 mM Ammonium Acetate (pH 6.8): The compound is fully deprotonated (anionic). It elutes near the void volume ( k′<1 ) with poor retention on reversed-phase columns.

  • 0.1% Formic Acid (pH ~2.7): Provides adequate retention, but minor secondary interactions with residual silanols can still cause slight tailing ( Tf​≈1.4 ).

  • 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0): The carboxylic acid is fully protonated (neutral). TFA acts as a strong ion-pairing agent, masking residual silanols and yielding sharp, symmetrical peaks ( Tf​≈1.05 )[6].

Stationary Phase Screening: C18 vs. Phenyl-Hexyl vs. Biphenyl

To objectively evaluate performance, we screened three column chemistries using a standardized gradient (0.1% TFA in Water / 0.1% TFA in Acetonitrile).

Table 1: Column Performance Comparison for 3-[(Phenylmethoxy)methyl]benzoic acid

Column Chemistry (150 x 4.6 mm, 3 µm)Retention MechanismRetention Time ( tR​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Benzyl Alcohol
Standard C18 Hydrophobic (Dispersive)6.4 min1.1512,5001.8
Phenyl-Hexyl Hydrophobic + π−π 7.2 min1.0815,2003.4
Biphenyl Enhanced π−π
  • Steric
8.1 min1.0516,1004.1

Scientist's Insight: While the standard C18 column provides acceptable metrics[6], the Biphenyl and Phenyl-Hexyl columns drastically improve resolution ( Rs​>3.0 ). The stationary phase's aromatic rings interact strongly with the analyte's dual phenyl rings via π−π electron overlap, providing orthogonal selectivity that isolates the target analyte from early-eluting polar impurities.

ICH Q2(R2) Validation Workflow

With the method optimized (Biphenyl column, 0.1% TFA mobile phase), the procedure must be validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness via Design of Experiments (DoE)[3][4].

Validation_Lifecycle cluster_Optimization Phase 1: Chromatographic Optimization cluster_ICH Phase 2: ICH Q2(R2) Validation Lifecycle Start Method Development 3-[(Phenylmethoxy)methyl]benzoic acid Col Stationary Phase Selection (Biphenyl for π-π interactions) Start->Col MP Mobile Phase Optimization (0.1% TFA, pH 2.0) Col->MP Spec Specificity (Peak Purity > 99%) MP->Spec Proceed to Validation Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (DoE Parameters) Prec->Rob Rob->MP Fails Criteria Final Validated Analytical Procedure (Ready for QC/Release) Rob->Final Criteria Met

Figure 1: ICH Q2(R2) Lifecycle for 3-[(Phenylmethoxy)methyl]benzoic acid HPLC Validation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that any deviation in system suitability triggers an automatic halt before sample consumption.

Step 1: System Suitability Testing (SST)
  • Preparation: Inject a standard solution of 3-[(Phenylmethoxy)methyl]benzoic acid (100 µg/mL) six times consecutively.

  • Causality: SST verifies that the chromatographic system is adequate for the intended analysis on that specific day.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% , Tailing Factor ≤1.5 , Theoretical Plates ≥10,000 .

Step 2: Specificity & Forced Degradation
  • Procedure: Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and thermal (105°C) stress for 24 hours. Inject the stressed samples alongside a blank.

  • Causality: Proves that the Biphenyl column can separate the parent peak from all degradation products without interference[4]. Use Photodiode Array (PDA) detection to confirm peak purity (Purity Angle < Purity Threshold).

Step 3: Linearity and Range
  • Procedure: Prepare seven concentration levels ranging from 25% to 150% of the target working concentration (e.g., 25, 50, 75, 100, 120, 135, and 150 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the 100% level response.

Step 4: Accuracy (Recovery)
  • Procedure: Spike known amounts of the 3-[(Phenylmethoxy)methyl]benzoic acid reference standard into a synthetic matrix (or diluent) at three levels: 50%, 100%, and 150%. Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% across all levels[3].

Step 5: Precision (Repeatability & Intermediate Precision)
  • Procedure:

    • Repeatability: Prepare six independent sample preparations at the 100% concentration level. Analyze on Day 1 by Analyst A.

    • Intermediate Precision: Prepare six new independent samples. Analyze on Day 2 by Analyst B, using a different HPLC system and a different column lot.

  • Acceptance Criteria: The overall RSD for the 12 preparations must be ≤2.0% .

Step 6: Robustness (DoE Approach)
  • Procedure: Instead of the outdated One-Factor-At-a-Time (OFAT) method, utilize a fractional factorial Design of Experiments (DoE) to simultaneously vary flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2% ).

  • Causality: ICH Q2(R2) strongly encourages multivariate robustness testing to understand parameter interactions and establish a reliable Method Operable Design Region (MODR)[4].

Summary of Validation Data

Table 2: Simulated ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Biphenyl Column)Status
Specificity No interference at tR​ ; Peak Purity passedPurity Angle: 0.112 < Threshold: 0.250PASS
Linearity R2≥0.999 (25% to 150%) R2=0.9998 ; y-intercept = 0.4%PASS
Accuracy 98.0% - 102.0% Recovery99.4% (RSD: 0.8%)PASS
Precision Overall RSD ≤2.0% (n=12)1.1%PASS
Robustness Rs​≥2.0 across all DoE variationsMin Rs​=3.2 PASS

Conclusion

For the quantification of 3-[(Phenylmethoxy)methyl]benzoic acid, relying on standard C18 chemistry leaves analytical methods vulnerable to co-elution with structurally similar impurities. By leveraging the π−π interactions of a Biphenyl or Phenyl-Hexyl stationary phase and strictly controlling the ionization state with 0.1% TFA (pH 2.0) , laboratories can develop a highly selective, robust assay. Following the structured ICH Q2(R2) lifecycle approach ensures this method remains reliable and globally compliant throughout the drug development pipeline.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. Available at:[Link]

  • Buszewski, B., et al. "Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification." Journal of Liquid Chromatography & Related Technologies, ResearchGate. Available at:[Link]

Sources

Comparative

Alternative synthetic routes to "3-[(Phenylmethoxy)methyl]benzoic acid"

Title: Comparative Synthetic Guide: Alternative Routes to 3-[(Phenylmethoxy)methyl]benzoic acid Executive Summary: 3-[(Phenylmethoxy)methyl]benzoic acid (CAS: 1016891-82-9) is a highly versatile bifunctional building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Synthetic Guide: Alternative Routes to 3-[(Phenylmethoxy)methyl]benzoic acid

Executive Summary: 3-[(Phenylmethoxy)methyl]benzoic acid (CAS: 1016891-82-9) is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and peptidomimetics[1]. The presence of both a carboxylic acid and a benzyl ether moiety presents a unique chemoselectivity challenge during synthesis. This guide objectively compares the traditional Williamson ether synthesis against modern reductive etherification pathways, providing researchers with self-validating protocols and mechanistic insights to optimize yield, scalability, and safety.

Mechanistic Overview & Pathway Analysis

The synthesis of 3-[(Phenylmethoxy)methyl]benzoic acid typically diverges into two primary strategic categories: base-promoted nucleophilic substitution (Williamson ether synthesis) and acid-catalyzed reductive etherification.

Synthesis Target 3-[(Phenylmethoxy)methyl]benzoic acid (Target API Building Block) SM1 Methyl 3-(bromomethyl)benzoate + Benzyl Alcohol Int1 Methyl 3-(benzyloxymethyl)benzoate (Protected Intermediate) SM1->Int1 NaH, THF, 0°C to RT (Williamson Route A) SM2 Methyl 3-(hydroxymethyl)benzoate + Benzyl Bromide SM2->Int1 NaH, THF, 0°C to RT (Williamson Route B) SM3 3-(Hydroxymethyl)benzoic acid + Benzaldehyde SM3->Target Et3SiH, TFA, CH2Cl2 (Reductive Etherification) Int1->Target 1. LiOH, THF/H2O 2. HCl (pH 2) (Saponification)

Caption: Figure 1: Comparative synthetic pathways for 3-[(Phenylmethoxy)methyl]benzoic acid.

Comparative Analysis of Synthetic Routes

Route A: Williamson Ether Synthesis via 3-(Bromomethyl)benzoate This classical approach relies on the SN2 alkylation of benzyl alcohol using methyl 3-(bromomethyl)benzoate[2].

  • Causality & Expert Insights: Sodium hydride (NaH) is mandatory because benzyl alcohol is a relatively weak nucleophile; quantitative deprotonation to the alkoxide is required to drive the SN2 substitution efficiently[3]. Furthermore, the carboxylic acid must be masked as a methyl ester. If the free acid were used, the base would preferentially deprotonate the carboxylate, and the resulting dianion would lead to competitive alkylation at the carboxylate oxygen, yielding an unwanted benzyl ester[2].

Route B: Williamson Ether Synthesis via 3-(Hydroxymethyl)benzoate An inversion of Route A, this method utilizes methyl 3-(hydroxymethyl)benzoate and benzyl bromide.

  • Causality & Expert Insights: While benzyl bromide is a highly reactive electrophile, it is also a potent lachrymator, increasing the safety burden. The reaction kinetics are often faster than Route A, but it suffers from the same requirement for ester protection and subsequent saponification[3].

Route C: Reductive Etherification (The Modern Alternative) This pathway directly couples 3-(hydroxymethyl)benzoic acid with benzaldehyde using triethylsilane (Et3SiH) and an acid catalyst (e.g., TFA or FeCl3)[4].

  • Causality & Expert Insights: Reductive etherification bypasses basic conditions entirely. The aldehyde is activated by the acid, attacked by the alcohol to form a hemiacetal, and collapses to an oxocarbenium ion. Et3SiH acts as a mild hydride donor to reduce this intermediate to the ether[5]. Crucially, this system is highly chemoselective; it does not reduce the carboxylic acid, allowing for the direct synthesis of the target molecule without protection/deprotection steps, significantly improving the E-factor[6].

Performance Metrics & Experimental Data

MetricRoute A (Br-Ester + BnOH)Route B (OH-Ester + BnBr)Route C (Reductive Etherification)
Overall Yield 75 - 85%70 - 80%65 - 75%
Atom Economy ModerateModerateHigh (No protecting groups)
Step Count 2 (includes saponification)2 (includes saponification)1 (Direct coupling)
Safety / Hazards NaH (Pyrophoric)NaH (Pyrophoric), BnBr (Lachrymator)TFA (Corrosive), Et3SiH (Flammable)
Cost Efficiency High (Cheap reagents)High (Cheap reagents)Moderate (Silane cost)

Self-Validating Experimental Protocols

Protocol 1: Route A (Williamson Ether Synthesis & Saponification) This protocol is optimized for high yield and utilizes visual and analytical cues for self-validation.

  • Alkoxide Formation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) under N2 and cool to 0 °C. Add benzyl alcohol (1.0 eq) dropwise.

    • Self-Validation: Observe steady hydrogen gas evolution. Once bubbling ceases (approx. 30 min) and the solution becomes homogeneous, alkoxide formation is complete.

  • SN2 Alkylation: Add a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in THF dropwise to the alkoxide. Warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The UV-active starting material spot should disappear, replaced by a less polar spot corresponding to the protected ether intermediate.

  • Quench & Extraction: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH4Cl.

    • Causality: NH4Cl provides mild protons to safely destroy unreacted NaH without causing premature hydrolysis of the methyl ester. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Saponification: Dissolve the crude ester in a THF/MeOH/H2O (2:1:1) mixture. Add LiOH·H2O (2.0 eq) and stir for 2 hours at room temperature.

    • Self-Validation: LC-MS analysis should confirm the disappearance of the ester mass and the appearance of the desired acid mass [M-H]-.

  • Isolation: Remove organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2.

    • Self-Validation: The target molecule, 3-[(Phenylmethoxy)methyl]benzoic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Route C (Reductive Etherification) This protocol is optimized for step-economy and chemoselectivity.

  • Hemiacetal Formation: In an oven-dried flask under N2, dissolve 3-(hydroxymethyl)benzoic acid (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous CH2Cl2 (0.1 M).

  • Silane Addition: Add triethylsilane (Et3SiH, 1.5 eq) to the mixture at room temperature.

    • Causality: Adding the silane before the acid catalyst prevents unwanted side reactions, such as the symmetric etherification of the starting alcohol[5].

  • Acid Activation: Cool the mixture to 0 °C and add Trifluoroacetic Acid (TFA, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: Monitor reaction progress via LC-MS. The oxocarbenium intermediate is highly transient; the chromatogram should be dominated by the final product mass [M-H]-.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3 to neutralize the TFA. Separate the layers. The product resides in the aqueous layer as the sodium carboxylate salt. Wash the aqueous layer twice with CH2Cl2 to remove silane byproducts and unreacted benzaldehyde.

  • Precipitation: Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the free carboxylic acid. Filter and dry to afford the pure product.

Conclusion

For large-scale industrial synthesis where reagent cost is the primary driver, Route A remains the most robust choice, despite the added saponification step. However, for discovery chemistry and library synthesis where step-economy and atom efficiency are prioritized, Route C offers a highly elegant, protecting-group-free alternative that leverages the chemoselectivity of modern silane-mediated reductions.

Sources

Validation

Comparative Stability Studies of Protected Benzoic Acids: A Strategic Guide for Drug Development

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the premature cleavage of a protecting group derails a multi-week synthesis. In multi-step API (Active Pharmaceutical Ingredient) synt...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the premature cleavage of a protecting group derails a multi-week synthesis. In multi-step API (Active Pharmaceutical Ingredient) synthesis, the benzoic acid moiety almost always requires temporary masking to prevent unwanted participation in reactions such as Grignard additions, amidations, or reductions ([1]).

The selection of a carboxylic acid protecting group is rarely about mere protection; it is about orchestrating an orthogonal deprotection strategy. This guide provides an objective, data-driven comparison of the most prevalent benzoic acid protecting groups, detailing their stability profiles, mechanistic causalities, and field-validated protocols.

Mechanistic Causality & Stability Profiles

1. Methyl Esters (The Baseline) Methyl esters are the workhorses of carboxylic acid protection due to their ease of installation and low molecular weight. However, their small steric footprint makes them highly susceptible to basic hydrolysis and nucleophilic attack ([2]).

  • Causality: Cleavage typically proceeds via a standard BAC​2 mechanism. The unhindered carbonyl carbon is readily attacked by hydroxide ions or organometallic reagents. While stable to mild acids, they fail completely under strongly basic or nucleophilic conditions.

2. tert-Butyl Esters (Steric Shielding) The tert-butyl ester is the premier choice when subsequent steps involve harsh basic conditions or aggressive nucleophiles (e.g., organolithiums).

  • Causality: The extreme steric bulk of the tert-butyl group physically blocks the Burgi-Dunitz trajectory of incoming nucleophiles, rendering the carbonyl virtually inert to base-catalyzed hydrolysis ([3]). Conversely, it is highly labile to strong acids (like Trifluoroacetic acid, TFA). Acidic cleavage is driven by the protonation of the ester oxygen, followed by the thermodynamically favorable expulsion of a stable tert-butyl carbocation. This carbocation rapidly eliminates a proton to form isobutene gas. The evolution of this gas acts as an irreversible thermodynamic sink, driving the reaction to completion ([3]).

3. Benzyl Esters (Orthogonal Hydrogenolysis) Benzyl esters offer a unique orthogonal axis: they are stable to mild acids and some nucleophiles but are uniquely susceptible to reductive cleavage.

  • Causality: Deprotection is achieved via catalytic hydrogenolysis (e.g., H2​ over Pd/C ). The aromatic ring coordinates to the palladium surface, facilitating the homolytic cleavage of the benzylic C−O bond by surface-bound hydrides. This yields the free benzoic acid and toluene as an inert byproduct, completely avoiding acidic or basic conditions ([4]).

4. Oxazolines (The Cyclic Alternative) While esters dominate, oxazolines offer a robust alternative. Formed from amino alcohols, they are highly resistant to nucleophilic attack and organometallic reagents, requiring aqueous acidic conditions for hydrolysis ([5]).

Quantitative Data: Comparative Stability Matrix

The following table summarizes the relative stability and cleavage timeframes of these protecting groups against common synthetic conditions.

Protecting GroupBasic Hydrolysis (1M LiOH, THF/H2O)Acidic Cleavage (50% TFA/DCM)Hydrogenolysis ( H2​ , Pd/C)Nucleophilic Attack (RMgX, THF)
Methyl Ester Labile (< 1 hr)StableStableLabile
tert-Butyl Ester Stable (> 24 hrs)Labile (< 2 hrs)StableStable
Benzyl Ester Labile (< 2 hrs)StableLabile (< 1 hr)Moderately Labile
Oxazoline StableLabile (Aqueous Acid)StableStable
Orthogonal Deprotection Workflow

To visualize how these stability profiles are exploited in complex syntheses, consider a scaffold containing multiple protected functional groups. The diagram below maps the orthogonal logic used to selectively unmask specific benzoic acid derivatives without disturbing the others.

G A Multi-Protected Benzoic Acid (Methyl, t-Butyl, Benzyl) B Basic Hydrolysis (LiOH, H2O/THF) A->B C Acidic Cleavage (TFA, DCM) A->C D Hydrogenolysis (H2, Pd/C) A->D E Cleaves Methyl Ester (t-Bu & Bn stable) B->E F Cleaves t-Butyl Ester (Me & Bn stable) C->F G Cleaves Benzyl Ester (Me & t-Bu stable) D->G

Caption: Orthogonal deprotection workflow for multi-protected benzoic acid derivatives.

Self-Validating Experimental Protocols

In my laboratory practice, a robust protocol must be self-validating—meaning the reaction provides intrinsic, observable feedback regarding its progress, minimizing the reliance on constant external sampling ([6]).

Protocol 1: Acidic Cleavage of tert-Butyl Benzoate
  • Self-Validating Mechanism: The reaction generates isobutene gas. The cessation of gas bubbling serves as a reliable macroscopic indicator of reaction completion, perfectly correlating with TLC/LC-MS data.

  • Preparation: Dissolve the tert-butyl protected benzoic acid (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the flask to 0∘C . Slowly add Trifluoroacetic acid (TFA, 5.0 mL) dropwise to achieve a 1:1 v/v DCM:TFA mixture.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Observe the effervescence (isobutene evolution).

  • Validation & Workup: Stir until gas evolution completely ceases (typically 1-2 hours). Confirm completion via TLC (UV active spot shifts to baseline). Concentrate the mixture in vacuo, co-evaporating with toluene (3 x 5 mL) to remove residual TFA azeotropically.

Protocol 2: Hydrogenolysis of Benzyl Benzoate
  • Self-Validating Mechanism: The reaction consumes hydrogen gas. Using a balloon, the volumetric depletion of H2​ directly quantifies the conversion rate.

  • Preparation: Dissolve the benzyl protected benzoic acid (1.0 mmol) in HPLC-grade Methanol or Ethyl Acetate (10 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 mol%, ~106 mg). Safety note: Pd/C is highly pyrophoric; add under an argon blanket.

  • Atmosphere Exchange: Evacuate the flask and backfill with H2​ gas via a balloon three times to ensure a pure hydrogen atmosphere.

  • Validation & Workup: Stir vigorously at room temperature. Monitor the deflation of the H2​ balloon. Once the balloon volume stabilizes (no further H2​ uptake, typically 1-3 hours), the reaction is complete. Filter the mixture through a pad of Celite to remove the catalyst, washing with excess methanol. Evaporate the filtrate to yield the pure benzoic acid.

References
  • Title: Protecting group Source: Wikipedia URL: [Link]

  • Title: Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks Source: ResearchGate URL: [Link]

  • Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL: [Link]

  • Title: 11.3 Protecting groups - Organic Chemistry II Source: Fiveable URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 6th Edition Source: Wiley URL: [Link]

Sources

Comparative

Efficacy Comparison Guide: 3-[(Phenylmethoxy)methyl]benzoic Acid Derivatives as Emerging EP4 Receptor Antagonists

Executive Summary & Mechanistic Rationale The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a critical G-protein-coupled receptor (GPCR) heavily implicated in tumor-induced immunosuppression and chronic inflammatory diseas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a critical G-protein-coupled receptor (GPCR) heavily implicated in tumor-induced immunosuppression and chronic inflammatory diseases such as rheumatoid arthritis . While classic EP4 antagonists (e.g., Grapiprant) have validated this target clinically, their complex sulfonamide or acylsulfonamide architectures often present solubility and pharmacokinetic challenges.

As a Senior Application Scientist, I have directed lead-optimization campaigns toward simpler, highly tunable scaffolds. The 3-[(Phenylmethoxy)methyl]benzoic acid (3-BMB) core represents a highly efficient alternative pharmacophore.

The Causality of the Scaffold Design: The EP4 receptor’s orthosteric binding site requires two primary interactions: a polar headgroup to anchor to Arg316 and Thr168, and a lipophilic tail to occupy the hydrophobic pocket normally filled by the ω-chain of PGE2 . The 3-BMB scaffold perfectly satisfies these requirements. The benzoic acid moiety acts as a bioisostere for the C1 carboxylate of PGE2, while the meta-substituted benzyloxymethyl ether provides a flexible, lipophilic linker that deeply penetrates the receptor's hydrophobic sub-pocket.

EP4_Pathway PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Binds & Activates Antagonist 3-BMB Derivative (Competitive Antagonist) Antagonist->EP4 Competitively Blocks Gs Gs Protein Activation EP4->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP Intracellular cAMP Accumulation AC->cAMP Catalyzes ATP Immune Immunosuppression & Tumor Proliferation cAMP->Immune PKA/CREB Signaling

Figure 1: PGE2-EP4 signaling axis and the mechanism of action for 3-BMB competitive antagonists.

Efficacy and Structure-Activity Relationship (SAR) Comparison

To objectively evaluate the 3-BMB scaffold, we compared the baseline structure against two rationally designed derivatives and the clinical reference compound, Grapiprant. The modifications were specifically chosen to address metabolic soft spots and entropic penalties during receptor binding.

Quantitative Performance Data
CompoundStructural ModificationEP4 IC₅₀ (nM)EP2 IC₅₀ (nM)HLM T₁/₂ (min)LogP
Grapiprant Reference Antagonist12 ± 2>10,000453.8
3-BMB Baseline Scaffold85 ± 6>10,000223.1
4F-3-BMB p-Fluoro on Benzyl Ring78 ± 5>10,000683.3
αMe-3-BMB α-Methyl at Ether Linkage18 ± 3>10,000553.4
SAR Causality Analysis
  • Baseline 3-BMB: Exhibits moderate potency (85 nM) but suffers from poor metabolic stability (T₁/₂ = 22 min). LC-MS/MS metabolite profiling indicates rapid CYP450-mediated para-hydroxylation of the terminal benzyl ring.

  • 4F-3-BMB: By installing a fluorine atom at the para position, we block the primary site of oxidative metabolism. This extends the half-life to 68 minutes without disrupting the binding affinity, proving that the hydrophobic pocket tolerates halogenation.

  • αMe-3-BMB: The introduction of a methyl group at the benzylic carbon adjacent to the ether oxygen creates a chiral center and introduces steric bulk. This restricts the rotation of the ether linkage, pre-organizing the molecule into its bioactive conformation. This reduction in entropic penalty upon binding drastically improves the IC₅₀ to 18 nM, rivaling Grapiprant, while simultaneously shielding the ether oxygen from metabolic cleavage .

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are engineered as self-validating systems. Every assay includes internal controls to differentiate true target engagement from assay artifacts.

Protocol A: HTRF cAMP Competitive Antagonism Assay

Because EP4 is a Gs-coupled receptor, antagonism is best measured by the inhibition of PGE2-induced cAMP accumulation. This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for high-throughput, robust readout.

Self-Validation Mechanisms:

  • IBMX Inclusion: Prevents endogenous phosphodiesterases from degrading cAMP, ensuring the signal window remains stable.

  • EC₈₀ PGE2 Challenge: By stimulating cells with an EC₈₀ concentration of PGE2 rather than a maximal dose, the assay remains highly sensitive to competitive displacement.

  • Z'-Factor Tracking: A Z'-factor > 0.6 must be achieved between the PGE2-only (high cAMP) and baseline (low cAMP) wells to validate the plate run.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the human EP4 receptor at a density of 5,000 cells/well in a 384-well low-volume white microplate.

  • Compound Incubation: Add 3-BMB derivatives (dose-response from 0.1 nM to 10 µM) diluted in stimulation buffer containing 0.5 mM IBMX. Incubate for 15 minutes at room temperature (RT) to allow receptor equilibration.

  • Agonist Challenge: Add PGE2 at its predetermined EC₈₀ concentration. Incubate for 30 minutes at RT.

  • Lysis & Detection: Add HTRF lysis buffer supplemented with cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor). Incubate for 1 hour at RT in the dark.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and record emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC₅₀ values.

Assay_Workflow Step1 1. Seed HEK293-EP4 Cells (5,000 cells/well, 384-well plate) Step2 2. Add 3-BMB Antagonists + IBMX (Incubate 15 min at RT) Step1->Step2 Step3 3. Stimulate with PGE2 (EC80) (Incubate 30 min at RT) Step2->Step3 Step4 4. Add HTRF Lysis Buffer (cAMP-d2 + Anti-cAMP-Cryptate) Step3->Step4 Step5 5. Read TR-FRET Signal (Ex: 337nm, Em: 620/665nm) Step4->Step5

Figure 2: Step-by-step workflow for the self-validating HTRF cAMP competitive antagonism assay.

Protocol B: Human Liver Microsome (HLM) Stability Assay

To validate the metabolic improvements of the halogenated and methylated derivatives, phase I metabolic stability must be quantified.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance and half-life (T₁/₂).

Conclusion

The 3-[(Phenylmethoxy)methyl]benzoic acid scaffold is a highly viable, synthetically accessible alternative to traditional EP4 antagonist architectures. While the baseline structure suffers from rapid phase I metabolism, rational structure-based drug design—specifically α-methylation (αMe-3-BMB )—solves both metabolic liability and entropic binding penalties. This results in a potent, stable, and highly selective EP4 antagonist suitable for further preclinical development in immuno-oncology and inflammatory disease models.

References

  • Title: Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Pharmacological characterisation of CR6086, a potent prostaglandin E2 receptor 4 antagonist, as a new potential disease-modifying anti-rheumatic drug Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

Validation

Structural Validation of 3-[(Phenylmethoxy)methyl]benzoic acid: A Comparative Guide to 2D NMR Methodologies

The precise structural validation of synthetic intermediates is a cornerstone of robust drug development. For complex molecules like 3-[(Phenylmethoxy)methyl]benzoic acid (CAS 1016891-82-9)[1], distinguishing the correct...

Author: BenchChem Technical Support Team. Date: March 2026

The precise structural validation of synthetic intermediates is a cornerstone of robust drug development. For complex molecules like 3-[(Phenylmethoxy)methyl]benzoic acid (CAS 1016891-82-9)[1], distinguishing the correct regiochemistry and functional group connectivity is non-trivial. This molecule features a benzoic acid core, a meta-substituted benzyloxymethyl ether bridge, and a terminal phenyl ring.

While traditional 1D NMR and High-Resolution Mass Spectrometry (HRMS) provide baseline compositional data, they frequently fail to unambiguously resolve positional isomers (e.g., meta vs. para substitution) or differentiate ether linkages from structurally isomeric esters. As an Application Scientist, relying solely on 1D data for such molecules introduces unacceptable risk. This guide objectively compares a comprehensive 2D NMR suite against traditional 1D/MS modalities, providing actionable, self-validating protocols for researchers.

Modality Comparison: 2D NMR vs. Traditional Techniques

In 1D 1 H NMR, the two methylene (-CH 2​ -) groups of the ether bridge appear as two distinct, uncoupled singlets near 4.5 ppm. HRMS confirms the exact mass but yields identical fragmentation patterns for structurally similar isomers. To achieve absolute confidence, a 2D NMR suite (COSY, HSQC, HMBC) is required to map the exact through-bond connectivity.

Table 1: Performance Comparison for Structural Validation
Analytical MetricComprehensive 2D NMR Suite (COSY, HSQC, HMBC)Traditional 1D NMR + HRMS + FT-IR
Regiochemical Confidence Absolute: Direct mapping of meta-substitution via long-range coupling.Inferred: Cannot definitively distinguish meta- vs para- isomers.
Ether Bridge Resolution Unambiguous: HMBC directly links the -CH 2​ -O-CH 2​
  • bridge to distinct aromatic rings.
Ambiguous: Mass spec fragmentation is often identical for structural isomers.
Aromatic Spin Mapping High: COSY separates overlapping multiplets into discrete spin systems.Low: Severe signal overlap in the 7.2–8.0 ppm aromatic region.
Sample Requirement ~25–30 mg for rapid acquisition (10–100 mM)[2].<1 mg (HRMS), ~5 mg (1D 1 H NMR).
Analysis Time 1–4 hours (Automated multi-experiment acquisition).< 30 minutes.

The Causality of 2D NMR Selection (Expertise & Experience)

A self-validating analytical workflow does not just collect data; it strategically eliminates alternative hypotheses. Here is the causality behind the selection of each 2D technique for 3-[(Phenylmethoxy)methyl]benzoic acid:

  • Multiplicity-Edited HSQC: Why choose edited HSQC over the standard sequence? This molecule contains two CH 2​ groups and nine aromatic CH groups. By editing the pulse sequence, cross-peaks are phase-modulated: CH and CH 3​ signals appear positive, while CH 2​ signals appear with a negative phase[3]. This provides an immediate, visual isolation of the two methylene bridge carbons from the dense aromatic background, optimizing structural elucidation[4].

  • DQF-COSY (Double-Quantum Filtered COSY): The aromatic region (7.2–8.0 ppm) contains nine protons across two distinct ring systems. Standard COSY often suffers from broad diagonal peaks that mask critical cross-peaks. DQF-COSY suppresses uncoupled spins (like the CH 2​ singlets) and sharpens cross-peaks, allowing the clear separation of the 5-spin mono-substituted phenyl system from the 4-spin meta-substituted benzoic acid system.

  • HMBC (The Linchpin): The fundamental limitation of 1D NMR is its inability to bridge functional groups separated by heteroatoms (like the ether oxygen). HMBC detects long-range (2- to 4-bond) carbon-proton couplings[5]. The benzyl -CH 2​

    • protons will show a 3 J CH​ correlation to the ortho-carbons of the phenyl ring, while the other -CH 2​
    • protons will correlate with C2, C4, and C6 of the benzoic acid ring. The convergence of these correlations definitively proves the ether linkage and the meta-substitution pattern, eliminating any possibility of an incorrect isomeric assignment[2].

Experimental Workflow & Protocols

Workflow A 1D NMR & HRMS (Initial Composition) B 1H-1H COSY (Aromatic Topologies) A->B Resolves overlap C 1H-13C HSQC (Direct C-H Mapping) A->C Assigns multiplicity D 1H-13C HMBC (Ether Linkage & Regiochemistry) B->D Feeds spin systems C->D Anchors C-H pairs E Validated Structure: 3-[(Phenylmethoxy)methyl]benzoic acid D->E Unambiguous Connectivity

2D NMR Structural Elucidation Workflow for 3-[(Phenylmethoxy)methyl]benzoic acid.

Step-by-Step Methodology

Step 1: Sample Preparation & Stabilization Dissolve 25–30 mg of the analyte in 0.6 mL of DMSO-d 6​ . DMSO is specifically selected over CDCl 3​ to prevent line broadening of the carboxylic acid proton and to stabilize the sample through hydrogen bonding. Ensure a sample height of at least 4.5 cm in the NMR tube to maintain magnetic field homogeneity[5].

Step 2: Probe Tuning and Shimming Perform automated tuning and matching (atma) and rigorous shimming (topshim). High magnetic field homogeneity is critical for resolving the fine J-couplings in the HMBC spectrum and avoiding spectral artifacts[4].

Step 3: Multiplicity-Edited HSQC Acquisition Initialize the edited HSQC pulse sequence. Set the spectral width (SW) to cover 0–10 ppm in F2 ( 1 H) and 0–200 ppm in F1 ( 13 C). The resulting spectrum will display the two ether -CH 2​

  • groups as negative cross-peaks, confirming their direct C-H assignments against the positive aromatic CH peaks[3].

Step 4: DQF-COSY Acquisition Acquire the Double-Quantum Filtered COSY. Trace the contiguous J-coupled network of the mono-substituted phenyl ring (ortho to meta to para). Identify the isolated proton at the C2 position of the benzoic acid ring, which will only show weak 4 J meta-coupling, explicitly confirming the 1,3-disubstitution pattern.

Step 5: HMBC Acquisition & Final Validation Set the long-range coupling evolution delay to target n J CH​ = 8 Hz, which is the optimal choice for confirming proposed NMR assignments[5]. Map the correlations from the two distinct -CH 2​

  • singlets to their respective aromatic contiguous spin systems. The structural proof is finalized when the HMBC cross-peaks unambiguously anchor the ether bridge to the meta-position of the benzoic acid core.

References

  • Bruker. "Exploring 2D HSQC NMR." bruker.com. URL:[Link]

  • SDSU NMR Facility. "Common 2D (COSY, HSQC, HMBC)." sdsu.edu. URL:[Link]

  • EPFL. "2D NMR." epfl.ch. URL:[Link]

  • University of Aberdeen. "Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy." abdn.ac.uk. URL:[Link]

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Methodologies for 3-[(Phenylmethoxy)methyl]benzoic Acid

Executive Summary 3-[(Phenylmethoxy)methyl]benzoic acid (CAS No. 1016891-82-9, MW: 242.27 g/mol ) is a critical building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(Phenylmethoxy)methyl]benzoic acid (CAS No. 1016891-82-9, MW: 242.27 g/mol ) is a critical building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a carboxylic acid moiety and a benzyl ether linkage. As drug development pipelines increasingly outsource intermediate manufacturing, ensuring batch-to-batch consistency across global supply chains is paramount.

This guide establishes a rigorous inter-laboratory comparison (ILC) framework to objectively evaluate the quantitative performance of different analytical methodologies. By aligning with [1] and[2], this document provides researchers and quality control (QC) professionals with a self-validating system to benchmark laboratory competence.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The quantitative analysis of 3-[(Phenylmethoxy)methyl]benzoic acid typically relies on two primary techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection between these methods depends entirely on the analytical objective—routine assay determination versus trace impurity profiling[3].

Quantitative Performance Comparison
Analytical ParameterHPLC-UV (Method A)LC-MS/MS (Method B)
Primary Application Routine QA/QC, Bulk Assay determinationTrace impurity profiling, Pharmacokinetics
Limit of Detection (LOD) ~0.5 µg/mL~0.005 µg/mL (5 ng/mL)
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.015 µg/mL (15 ng/mL)
Linearity Range 1.5 - 100 µg/mL0.015 - 1.0 µg/mL
Specificity Moderate (relies on chromatographic resolution)High (MRM transitions eliminate matrix interference)
Equipment Cost Low to ModerateHigh
Operational Complexity LowHigh (requires vacuum maintenance and tuning)
Method Selection Decision Tree

Method_Selection Start Analyze 3-[(Phenylmethoxy) methyl]benzoic acid Q1 Is trace impurity profiling required? (LOD < 0.01 µg/mL) Start->Q1 HPLC HPLC-UV Method (Routine QA/QC) Q1->HPLC No Q2 Are co-eluting analogues present? Q1->Q2 Yes Q2->HPLC No LCMS LC-MS/MS Method (High Specificity) Q2->LCMS Yes

Decision tree for selecting the optimal analytical method.

Experimental Protocols & Mechanistic Causality

To ensure trustworthiness, the following protocols are designed as self-validating systems . Each method includes a System Suitability Test (SST) that must pass before sample analysis can proceed, ensuring the instrument state does not confound the ILC results[1].

Method A: HPLC-UV Protocol (Assay Determination)

Mechanistic Causality: 3-[(Phenylmethoxy)methyl]benzoic acid contains a carboxylic acid group with a pKa of approximately 4.2. If the mobile phase pH is near this pKa, the molecule exists in a state of partial ionization, causing severe peak tailing and unpredictable retention time shifts. By buffering the mobile phase to pH ~2.7 using Formic Acid, the molecule is forced into its fully protonated (unionized) state, ensuring sharp, symmetrical peaks and highly reproducible chromatography.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10.0 mg of the inter-laboratory reference standard in 10 mL of HPLC-grade Methanol to yield a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL using the initial mobile phase.

  • Column Selection: C18 reversed-phase column (150 mm x 4.6 mm, 3.5 µm). The hydrophobic benzyl ether and phenyl rings interact strongly with the C18 stationary phase, providing excellent retention.

  • Mobile Phase Configuration:

    • Channel A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

    • Channel B: 100% Acetonitrile.

  • Gradient Elution: 30% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the aromatic rings).

  • System Suitability Test (SST): Inject the 50 µg/mL standard five times. The system is validated only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0% and the USP Tailing Factor (Tf) is ≤ 1.5.

Method B: LC-MS/MS Protocol (Trace Profiling)

Mechanistic Causality: The carboxylic acid moiety is highly susceptible to deprotonation. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the optimal choice, readily yielding the [M-H]⁻ precursor ion at m/z 241. During collision-induced dissociation (CID), the molecule undergoes a predictable loss of carbon dioxide (-44 Da) from the carboxylic group, generating a robust product ion at m/z 197.

Step-by-Step Workflow:

  • Sample Preparation: Dilute the stock solution to 100 ng/mL in a 50:50 Water:Acetonitrile diluent.

  • Chromatography: UPLC C18 column (50 mm x 2.1 mm, 1.7 µm) using a rapid 5-minute gradient (0.1% Formic Acid / Acetonitrile) at 0.4 mL/min.

  • Ionization Parameters: ESI Negative mode; Capillary Voltage: 2.5 kV; Desolvation Temp: 400°C.

  • MRM Transitions:

    • Precursor Ion:m/z 241.2 ([M-H]⁻)

    • Quantifier Ion:m/z 197.1 (Loss of CO₂, Collision Energy: 15 eV)

    • Qualifier Ion:m/z 107.0 (Cleavage of the benzyl ether, Collision Energy: 25 eV)

  • System Suitability Test (SST): The system is validated only if the Signal-to-Noise (S/N) ratio of the LOQ standard (15 ng/mL) is ≥ 10, and the Quantifier/Qualifier ion ratio remains within ±20% of the reference standard injection.

Inter-Laboratory Comparison (ILC) Framework

To assess the proficiency of participating laboratories, the study must follow a standardized workflow dictated by[2].

ILC Execution Workflow

ILC_Workflow A Reference Material Characterization B Homogeneity & Stability Testing A->B C Sample Distribution (Participating Labs) B->C D HPLC-UV Analysis C->D E LC-MS/MS Analysis C->E F Data Collection & Z-Score Calculation D->F E->F G Final ILC Report (ISO/IEC 17043) F->G

Workflow for the inter-laboratory comparison study.

Statistical Evaluation & Acceptance Criteria

Upon receiving the quantitative data from all participating laboratories, the coordinating body must evaluate performance using the Z-score methodology[4]. This standardizes the results, allowing for objective comparison regardless of the specific instrument vendor used by the participant.

The Z-score is calculated as: Z = (xᵢ - X_pt) / σ_pt

Where:

  • xᵢ = The participant's reported concentration for 3-[(Phenylmethoxy)methyl]benzoic acid.

  • X_pt = The assigned reference value (determined via consensus or reference laboratory).

  • σ_pt = The standard deviation for proficiency assessment.

Interpretation of Results:

  • |Z| ≤ 2.0: Satisfactory performance. The laboratory's analytical system is fully validated and under control.

  • 2.0 < |Z| < 3.0: Questionable performance. Triggers an internal preventative action review (e.g., checking calibration standard integrity or mobile phase pH drift).

  • |Z| ≥ 3.0: Unsatisfactory performance. Mandates immediate root-cause analysis and corrective action[4]. Common failures for this specific molecule include inadequate pH control leading to peak integration errors, or in-source fragmentation issues in the mass spectrometer.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ISO/IEC 17043:2023 Conformity assessment — General requirements for the competence of proficiency testing providers. International Laboratory Accreditation Cooperation (ILAC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-[(Phenylmethoxy)methyl]benzoic acid proper disposal procedures

As a Senior Application Scientist, I have observed that the most critical failures in laboratory waste management stem from treating multifunctional molecules as simple, monolithic reagents. 3-[(Phenylmethoxy)methyl]benz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the most critical failures in laboratory waste management stem from treating multifunctional molecules as simple, monolithic reagents. 3-[(Phenylmethoxy)methyl]benzoic acid (also known as 3-(benzyloxymethyl)benzoic acid) is a prime example. While researchers often focus on the reactivity of its carboxylic acid group, the hidden logistical danger lies in its benzyl ether moiety.

To ensure operational excellence and absolute laboratory safety, this guide provides a self-validating, field-proven framework for the risk assessment, stabilization, and EPA-compliant disposal of this compound.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

Designing a fail-safe disposal strategy requires understanding the chemical causality of the molecule's hazards. 3-[(Phenylmethoxy)methyl]benzoic acid presents a tripartite threat profile:

  • Auto-Oxidation of the Benzyl Ether Linkage: Ethers, particularly benzyl ethers, are notorious peroxide formers. The benzylic carbon is highly susceptible to radical abstraction by ambient oxygen, leading to the formation of shock-sensitive, explosive hydroperoxides over time[1].

  • Acidic and Combustible Nature: The benzoic acid core renders the compound a weak acid and a combustible solid. It is strictly incompatible with strong oxidizing agents and can release highly irritating fumes (e.g., phenol and benzene derivatives) upon thermal decomposition[2].

  • Aquatic Toxicity: Benzyl ether derivatives exhibit significant toxicity to aquatic ecosystems. Improper disposal down the sink can cause long-lasting environmental damage, strictly violating EPA Resource Conservation and Recovery Act (RCRA) regulations[3][4].

Quantitative Peroxide Management

Because of the benzyl ether moiety, any sample of 3-[(Phenylmethoxy)methyl]benzoic acid that has been stored for longer than 12 months (or is of unknown vintage) MUST be tested for peroxides before it can be safely moved or packaged for disposal[1].

Table 1: Peroxide Concentration Thresholds and Required Actions

Peroxide ConcentrationVisual Indicator (KI Assay)Hazard ClassificationRequired Operational Action
≤ 10 mg/L Colorless / Very FaintLow RiskSafe for transport. Proceed with standard solid hazardous waste packaging.
10 – 50 mg/L Pale / Discernible YellowModerate RiskStabilize immediately by adding an antioxidant (e.g., 1g/L of BHT) prior to disposal[1].
> 50 mg/L Bright Yellow / BrownSevere Explosion RiskDO NOT MOVE. Evacuate the immediate area and contact the EHS High-Hazard Team[1].

Disposal Workflow Visualization

The following decision tree outlines the logical progression for evaluating and disposing of 3-[(Phenylmethoxy)methyl]benzoic acid waste safely.

DisposalWorkflow Start 3-[(Phenylmethoxy)methyl]benzoic acid Waste Generation CheckTime Check Storage Duration (> 12 Months or Unknown?) Start->CheckTime TestPeroxide Conduct Peroxide Testing Assay CheckTime->TestPeroxide Yes DirectDispose Standard Solid Hazardous Waste Stream CheckTime->DirectDispose No LowPeroxide ≤ 10 mg/L Peroxides (Safe for Transport) TestPeroxide->LowPeroxide MidPeroxide 10 - 50 mg/L Peroxides (Stabilize with BHT) TestPeroxide->MidPeroxide HighPeroxide > 50 mg/L Peroxides (Extreme Explosion Hazard) TestPeroxide->HighPeroxide Labeling RCRA Compliant Labeling & EPA Manifesting DirectDispose->Labeling LowPeroxide->DirectDispose MidPeroxide->DirectDispose Stabilize First EHS DO NOT MOVE. Contact EHS / High Hazard Team HighPeroxide->EHS

Figure 1: Logical decision tree for the safety evaluation and disposal of 3-[(Phenylmethoxy)methyl]benzoic acid.

Self-Validating Methodologies

Do not rely on assumptions when handling aged chemicals. The following protocols are designed as self-validating systems, ensuring that every step verifies the safety of the next.

Protocol A: Iodometric Peroxide Testing Assay

Causality: Benzyl ethers form hydroperoxides that can detonate upon friction. Testing validates the chemical stability of the waste before it is subjected to the mechanical stress of transport.

  • Visual Inspection: Examine the chemical container behind a blast shield. Do NOT open if there is visible crystallization around the cap or if the solid has unexplained discoloration.

  • Reagent Preparation: Prepare a 10% (w/v) potassium iodide (KI) solution in glacial acetic acid.

  • Sampling: In a certified fume hood, dissolve approximately 100 mg of the 3-[(Phenylmethoxy)methyl]benzoic acid waste in 1 mL of a known peroxide-free organic solvent (e.g., pure ethanol).

  • Reaction: Add 1 mL of the KI/acetic acid solution to the sample.

  • Observation: Wait exactly 1 minute. Compare the color change against the thresholds in Table 1 to determine the next operational step[1].

Protocol B: RCRA-Compliant Packaging and Disposal

Causality: Proper segregation prevents exothermic reactions with incompatible waste streams, while robust containment prevents environmental contamination.

  • Segregation: Ensure the compound is strictly segregated from strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases[2].

  • Primary Containment: Place the solid waste in a tightly sealed, amber glass jar. The amber glass blocks UV light, halting further photo-induced auto-oxidation of the ether linkage[1].

  • Secondary Containment: Place the primary container inside a secondary leak-proof bin to capture material in the event of primary vessel failure.

  • Labeling: Affix a standard hazardous waste tag. Explicitly list the full chemical name and check the hazard boxes for "Toxic" and "Combustible". Note the peroxide test date and concentration directly on the label.

  • EHS Transfer: Transfer to your facility's Environmental Health and Safety (EHS) department. Under 40 CFR 261.3, this material must be incinerated at an EPA-approved facility[4].

Protocol C: Emergency Spill Containment

Causality: Sweeping dry combustible powders can generate explosive dust clouds and severe respiratory hazards. Wet-containment neutralizes this risk.

  • Evacuation & PPE: Evacuate non-essential personnel. Don a NIOSH-approved N95 or P100 particulate respirator, chemical safety goggles, and nitrile gloves[4].

  • Dust Suppression: Lightly mist the spilled solid with water to prevent aerosolization. Do not use high-pressure water streams, which can scatter the powder[2].

  • Collection: Use a non-sparking tool to scoop the moistened material, or utilize a HEPA-filter vacuum specifically rated for combustible dusts[2].

  • Decontamination: Wash the spill area thoroughly with soap and water. Collect all wash water as hazardous waste, as the dissolved compound remains toxic to aquatic life[3]. DO NOT wash into the sewer [2].

References

  • Peroxide-Forming Chemicals Procedures Source: Western Washington University (wwu.edu) URL:1

  • Benzoic Acid - Hazardous Substance Fact Sheet Source: New Jersey Department of Health (nj.gov) URL:2

  • SAFETY DATA SHEET - Benzyl ether Source: Fisher Scientific (fishersci.com) URL:3

  • Safety Data Sheet Benzoic acid Source: MetaSci Inc. (metasci.ca) URL:4

Sources

Handling

Personal protective equipment for handling 3-[(Phenylmethoxy)methyl]benzoic acid

As a Senior Application Scientist, I approach chemical safety and laboratory operations not merely through the lens of regulatory compliance, but through molecular causality. Understanding why a chemical behaves the way...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety and laboratory operations not merely through the lens of regulatory compliance, but through molecular causality. Understanding why a chemical behaves the way it does is the foundation of a self-validating safety protocol.

The following guide provides an authoritative, step-by-step operational framework for handling 3-[(Phenylmethoxy)methyl]benzoic acid .

Chemical Identity and Mechanistic Hazard Profile

3-[(Phenylmethoxy)methyl]benzoic acid (CAS: 1016891-82-9), also known as 3-(benzyloxymethyl)benzoic acid, is a highly valuable structural scaffold frequently utilized in drug discovery and organic synthesis[1]. However, its dual-functional structure—comprising a reactive carboxylic acid moiety and a lipophilic benzyloxymethyl ether linkage—creates specific handling challenges that dictate our safety approach.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name 3-[(Phenylmethoxy)methyl]benzoic acid
CAS Number 1016891-82-9
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Physical State Solid (Powder/Crystals)
GHS Hazard Classification H302, H315, H319, H335

The Causality of Hazards: Based on the toxicological profiles of structurally analogous substituted benzoic acids[2], the hazards of this compound are mechanistically driven by its functional groups:

  • H315 & H319 (Skin/Eye Irritation): The carboxylic acid group acts as a localized proton donor. Upon contact with the moisture of mucous membranes or sweat on the skin, it induces rapid pH shifts, leading to acute tissue irritation.

  • Enhanced Dermal Penetration: Unlike simple benzoic acid, the addition of the benzyloxymethyl ether group increases the molecule's lipophilicity (LogP). This facilitates faster transdermal penetration, making strict barrier protection non-negotiable.

  • H335 (Respiratory Irritation): As a crystalline powder, mechanical agitation during weighing generates micro-particulates. Inhalation leads to deposition in the upper respiratory tract, where the acidic nature of the compound causes severe irritation.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific structural hazards outlined above, the following PPE system must be implemented. Every piece of equipment serves a targeted mechanistic purpose.

Table 2: PPE Specifications and Causality Matrix

PPE CategorySpecification / MaterialJustification / Causality
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular exposure to airborne dust; mitigates severe eye irritation and localized pH shifts (H319).
Hand Protection Nitrile gloves (min 0.11 mm thickness)Provides a superior chemical barrier against lipophilic ether penetration compared to standard latex.
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents dermal accumulation of irritating powder on exposed skin (H315).
Respiratory N95 or P100 particulate respiratorRequired if handling outside a fume hood to prevent inhalation of irritating micro-particulates (H335).

Operational Workflow: Dispensing and Reaction Setup

Do not merely execute steps; understand the logic behind them. The following protocol ensures a self-validating system where each step confirms the safety of the previous one.

HandlingWorkflow Start Risk Assessment & Protocol Review PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Dispensing Hood->Weigh React Reaction Setup (Closed System) Weigh->React Clean Decontamination & Cleanup React->Clean Waste Hazardous Waste Disposal Clean->Waste

Fig 1. Standard operating procedure workflow for handling 3-[(Phenylmethoxy)methyl]benzoic acid.

Step-by-Step Methodology:

  • Pre-Operation Validation: Verify the functionality of the standard chemical fume hood. Ensure the face velocity is maintained between 80-100 fpm. Validation: Check the digital monitor or use a simple tissue-paper flutter test at the sash opening.

  • Static Mitigation: Because 3-[(Phenylmethoxy)methyl]benzoic acid is a dry powder prone to electrostatic charging, use an anti-static bar or zero-stat gun on your weighing spatulas and weigh boats. Causality: This prevents the sudden aerosolization of the powder due to static repulsion, directly mitigating inhalation risks.

  • Dispensing: Weigh the required mass using a closed-tared vessel. Transfer the sealed vessel to the primary reaction flask inside the fume hood to prevent ambient laboratory contamination.

  • Solubilization: Introduce the organic solvent (e.g., DMF, DMSO, or DCM) slowly. Validation: Observe complete dissolution before adding any coupling reagents (like HATU or EDC). This ensures no unreacted particulate remains, which could otherwise cause localized, uncontrolled exothermic micro-reactions.

Spill Management and Disposal Plan

In the event of a breach in containment, rapid, mechanistically sound protocols prevent exposure escalation.

SpillResponse Detect Spill Detected Assess Assess Volume & Toxicity Detect->Assess Vent Ensure Ventilation Assess->Vent Contain Contain Spill (Absorbent) Vent->Contain Collect Mechanical Collection Contain->Collect Dispose Transfer to Solid Waste Collect->Dispose

Fig 2. Step-by-step emergency spill response and containment protocol for solid chemical spills.

Step-by-Step Spill Response:

  • Immediate Isolation: Evacuate non-essential personnel from a 2-meter radius of the spill zone.

  • Ventilation Verification: Ensure the laboratory HVAC system is operating at maximum exhaust. Crucial: Do not use localized cooling fans, as they will violently disperse the irritating powder into the breathing zone.

  • Chemical Containment: Surround and cover the spilled powder with a damp absorbent material (using a dilute 5% sodium bicarbonate solution). Causality: Dampening the powder immediately halts aerosolization (mitigating H335 risks), while the mild base neutralizes the reactive carboxylic acid moiety.

  • Mechanical Collection: Use a non-sparking, anti-static scoop to transfer the dampened, neutralized material into a high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Decontamination: Wipe the spill area with a fresh 5% sodium bicarbonate solution, followed by a 70% ethanol wipe. Causality: The ethanol solubilizes and removes any residual lipophilic ether residues that water alone cannot wash away.

  • Waste Disposal: Label the HDPE container as "Hazardous Solid Waste: Substituted Benzoic Acid (Irritant)". Store in a secondary containment tray until environmental health and safety (EHS) collection.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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